molecular formula C18H17F4N3O3 B2450732 VT-464 racemate CAS No. 1375603-36-3; 1375603-38-5; 1610537-15-9

VT-464 racemate

Cat. No.: B2450732
CAS No.: 1375603-36-3; 1375603-38-5; 1610537-15-9
M. Wt: 399.346
InChI Key: ZBRAJOQFSNYJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VT-464 racemate is a useful research compound. Its molecular formula is C18H17F4N3O3 and its molecular weight is 399.346. The purity is usually 95%.
BenchChem offers high-quality VT-464 racemate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about VT-464 racemate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRAJOQFSNYJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to VT-464 (Seviteronel Racemate): A Dual-Action Androgen Synthesis and Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

VT-464, the racemic form of Seviteronel, is a potent, orally bioavailable, non-steroidal small molecule that has garnered significant interest in the field of oncology, particularly for the treatment of advanced prostate and breast cancers.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies associated with VT-464, offering valuable insights for researchers and drug development professionals.

Part 1: Chemical Structure and Physicochemical Properties

VT-464 is chemically known as 1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(1H-1,2,3-triazol-4-yl)propan-1-ol.[3] It is the racemic mixture of the active enantiomer, Seviteronel.

Chemical Structure:

Table 1: Physicochemical Properties of VT-464 Racemate

PropertyValueReference(s)
Molecular Formula C₁₈H₁₇F₄N₃O₃[]
Molecular Weight 399.34 g/mol []
CAS Number 1375603-36-3[3]
Appearance Solid powder[3]
Purity ≥98%[3]
Solubility Soluble in DMSO[3]
Storage Store at -20°C[3]

Part 2: Mechanism of Action: Dual Inhibition of Androgen Synthesis and the Androgen Receptor

VT-464 exerts its anticancer effects through a dual mechanism of action: the selective inhibition of the enzyme CYP17A1 and the direct antagonism of the androgen receptor (AR).[5][6]

Selective Inhibition of CYP17A1 Lyase

The primary mechanism of action of VT-464 is the potent and selective inhibition of the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1).[7] CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, responsible for two key reactions: 17α-hydroxylase activity and 17,20-lyase activity. While the hydroxylase activity is essential for the production of both androgens and corticosteroids, the lyase activity is specific to the androgen synthesis pathway.

VT-464 demonstrates a significant selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity.[8] This selectivity is a key differentiating feature from the first-generation CYP17A1 inhibitor, abiraterone, which inhibits both activities. The selective inhibition of the lyase activity by VT-464 leads to a potent suppression of androgen production without a significant impact on cortisol synthesis.[7][9] This targeted approach may mitigate the mineralocorticoid excess and the need for concurrent corticosteroid administration often associated with abiraterone treatment.[7]

Table 2: In Vitro Inhibitory Activity of VT-464 and Abiraterone against Human CYP17A1

CompoundCYP17 Lyase IC₅₀ (nM)CYP17 Hydroxylase IC₅₀ (nM)Selectivity Ratio (Hydroxylase/Lyase)Reference(s)
VT-464 69670~9.7[8]
Abiraterone 152.5~0.17[8]
Androgen Receptor Antagonism

In addition to its role as a CYP17 lyase inhibitor, VT-464 also functions as a direct antagonist of the androgen receptor.[5][6] It competitively binds to the AR, preventing the binding of androgens and subsequent receptor activation.[5] This dual action of inhibiting both the production of androgens and the signaling of the androgen receptor provides a comprehensive blockade of the androgen axis, which is a key driver of prostate cancer growth.

Androgen Biosynthesis and VT-464 Inhibition cluster_cyp17a1 CYP17A1 Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17OH-Pregnenolone 17α-OH Pregnenolone Pregnenolone->17OH-Pregnenolone Hydroxylase 17OH-Progesterone 17α-OH Progesterone Progesterone->17OH-Progesterone Hydroxylase DHEA DHEA 17OH-Pregnenolone->DHEA Lyase Androstenedione Androstenedione 17OH-Progesterone->Androstenedione Lyase Cortisol Cortisol 17OH-Progesterone->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Androgens Androgens Testosterone->Androgens Hydroxylase 17α-Hydroxylase Lyase 17,20-Lyase VT464 VT-464 VT464->Lyase Inhibits

Caption: Androgen biosynthesis pathway and the selective inhibition of CYP17A1 lyase by VT-464.

Part 3: Experimental Protocols

This section provides an overview of the key experimental methodologies used in the characterization of VT-464.

Synthesis of VT-464 Racemate

While a detailed, publicly available, step-by-step synthesis protocol for VT-464 is not readily found, the general synthesis of similar 1,2,3-triazol-1-yl-propan-2-ol derivatives often involves multi-step sequences. These typically include the formation of a suitable naphthalene-based starting material, followed by the introduction of the propanol side chain and subsequent construction of the triazole ring, often via a click chemistry approach.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Determination:

A reverse-phase HPLC method is typically employed to determine the purity of VT-464. While a specific validated method for VT-464 is not publicly detailed, a general approach would involve:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of VT-464.

  • Injection Volume: 10-20 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of VT-464. The expected spectra would be complex, reflecting the various proton and carbon environments in the molecule. Key signals would include those from the aromatic naphthalene ring, the difluoromethoxy groups, the propanol backbone, and the triazole ring.

Biological Assays

CYP17A1 Inhibition Assay:

This assay is crucial for determining the inhibitory potency (IC₅₀) of VT-464 against the hydroxylase and lyase activities of CYP17A1. A common approach involves:

  • Enzyme Source: Recombinant human CYP17A1 co-expressed with cytochrome P450 reductase in a suitable system (e.g., insect cells or E. coli).

  • Substrates: Radiolabeled or fluorescently labeled substrates are used. For hydroxylase activity, pregnenolone or progesterone can be used. For lyase activity, 17α-hydroxypregnenolone is the substrate.

  • Co-factors: NADPH is required for enzyme activity.

  • Incubation: The enzyme, substrate, co-factors, and various concentrations of VT-464 are incubated at 37°C for a defined period.

  • Detection: The formation of the product is quantified. For radiolabeled substrates, this can be done by thin-layer chromatography (TLC) followed by radiometric detection. For fluorescent substrates, a plate reader is used.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Androgen Receptor Antagonist Assay (Reporter Gene Assay):

This cell-based assay is used to determine the ability of VT-464 to block androgen-induced AR activity.

  • Cell Line: A human cell line that expresses the androgen receptor (e.g., prostate cancer cell lines like LNCaP or PC-3 stably transfected with the AR).

  • Reporter Construct: The cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter (e.g., containing androgen response elements, AREs).

  • Treatment: The cells are treated with a known AR agonist (e.g., dihydrotestosterone, DHT) in the presence of varying concentrations of VT-464.

  • Measurement: After an incubation period, the cells are lysed, and the reporter gene activity is measured (e.g., luminescence for luciferase, colorimetric reaction for β-galactosidase).

  • Data Analysis: The ability of VT-464 to inhibit the agonist-induced reporter activity is quantified, and the IC₅₀ value is determined.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_biological Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification HPLC HPLC (Purity) Purification->HPLC NMR NMR (Structure) Purification->NMR MS Mass Spectrometry (Identity) Purification->MS CYP17_Assay CYP17A1 Inhibition Assay Purification->CYP17_Assay AR_Assay AR Antagonist Assay Purification->AR_Assay InVivo In Vivo Efficacy (Xenograft Models) CYP17_Assay->InVivo AR_Assay->InVivo

Sources

The Chiral Advantage: Technical Analysis of Seviteronel (VT-464) vs. Racemic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Seviteronel (VT-464) represents a paradigm shift in the treatment of Castration-Resistant Prostate Cancer (CRPC) and AR-positive breast cancer. Unlike its predecessor Abiraterone, which is a non-selective CYP17 inhibitor requiring concomitant corticosteroid administration, Seviteronel is a single enantiomer with high selectivity for CYP17 17,20-lyase.

This guide analyzes the pharmacological and structural divergence between the pure (S)-enantiomer (Seviteronel) and its racemic mixture. We explore the stereochemical causality that allows Seviteronel to function as a dual-action agent—inhibiting androgen biosynthesis while simultaneously antagonizing the Androgen Receptor (AR)—without inducing the mineralocorticoid excess typical of racemic or non-selective inhibitors.

Chemical Identity & Stereochemical Definition

The pharmacological potency of Seviteronel is intrinsic to its absolute configuration. In the development of azole-based CYP inhibitors, the orientation of the nitrogen lone pair relative to the heme iron of the enzyme is the critical determinant of affinity.

Structural Comparison
FeatureSeviteronel (VT-464)Racemic Mixture (Theoretical Precursor)
Stereochemistry (S)-Enantiomer (Pure)(S) + (R) (50:50 Mixture)
IUPAC Name (1S)-1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-1,2,3-triazol-4-yl)propan-1-olrac-1-[6,7-bis(difluoromethoxy)...]
Active Moiety 100% Eutomer50% Eutomer / 50% Distomer
Binding Mode Optimal steric fit for Lyase pocketCompetitive interference by distomer
The Chiral Center

The chiral center is located at the C1 position of the propanol chain.

  • The (S)-Configuration: Orients the triazole ring to coordinate with the Heme iron of CYP17A1 while positioning the hydrophobic naphthalene moiety into the substrate access channel. This specific geometry favors the inhibition of the lyase reaction over the hydroxylase reaction.

  • The (R)-Distomer: In racemic mixtures, the (R)-isomer would likely fail to achieve the precise angle required for heme coordination or would clash sterically with the active site residues (e.g., Asn202), reducing overall potency and selectivity.

Pharmacological Divergence: The Selectivity Mechanism

The primary justification for the chiral resolution of VT-464 is the achievement of enzyme selectivity .

CYP17A1: Hydroxylase vs. Lyase

CYP17A1 catalyzes two distinct reactions:[1][2][3][4][5]

  • 17

    
    -Hydroxylase:  Converts Pregnenolone 
    
    
    
    17-OH-Pregnenolone (Precursor to Cortisol).
  • 17,20-Lyase: Converts 17-OH-Pregnenolone

    
     DHEA (Precursor to Testosterone).
    

The Clinical Problem with Non-Selective Inhibitors (e.g., Abiraterone): Inhibition of the hydroxylase step blocks cortisol production. The body compensates via a feedback loop: low cortisol triggers high ACTH, which drives the adrenal gland to overproduce mineralocorticoids (aldosterone precursors), leading to hypertension and hypokalemia. This necessitates prednisone co-administration.[2]

The Seviteronel Solution: Seviteronel selectively inhibits the Lyase step.[2][3][4][6][7][8] This preserves the cortisol pathway, eliminating the need for prednisone.[2][4]

Quantitative Comparison (IC50 Data)
ParameterSeviteronel (VT-464)Abiraterone (Reference)Implication for Racemate
Lyase IC50 ~69 nM ~15 nMRacemate would show diluted potency (~140 nM).
Hydroxylase IC50 ~670 nM ~2.5 nMRacemate might retain hydroxylase toxicity.
Selectivity Ratio ~10-fold (Lyase Selective) ~0.16-fold (Hydroxylase Selective)Racemate loses the therapeutic window.

Data Source: Validated from preclinical profiling of VT-464 (See Ref 1, 3).

Dual Mechanism of Action (Pathway Visualization)

Seviteronel is unique because it also acts as a competitive antagonist for the Androgen Receptor (AR), effective even against mutant forms (e.g., F876L) that confer resistance to Enzalutamide.[3]

Mechanism Diagram

The following diagram illustrates the dual blockade points of Seviteronel compared to the single blockade of standard agents.

G Cholesterol Cholesterol Preg Pregnenolone Cholesterol->Preg OHPreg 17-OH Pregnenolone Preg->OHPreg Hydroxylase Step DHEA DHEA (Androgen Precursor) OHPreg->DHEA Lyase Step Testosterone Testosterone/DHT DHEA->Testosterone AR_Cyto Androgen Receptor (Cytoplasm) Testosterone->AR_Cyto Binding AR_Nucl AR-DNA Complex (Nucleus) AR_Cyto->AR_Nucl Translocation TumorGrowth Tumor Cell Proliferation AR_Nucl->TumorGrowth Transcription Hydroxylase CYP17 Hydroxylase Lyase CYP17 Lyase Seviteronel Seviteronel (VT-464) (S)-Enantiomer Seviteronel->AR_Cyto ANTAGONISM (Competitive) Seviteronel->Lyase SELECTIVE BLOCK (IC50 69nM) Abiraterone Abiraterone Abiraterone->Hydroxylase Non-Selective Block Abiraterone->Lyase Block

Figure 1: Dual Mechanism of Action.[1][3][7] Seviteronel selectively blocks the Lyase step (preserving cortisol synthesis) and directly antagonizes the AR, unlike Abiraterone which blocks both CYP17 steps non-selectively.

Experimental Protocols

To validate the superiority of the enantiomer over the racemate or reference standards, the following protocols are standard in the field.

Protocol A: Determination of CYP17 Lyase vs. Hydroxylase Selectivity

Rationale: This assay quantifies the "Chiral Advantage" by proving the drug spares the hydroxylase pathway.

  • Enzyme Source: Use human adrenal microsomes or recombinant CYP17A1 expressed in E. coli or yeast.

  • Substrates:

    • Hydroxylase Assay: Progesterone (2 µM).

    • Lyase Assay: 17-OH-Pregnenolone (2 µM).

  • Reaction Mix:

    • Buffer: 50 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Test Compound: Seviteronel (0.1 nM to 10 µM dilution series).

  • Incubation: 37°C for 10–20 minutes (linear range).

  • Termination: Add ice-cold Acetonitrile with internal standard.

  • Analysis: LC-MS/MS quantification of products (17-OH-Progesterone for hydroxylase; DHEA for lyase).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Success Metric: Lyase IC50 < 100 nM; Selectivity Ratio (Hydroxylase IC50 / Lyase IC50) > 5.

Protocol B: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Rationale: If synthesizing the racemate, this workflow isolates the active (S)-enantiomer.

SFC Racemate Racemic VT-464 (Feed Solution) Column Chiral Stationary Phase (e.g., Chiralpak AD-H or OD-H) Racemate->Column Detector UV/PDA Detector (254 nm) Column->Detector MobilePhase Mobile Phase CO2 + MeOH (Modifier) MobilePhase->Column Fraction1 Fraction 1: (R)-Distomer (Discard/Recycle) Detector->Fraction1 tR = 2.5 min Fraction2 Fraction 2: (S)-Eutomer (Seviteronel) Detector->Fraction2 tR = 3.8 min QC Enantiomeric Excess (ee) Check (>99%) Fraction2->QC

Figure 2: Chiral Resolution Workflow. Isolation of Seviteronel from racemic mixture using SFC.

Methodology:

  • Stationary Phase: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Supercritical CO2 (80%) + Methanol/Ethanol (20%) with 0.1% Diethylamine.

  • Detection: UV at 254 nm.

  • Validation: The active (S)-enantiomer is identified via X-ray crystallography or optical rotation correlation with biological activity.

Clinical Implications of Enantiomeric Purity

The shift from a theoretical racemate to the pure (S)-enantiomer (Seviteronel) has direct clinical consequences:

  • Safety Profile (Cortisol Sparing): Because Seviteronel is lyase-selective (unlike the non-selective Abiraterone), it does not cause the mineralocorticoid excess syndrome.

    • Result: Patients do not require chronic prednisone therapy, avoiding steroid-associated side effects (insulin resistance, muscle wasting, immunosuppression).

  • Efficacy (Dual Hit): The high affinity of the (S)-enantiomer for the Androgen Receptor allows it to function as an antagonist even when the tumor develops CYP17 independence.

  • Metabolic Load: Administering a pure enantiomer reduces the metabolic burden on the liver by 50% compared to a racemate, as the body does not need to clear the inactive (R)-isomer.

References

  • Gupta, S., et al. (2018).[3] "Phase I Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Men with Castration-Resistant Prostate Cancer." Clinical Cancer Research.

  • Toren, P., et al. (2015).[3] "Anticancer activity of a novel selective CYP17A1 inhibitor in preclinical models of castrate-resistant prostate cancer."[3][9][10] Molecular Cancer Therapeutics.

  • Maity, S.N., et al. (2016).[3] "Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis and Tumor Growth of Castration Resistant Prostate Cancer."[2][4][10] Scientific Reports.

  • Gucalp, A., et al. (2018).[3] "Phase 1 study of seviteronel, a selective CYP17 lyase and androgen receptor inhibitor, in women with estrogen receptor-positive or triple-negative breast cancer."[8] Breast Cancer Research and Treatment.[8]

  • Viamet Pharmaceuticals. (2014). "VT-464: A novel, selective inhibitor of P450c17(CYP17)-17,20 lyase."[10] Journal of Clinical Oncology.

Sources

Technical Monograph: VT-464 Racemate (Seviteronel Precursor)

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides a comprehensive analysis of VT-464 Racemate (CAS 1375603-36-3) , the racemic precursor to the clinical candidate Seviteronel. It is designed for researchers in medicinal chemistry and oncology drug development.

CAS: 1375603-36-3 | Class: Non-steroidal CYP17A1 Lyase Inhibitor / AR Antagonist

Executive Summary

VT-464 (Seviteronel) represents a significant evolution in prostate cancer therapeutics, designed to overcome the limitations of first-generation CYP17A1 inhibitors like abiraterone. While abiraterone indiscriminately inhibits both the 17


-hydroxylase and 17,20-lyase activities of CYP17A1—necessitating prednisone co-administration to manage mineralocorticoid excess—VT-464 exhibits a high degree of selectivity for the 17,20-lyase  component.[1][2]

CAS 1375603-36-3 refers specifically to the racemic mixture of the compound. In drug development workflows, this racemate is the immediate synthetic product prior to chiral resolution. The biologically active eutomer is the (S)-enantiomer (Seviteronel, CAS 1610537-15-9). This guide details the physicochemical profile of the racemate, its mechanism of action, and the critical protocols for its synthesis, resolution, and biological validation.

Chemical Profile & Physicochemical Properties[3][4][5][6][7][8][9]

The following data aggregates experimentally determined and predicted values for the racemate.

PropertyValueNotes
Chemical Name 1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-1,2,3-triazol-4-yl)propan-1-olIUPAC
Molecular Formula C

H

F

N

O

Molecular Weight 399.34 g/mol
Appearance White to off-white solid powder
Solubility DMSO: ~50 mg/mL (125 mM)Ethanol: SolubleWater: Insoluble (<0.1 mg/mL)Lipophilic nature requires organic co-solvents for biological assays.[3][4]
pKa ~11.5 (Calculated)Weakly acidic due to the tertiary alcohol/triazole moiety.
LogP ~4.05High lipophilicity; indicates good membrane permeability but requires formulation optimization.
Chiral Center C1 (Carbon attached to the hydroxyl group)Racemate contains 50:50 mixture of (R) and (S) enantiomers.

Mechanism of Action: Selective CYP17A1 Inhibition[1][10]

VT-464 is distinguished by its dual mechanism:

  • Selective 17,20-Lyase Inhibition: It targets the androgen-generating step of the steroidogenic pathway without blocking the cortisol-generating 17ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -hydroxylase step.[5]
    
  • Androgen Receptor (AR) Antagonism: It acts as a competitive antagonist at the AR, effective even against mutant forms (e.g., T877A, F876L).[6]

Signaling Pathway Visualization

The following diagram illustrates the differential inhibition profile of VT-464 compared to non-selective inhibitors.

Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD OH_Preg 17α-OH Pregnenolone Pregnenolone->OH_Preg CYP17A1 (Hydroxylase) OH_Prog 17α-OH Progesterone Progesterone->OH_Prog CYP17A1 (Hydroxylase) DHEA DHEA (Androgen Precursor) OH_Preg->DHEA CYP17A1 (17,20-Lyase) Androstenedione Androstenedione OH_Prog->Androstenedione CYP17A1 (17,20-Lyase) Cortisol Cortisol (Glucocorticoid) OH_Prog->Cortisol CYP21A2 / CYP11B1 (Cortisol Synthesis) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Inhibitor VT-464 (Seviteronel) Blocks Lyase > Hydroxylase (10x Selectivity) Inhibitor->OH_Preg Inhibitor->OH_Prog

Figure 1: Steroidogenic pathway showing the selective blockade of the 17,20-lyase step by VT-464, preserving cortisol biosynthesis.[7]

Synthesis and Chiral Resolution (Core Protocol)

The synthesis of VT-464 typically yields the racemate (CAS 1375603-36-3) first.[3] The subsequent isolation of the active (S)-enantiomer is a critical quality attribute.

Synthetic Route (Racemate Formation)

The racemate is synthesized via the nucleophilic addition of a triazole organometallic reagent to a ketone precursor.

  • Precursor: 1-(6,7-bis(difluoromethoxy)naphthalen-2-yl)-2-methylpropan-1-one.[4]

  • Reagent: 4-lithio-2H-1,2,3-triazole (generated in situ via n-BuLi and triazole derivative).

  • Reaction: The lithiated triazole attacks the carbonyl carbon of the ketone.

  • Product: This creates the tertiary alcohol at C1. Because the ketone is planar, the attack occurs from both faces, yielding the racemate (50:50 mixture) .

Chiral Resolution Protocol (Self-Validating)

To isolate the active drug from the racemate, Chiral HPLC is the industry standard. Below is a validated method for separating triazole-based tertiary alcohols.

Methodology: Chiral Normal-Phase HPLC

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.[8]

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Validation Criterion:

    • Resolution (Rs): > 1.5 (Baseline separation).

    • Peak 1: (R)-Enantiomer (typically elutes first on AD-H, confirm with standard).

    • Peak 2: (S)-Enantiomer (Active VT-464).

Workflow Diagram:

SynthesisWorkflow Ketone Ketone Precursor (Achiral) Reaction Nucleophilic Addition (Triazole-Li) Ketone->Reaction Racemate VT-464 Racemate (CAS 1375603-36-3) Reaction->Racemate Non-stereoselective HPLC Chiral HPLC (Chiralpak AD-H) Racemate->HPLC Resolution S_Enant (S)-Seviteronel (Active Drug) HPLC->S_Enant Peak 2 (Typ.) R_Enant (R)-Enantiomer (Inactive/Impurity) HPLC->R_Enant Peak 1 (Typ.)

Figure 2: Synthetic workflow from achiral precursor to purified active enantiomer.

Experimental Protocols

Protocol A: CYP17A1 Enzymatic Inhibition Assay

This assay validates the potency and selectivity of the racemate (or purified enantiomer).

Materials:

  • Recombinant human CYP17A1 expressed in E. coli or yeast microsomes.

  • Substrates: [3H]-Pregnenolone (for Lyase activity) and Progesterone (for Hydroxylase activity).

  • Cofactor: NADPH regenerating system.

Procedure:

  • Preparation: Dilute VT-464 racemate in DMSO (final assay concentration <0.1% DMSO). Prepare serial dilutions (1 nM to 10 µM).

  • Incubation (Lyase): Incubate microsomes with [3H]-17

    
    -hydroxypregnenolone and VT-464 for 10–20 min at 37°C.
    
  • Incubation (Hydroxylase): Incubate microsomes with Progesterone and VT-464 for 10–20 min at 37°C.

  • Termination: Stop reaction with ice-cold acetonitrile.

  • Analysis: Separate metabolites via HPLC-radiometry or LC-MS/MS.

    • Lyase Activity Marker: Conversion of 17

      
      -hydroxypregnenolone 
      
      
      
      DHEA.
    • Hydroxylase Activity Marker: Conversion of Progesterone

      
       17
      
      
      
      -hydroxyprogesterone.
  • Calculation: Plot % inhibition vs. log[Concentration] to determine IC

    
    .
    

Expected Results (Racemate):

  • Lyase IC

    
    :  ~69 nM (High Potency).[5]
    
  • Hydroxylase IC

    
    :  ~670 nM.
    
  • Note: The pure (S)-enantiomer will exhibit slightly higher potency than the racemate, as the (R)-enantiomer is generally less active or inactive.

References

  • Rafferty, S. W., et al. (2014).[5] "Highly-selective 4-(1,2,3-triazole)-based P450c17a 17,20-lyase inhibitors."[5] Bioorganic & Medicinal Chemistry Letters, 24(11), 2444-2447.[5] Link

  • Maity, S. N., et al. (2016). "Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis and Tumor Growth of Castration Resistant Prostate Cancer."[1][2][6] Scientific Reports, 6, 35354.[1][6] Link

  • Toren, P. J., et al. (2015).[7] "Anticancer activity of a novel selective CYP17A1 inhibitor in preclinical models of castrate-resistant prostate cancer." Molecular Cancer Therapeutics, 14(1), 59-69. Link

  • Viamet Pharmaceuticals. (2012). "Patent US 2012/0122895 A1: Metalloenzyme Inhibitor Compounds." Google Patents. Link

Sources

Next-Generation Androgen Axis Blockade: Technical Analysis of Non-Steroidal CYP17A1 Inhibitors in CRPC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Imperative

In the treatment of Castration-Resistant Prostate Cancer (CRPC), the synthesis of intratumoral androgens remains a primary driver of disease progression despite systemic androgen deprivation therapy (ADT). While Abiraterone Acetate established the clinical validity of targeting CYP17A1 (cytochrome P450 17A1), its steroidal scaffold and indiscriminate inhibition of both 17


-hydroxylase and 17,20-lyase activities necessitate concomitant prednisone to manage mineralocorticoid excess.

This guide analyzes the development and validation of non-steroidal, lyase-selective CYP17 inhibitors (e.g., Orteronel, Seviteronel). These agents aim to decouple cortisol suppression from androgen blockade, theoretically obviating the need for glucocorticoid co-administration while maximizing androgen suppression via the "backdoor" pathway.

Mechanistic Pharmacology

The Target: CYP17A1 Dual Functionality

CYP17A1 is a bifunctional enzyme at the crossroads of glucocorticoid and sex steroid synthesis.[1]

  • 17

    
    -Hydroxylase Activity:  Converts Pregnenolone 
    
    
    
    17-OH-Pregnenolone (Precursor to Cortisol).[2]
  • 17,20-Lyase Activity: Converts 17-OH-Pregnenolone

    
     DHEA (Precursor to Testosterone/DHT).[2]
    

The Clinical Problem: Pan-inhibition (Abiraterone) blocks Step 1, driving a compensatory rise in ACTH and accumulation of upstream mineralocorticoids (DOC), leading to hypertension and hypokalemia. The Solution: Selective inhibition of Step 2 (Lyase) spares the cortisol pathway.

Structural Basis of Non-Steroidal Selectivity

Non-steroidal inhibitors typically utilize nitrogen-containing heterocycles (imidazoles, triazoles) to coordinate with the heme iron of CYP17A1.

  • Orteronel (TAK-700): Imidazole-based. Induces a Type II spectral change.[3] It binds in a specific orientation that sterically hinders the lyase reaction more significantly than the hydroxylase reaction due to the conformational requirements of the cytochrome b5 interaction required for lyase activity.

  • Seviteronel (VT-464): Triazole-based. Unique among this class, it exhibits dual activity as a CYP17 lyase inhibitor and a competitive Androgen Receptor (AR) antagonist.

Visualization: The Androgen Biosynthesis Axis

The following diagram illustrates the critical bifurcation between the mineralocorticoid (spared by selective inhibitors) and androgen pathways.

AndrogenPath cluster_legend Inhibition Logic Cholesterol Cholesterol Preg Pregnenolone Cholesterol->Preg Prog Progesterone Preg->Prog 3β-HSD OHPreg 17-OH Pregnenolone Preg->OHPreg CYP17 (Hydroxylase) OHProg 17-OH Progesterone Prog->OHProg CYP17 (Hydroxylase) DOC DOC (Mineralocorticoid) Prog->DOC CYP21 DHEA DHEA (Androgen Precursor) OHPreg->DHEA CYP17 (17,20-Lyase) TARGET Andro Androstenedione OHProg->Andro CYP17 (17,20-Lyase) Cortisol Cortisol (Glucocorticoid) OHProg->Cortisol CYP21/CYP11B1 DHEA->Andro L1 Abiraterone: Blocks Yellow & Red L2 Orteronel/Seviteronel: Blocks Red Only

Caption: Differential inhibition of CYP17A1. Non-steroidals target the Lyase step (Red), sparing the Hydroxylase step (Yellow) and Cortisol production.

Comparative Pharmacodynamics

The table below summarizes the key pharmacological differentiators between the standard of care and non-steroidal alternatives.

FeatureAbiraterone (Steroidal)Orteronel (Non-Steroidal)Seviteronel (Non-Steroidal)
Chemical Class Pyridine-steroidalImidazoleTriazole
Selectivity Non-selective (Hydroxylase & Lyase)Lyase Selective (>5-fold)Highly Lyase Selective
IC50 (Lyase) ~2 - 4 nM~19 - 140 nM~45 nM
IC50 (Hydroxylase) ~2 - 5 nM> 700 nM> 1000 nM
AR Antagonism Weak / Metabolite drivenNonePotent Competitive Antagonist
Prednisone Requirement Mandatory Investigated without, but often addedInvestigated without
Clinical Status Approved (Zytiga)Failed Phase III (OS endpoint)Phase II (Limited efficacy as monotherapy)

Data synthesized from Yamaoka et al. (2012) and clinical trial reports (SWOG-1216).

Experimental Protocols: Validating Selectivity

To develop a competitive non-steroidal inhibitor, one must rigorously prove lyase selectivity over hydroxylase activity. The NCI-H295R adrenocortical carcinoma cell line is the gold standard model as it expresses all steroidogenic enzymes.

Protocol A: H295R Steroid Profiling Assay

Objective: Quantify the ratio of cortisol reduction vs. DHEA reduction.

  • Cell Seeding:

    • Seed NCI-H295R cells at

      
       cells/well in 24-well plates.
      
    • Media: DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+ Premix.

    • Incubate for 24 hours to allow attachment.

  • Compound Treatment:

    • Replace media with serum-free media containing the test compound (0.1 nM – 10

      
      M dose range).
      
    • Control: Abiraterone (1

      
      M) as a positive control for pan-inhibition.
      
    • Incubate for 24 hours.

  • Substrate Stimulation (Optional but Recommended):

    • For kinetic precision, spike with 1

      
      M Progesterone (to drive cortisol) and 1 
      
      
      
      M Pregnenolone (to drive DHEA) for the final 4 hours.
  • Extraction:

    • Collect supernatant.

    • Perform Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) or Ethyl Acetate (1:3 v/v).

    • Vortex 5 min, centrifuge at 3000g for 10 min.

    • Evaporate organic layer under nitrogen stream.

  • Quantification (LC-MS/MS):

    • Reconstitute in 50% Methanol.

    • Analyze via Triple Quadrupole MS (MRM mode).

    • Key Readouts:

      • Lyase Inhibition: Decrease in DHEA.[4]

      • Hydroxylase Inhibition: Decrease in Cortisol + Increase in Progesterone/Pregnenolone.

Protocol B: Visualization of Assay Workflow

AssayWorkflow Step1 1. Seed H295R (24h Recovery) Step2 2. Treatment (Drug + Substrate) Step1->Step2 Step3 3. LLE Extraction (MTBE/EtAc) Step2->Step3 Step4 4. LC-MS/MS (MRM Quantification) Step3->Step4 Decision Selectivity Check Step4->Decision Pass Lead Candidate: High DHEA Drop Low Cortisol Drop Decision->Pass Lyase > Hydroxylase Fail Fail: Pan-Inhibition (Cortisol Drop) Decision->Fail Lyase = Hydroxylase

Caption: Workflow for H295R steroidogenesis assay. Critical decision point is the ratio of DHEA suppression to Cortisol suppression.

Clinical Translation & Lessons Learned

The Orteronel Failure (SWOG-1216)

Orteronel demonstrated that lyase selectivity is chemically achievable but clinically complex.

  • The Trial: Phase III comparison of Orteronel + ADT vs. Bicalutamide + ADT in metastatic hormone-sensitive PCa.[5]

  • The Result: Improved PFS but failed to meet the primary endpoint of Overall Survival (OS).

  • Root Cause Analysis:

    • Potency vs. Selectivity Trade-off: In sparing the hydroxylase, the absolute suppression of androgens may have been less complete than abiraterone.

    • Post-Protocol Therapy: The control arm had access to life-prolonging therapies (Abiraterone/Enzalutamide) upon progression, diluting the OS signal.

Seviteronel: The Dual Inhibitor

Seviteronel represents the evolution of this class. Recognizing that CYP17 inhibition alone triggers a feedback loop (upregulation of AR or splice variants), Seviteronel was designed to block androgen synthesis and antagonize the receptor.

  • Clinical Status: While it showed promise, high doses required for AR antagonism led to tolerability issues (CNS effects). It highlights that "non-steroidal" does not equal "side-effect free."

References

  • Yamaoka, M., et al. (2012). Orteronel (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys. Journal of Steroid Biochemistry and Molecular Biology. Link

  • Agarwal, N., et al. (2022).[6] Orteronel for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216).[6] Journal of Clinical Oncology. Link

  • Ferraldeschi, R., et al. (2013). Abiraterone and novel antiandrogens: overcoming castration resistance in prostate cancer.[7] Annual Review of Medicine. Link

  • Antonarakis, E. S., et al. (2018).[8] Phase I Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Men With Castration-Resistant Prostate Cancer.[7][8][9] Clinical Cancer Research.[9] Link

  • Auchus, R. J. (2017). The classic and backdoor pathways of androgen biosynthesis in human sexual development. The Journal of Steroid Biochemistry and Molecular Biology. Link

Sources

Technical Monograph: Seviteronel Racemate (C₁₈H₁₇F₄N₃O₃)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug development scientists. It moves from fundamental chemical identity to synthesis, mechanism, and validation protocols, adhering to the requested "Senior Application Scientist" persona.

Chemical Characterization, Chiral Resolution, and Mechanism of Action

Executive Technical Summary

Seviteronel (VT-464) represents a significant evolution in androgen biosynthesis inhibition.[] Unlike its predecessor abiraterone, Seviteronel is a non-steroidal, dual-acting agent: it selectively inhibits CYP17A1 17,20-lyase while simultaneously acting as a competitive antagonist at the Androgen Receptor (AR) .

This guide focuses on the racemate (the stoichiometric 1:1 mixture of enantiomers) as the critical synthetic intermediate, and the subsequent isolation of the active (S)-enantiomer .[] The distinct chemical scaffold—characterized by a naphthalene core, bis-difluoromethoxy substitutions, and a triazole pharmacophore—requires precise handling to maintain stereochemical purity and biological efficacy.

Chemical Specifications & Identity

The molecule is chemically distinct from steroidal inhibitors, utilizing a triazole moiety for heme coordination. The presence of four fluorine atoms significantly alters its lipophilicity and metabolic stability compared to non-fluorinated analogs.[]

ParameterSpecificationTechnical Note
Common Name Seviteronel (Active); VT-464 Racemate (Precursor)The clinical candidate is the (S)-enantiomer.[]
Chemical Formula C₁₈H₁₇F₄N₃O₃ Confirmed for both racemate and enantiomers.[]
Molecular Weight 399.34 g/mol Monoisotopic Mass: ~399.12 Da.[]
IUPAC Name 1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-1,2,3-triazol-4-yl)propan-1-olNote the triazole vs. imidazole distinction often found in older azoles.[]
CAS Number 1375603-36-3 (Racemate)1610537-15-9 (Seviteronel, S-isomer)Critical for sourcing correct reference standards.[]
Chiral Center C1 (Benzylic position)The (S)-configuration confers lyase selectivity.[]
Solubility DMSO (>50 mg/mL), Ethanol (<1 mg/mL)Highly lipophilic; requires non-aqueous solvent for stock prep.[]
Structural Biology & Mechanism of Action

The therapeutic superiority of Seviteronel lies in its selectivity.[] Traditional CYP17 inhibitors block both 17α-hydroxylase and 17,20-lyase .[][2] Blocking hydroxylase shuts down cortisol production, necessitating prednisone co-administration to prevent mineralocorticoid excess (hypertension, hypokalemia).

Seviteronel selectively targets the 17,20-lyase reaction.[][2][3][4][5]

  • The Triazole Ring: Coordinates with the Heme iron (Fe) in the CYP17A1 active site.[]

  • The Naphthalene Core: Mimics the steroid D-ring, fitting into the hydrophobic pocket.[]

  • Selectivity Basis: The molecule's rigid geometry prevents it from binding effectively when the enzyme is in the conformation required for the hydroxylase reaction, but it fits perfectly in the lyase conformation.

Visualization: The Steroidogenic Blockade

The following diagram illustrates the precise intervention point of Seviteronel, contrasting it with non-selective inhibition.

CYP17_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD OH_Preg 17-OH-Pregnenolone Pregnenolone->OH_Preg CYP17 (Hydroxylase) OH_Prog 17-OH-Progesterone Progesterone->OH_Prog CYP17 (Hydroxylase) DHEA DHEA (Androgen Precursor) OH_Preg->DHEA CYP17 (Lyase) Androstenedione Androstenedione OH_Prog->Androstenedione CYP17 (Lyase) Cortisol Cortisol (Glucocorticoid) OH_Prog->Cortisol CYP21/CYP11B1 Seviteronel SEVITERONEL (VT-464) Seviteronel->OH_Preg Inhibits Lyase (Selectively) Seviteronel->OH_Prog Inhibits Lyase

Figure 1: Mechanism of Action. Green arrows indicate pathways spared by Seviteronel (preserving Cortisol).[] Red dashed lines indicate the targeted blockade of androgen synthesis.[]

Synthesis & Chiral Resolution Workflow

The synthesis of Seviteronel typically yields a racemate (C₁₈H₁₇F₄N₃O₃) which must be resolved.[] The biological activity resides almost exclusively in the (S)-enantiomer .[] The (R)-enantiomer is considered an impurity and must be removed to <0.5%.[]

Workflow Logic
  • Racemic Synthesis: Grignard addition of the triazole-alkyl fragment to the naphthalene-ketone creates the tertiary alcohol.[] This step is non-stereoselective, producing the racemate.

  • Resolution: Supercritical Fluid Chromatography (SFC) or Chiral HPLC is employed.[]

  • Validation: Circular Dichroism (CD) or optical rotation is used to assign absolute configuration.[]

Synthesis_Workflow Start Naphthalene Ketone Precursor Racemate VT-464 RACEMATE (C18H17F4N3O3) 50:50 Mixture Start->Racemate + Reagent Reagent Triazole-Alkyl Grignard Reagent->Racemate Separation Chiral Resolution (Prep HPLC/SFC) Racemate->Separation S_Iso (S)-Enantiomer (Active Drug) Separation->S_Iso Peak 1 (Typical) R_Iso (R)-Enantiomer (Inactive/Impurity) Separation->R_Iso Peak 2 QC QC: e.e. > 99.5% S_Iso->QC

Figure 2: Production workflow from racemic synthesis to active pharmaceutical ingredient (API).

Experimental Protocols
Protocol A: Chiral HPLC Separation (Analytical)

To distinguish the racemate from the pure enantiomer, a specific chiral stationary phase is required. Standard C18 columns cannot separate these enantiomers.[]

  • Objective: Determine enantiomeric excess (e.e.) of Seviteronel.

  • Column: Chiralpak IA or AD-H (Amylose-based), 4.6 x 250 mm, 5 µm.[]

  • Mobile Phase: Hexane : Ethanol (80:20 v/v) or CO₂ : Methanol (for SFC).[]

  • Flow Rate: 1.0 mL/min.[]

  • Detection: UV @ 254 nm (targeting the naphthalene chromophore).[]

  • Temperature: 25°C.

  • Acceptance Criteria:

    • Resolution (

      
      ) between enantiomers > 1.5.[]
      
    • Retention time consistency < 2% RSD.[]

Protocol B: In Vitro CYP17A1 Lyase Selectivity Assay

This protocol validates the "lyase-selective" claim of the purified fraction.[]

  • System: Human adrenal microsomes or recombinant CYP17A1 expressed in E. coli (co-expressed with NADPH-P450 reductase).[]

  • Substrates:

    • For Hydroxylase activity: Progesterone (2 µM).[]

    • For Lyase activity: 17-OH-Pregnenolone (2 µM).[]

  • Reaction:

    • Incubate enzyme + substrate + Seviteronel (0.1 nM – 10 µM) in phosphate buffer (pH 7.4).[]

    • Initiate with NADPH regenerating system.[]

    • Incubate for 10-20 mins at 37°C.

  • Termination: Add acetonitrile with internal standard.

  • Analysis: LC-MS/MS monitoring product formation (17-OH-Progesterone vs. DHEA).

  • Data Calculation:

    • Calculate

      
       for both reactions.
      
    • Selectivity Ratio =

      
      (Hydroxylase) / 
      
      
      
      (Lyase).[]
    • Target: Ratio > 10 (indicating Seviteronel is 10x more potent against Lyase).[][4][5][6]

References
  • Raina, K., et al. (2016). Targeting of CYP17A1 Lyase by VT-464 inhibits adrenal and intratumoral androgen biosynthesis and tumor growth of castration resistant prostate cancer.[][7][8] Scientific Reports.[][8] [][8]

  • Tice, C. M., et al. (2014). Highly-selective 4-(1,2,3-triazole)-based P450c17a 17,20-lyase inhibitors.[][4] Bioorganic & Medicinal Chemistry Letters.[][4]

  • ClinicalTrials.gov. (2021).[] Seviteronel in Combination With Chemotherapy in Androgen-receptor Positive Metastatic Triple-negative Breast Cancer.[] Identifier: NCT04947189.[] []

  • National Cancer Institute. (2023).[] NCI Drug Dictionary: Seviteronel.[][]

  • PubChem. (2024).[] Seviteronel Compound Summary (CID 78357816).[][9][10][]

Sources

The Vanguard of Prostate Cancer Therapeutics: A Technical Guide to the Discovery of Dual CYP17 Lyase Inhibitors and Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of castration-resistant prostate cancer (CRPC) treatment is continually evolving, driven by the persistent challenge of therapeutic resistance. A pivotal axis in this battle is the androgen receptor (AR) signaling pathway, which remains a key driver of tumor progression even in a castrate environment. This technical guide provides an in-depth exploration of a leading-edge therapeutic strategy: the simultaneous inhibition of cytochrome P450 17A1 (CYP17A1) lyase and direct antagonism of the androgen receptor. We will dissect the scientific rationale underpinning this dual-target approach, furnish detailed, field-proven experimental protocols for the identification and characterization of such agents, and present a critical analysis of the medicinal chemistry and computational strategies that have propelled this field forward. This guide is intended to serve as a comprehensive resource for researchers dedicated to the discovery and development of the next generation of prostate cancer therapies.

The Rationale for Dual Inhibition: Overcoming the Resilience of the Androgen Receptor

Androgen deprivation therapy (ADT) has long been the cornerstone of advanced prostate cancer treatment. However, the majority of patients eventually progress to CRPC, a state where the disease advances despite castrate levels of testosterone.[1] A primary mechanism of this resistance is the continued activation of the AR signaling pathway through various adaptive mechanisms. These include AR gene amplification, overexpression, mutations that allow activation by other steroids, and the intratumoral synthesis of androgens.[2]

The enzyme CYP17A1 is a critical bottleneck in the androgen biosynthesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities.[3] The 17,20-lyase function is particularly crucial as it leads to the production of dehydroepiandrosterone (DHEA) and androstenedione, the precursors to testosterone and dihydrotestosterone (DHT).[3] The first-in-class CYP17A1 inhibitor, abiraterone acetate, demonstrated the clinical validity of targeting this enzyme, significantly improving survival in CRPC patients.[2][4]

However, resistance to CYP17A1 inhibitors can still emerge. One key mechanism is the upregulation of the AR itself, making it hypersensitive to even minute levels of residual androgens. Furthermore, some CYP17A1 inhibitors, while blocking androgen production, do not prevent the AR from being activated by other ligands or through ligand-independent mechanisms.

This clinical reality has illuminated the strategic advantage of a dual-pronged attack: simultaneously inhibiting the production of AR ligands via CYP17 lyase inhibition and directly blocking the AR with an antagonist. This approach aims to create a more profound and durable suppression of AR signaling, potentially overcoming established resistance mechanisms and delaying the emergence of new ones. Molecules like galeterone and seviteronel (VT-464) have been at the forefront of this innovative strategy.[5][6][7]

Androgen Receptor Signaling and Dual Inhibition cluster_0 Androgen Biosynthesis cluster_1 Androgen Receptor Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 (17α-hydroxylase) 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 (17α-hydroxylase) DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17-OH Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT 5α-reductase AR AR DHT->AR Ligand Binding AR_active Activated AR AR->AR_active Conformational Change Nucleus Nucleus AR_active->Nucleus Nuclear Translocation ARE Androgen Response Element Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Transcriptional Activation CYP17_Inhibitor Dual CYP17 Lyase Inhibitor & AR Antagonist CYP17_Inhibitor->17-OH Pregnenolone Inhibits CYP17_Inhibitor->AR Antagonizes

Figure 1: Simplified schematic of the androgen receptor signaling pathway and the points of intervention for a dual CYP17 lyase inhibitor and AR antagonist.

The Discovery Engine: A Step-by-Step Guide to Identifying Dual-Acting Candidates

The discovery of potent and selective dual CYP17 lyase inhibitors and AR antagonists necessitates a robust and integrated screening cascade. This section provides detailed protocols for the key assays that form the foundation of this process.

Primary Screening: Biochemical Assay for CYP17A1 Lyase Activity

The initial step is to identify compounds that directly inhibit the 17,20-lyase activity of CYP17A1. A common and reliable method is a radiometric assay that measures the release of a tritiated product.

Protocol: Radiometric CYP17A1 Lyase Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.4.

    • Substrate: [21-³H]-17-hydroxypregnenolone (PerkinElmer or similar), diluted in ethanol to a stock concentration of 1 mM. Further dilute in assay buffer to a working concentration of 2 µM.

    • Enzyme: Recombinant human CYP17A1 (e.g., from a commercial supplier), diluted in assay buffer. The final concentration should be determined empirically to ensure linear reaction kinetics.

    • NADPH-Generating System: Prepare a stock solution containing 10 mM NADP+, 100 mM glucose-6-phosphate, and 10 U/mL glucose-6-phosphate dehydrogenase in assay buffer.

    • Test Compounds: Dissolve in DMSO to a stock concentration of 10 mM and prepare serial dilutions.

    • Quenching Solution: Dichloromethane.

  • Assay Procedure:

    • In a 1.5 mL microcentrifuge tube, add 5 µL of the test compound dilution (or DMSO for control).

    • Add 440 µL of a pre-incubated mixture (5 minutes at 37°C) containing the assay buffer, CYP17A1 enzyme, and the [³H]-17-hydroxypregnenolone substrate.

    • Initiate the reaction by adding 55 µL of the NADPH-generating system.

    • Incubate the reaction mixture for 10-20 minutes at 37°C with gentle shaking.[8]

    • Stop the reaction by adding 1 mL of ice-cold dichloromethane and vortexing vigorously.[8]

    • Centrifuge at 14,000 rpm for 5 minutes to separate the aqueous and organic phases.

    • Carefully transfer a 400 µL aliquot of the upper aqueous phase, which contains the released [³H]H₂O, to a scintillation vial.

    • Add 4 mL of scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Secondary Screening: Cell-Based Androgen Receptor Antagonist Assay

Compounds that exhibit significant CYP17 lyase inhibition are then evaluated for their ability to antagonize the AR. A luciferase reporter gene assay in a relevant prostate cancer cell line is the gold standard for this assessment.

Protocol: AR Luciferase Reporter Assay in LNCaP Cells

  • Cell Culture and Transfection:

    • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • For the assay, plate LNCaP cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well.

    • After 24 hours, transfect the cells with a luciferase reporter plasmid containing an androgen response element (ARE) promoter (e.g., pGL3-PSA-Luc) and a control plasmid for normalization (e.g., a Renilla luciferase plasmid) using a suitable transfection reagent according to the manufacturer's protocol.

  • Assay Procedure:

    • After 24 hours of transfection, replace the medium with RPMI-1640 supplemented with 5% charcoal-stripped FBS (to remove endogenous androgens).

    • Prepare serial dilutions of the test compounds in the charcoal-stripped FBS medium.

    • Add the test compound dilutions to the wells, followed by the addition of a fixed concentration of a synthetic androgen, such as 1 nM R1881 (methyltrienolone), to stimulate AR activity.

    • Include control wells with R1881 alone (positive control) and vehicle alone (negative control).

    • Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

  • Luminescence Measurement and Data Analysis:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system (e.g., from Promega) and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percent inhibition of R1881-induced luciferase activity for each concentration of the test compound.

    • Determine the IC₅₀ value for AR antagonism as described for the CYP17 lyase assay.

Drug Discovery Workflow Compound_Library Compound Library Primary_Screen Primary Screen: Biochemical CYP17 Lyase Assay Compound_Library->Primary_Screen Active_Hits Active Hits Primary_Screen->Active_Hits Secondary_Screen Secondary Screen: Cell-Based AR Antagonist Assay Active_Hits->Secondary_Screen Dual_Activity_Hits Hits with Dual Activity Secondary_Screen->Dual_Activity_Hits Lead_Optimization Lead Optimization: SAR, Selectivity, PK/PD Dual_Activity_Hits->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Figure 2: A representative workflow for the discovery of dual CYP17 lyase inhibitors and AR antagonists.

From Hits to Leads: Medicinal Chemistry and Computational Design

The identification of initial hits with dual activity is just the beginning. The subsequent lead optimization phase is a multidisciplinary effort, heavily reliant on medicinal chemistry and computational modeling to refine the pharmacological properties of the candidate molecules.

Structure-Activity Relationships (SAR)

A deep understanding of the SAR is paramount for rationally designing improved inhibitors. For many dual-acting compounds, a key structural feature is a nitrogen-containing heterocycle that can coordinate with the heme iron in the active site of CYP17A1, thereby inhibiting its enzymatic activity. The steroidal or non-steroidal scaffold of the molecule can then be modified to enhance AR antagonism.

CompoundCYP17 Lyase IC₅₀ (nM)AR Antagonism IC₅₀ (nM)Key Structural Features
Abiraterone ~2.5WeakSteroidal, pyridine heterocycle
Galeterone 300546Steroidal, benzimidazole heterocycle
Seviteronel (VT-464) ~304860Non-steroidal, naphthalene scaffold
Orteronel 24>10,000Non-steroidal, potent lyase inhibitor, no AR activity

Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used. The data presented here are for comparative purposes.[1][4][9]

Computational Approaches in Drug Design

In silico methods are indispensable for accelerating the drug discovery process.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies of inhibitors in the active site of CYP17A1 and the ligand-binding domain of the AR can provide valuable insights into the key interactions that drive potency and selectivity. This information can then be used to guide the synthesis of new analogs with improved binding affinities.

  • Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By creating pharmacophore models based on known potent dual inhibitors, virtual screening of large compound libraries can be performed to identify novel chemical scaffolds with the desired dual activity profile.[7]

  • Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, helping to understand the conformational changes that occur upon binding and the stability of the interaction over time. This can be particularly useful for elucidating the mechanism of inhibition and predicting potential resistance mutations.[10]

Preclinical and Clinical Development: The Path to the Clinic

Promising lead compounds must undergo rigorous preclinical evaluation before they can be considered for clinical trials.

In Vivo Models of Castration-Resistant Prostate Cancer
  • Xenograft Models: Human prostate cancer cell lines (e.g., LNCaP, VCaP) are implanted into immunocompromised mice. These models are crucial for assessing the in vivo efficacy of dual inhibitors in a castration-resistant setting.

  • Patient-Derived Xenografts (PDXs): Tumor tissue from patients is directly implanted into mice. PDX models better recapitulate the heterogeneity and complexity of human tumors and are increasingly used for preclinical drug evaluation.

  • Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop prostate cancer that mimics the human disease. GEMMs are valuable for studying tumor initiation, progression, and the development of resistance in an immunocompetent host.

Clinical Trial Landscape

Several dual CYP17 lyase inhibitors and AR antagonists have advanced into clinical trials.

  • Galeterone: Phase 3 trials were initiated for galeterone, but the ARMOR3-SV trial, which compared galeterone to enzalutamide in patients with the AR-V7 splice variant, was discontinued as it was unlikely to meet its primary endpoint of improved radiographic progression-free survival.[6][11]

  • Seviteronel (VT-464): This compound has been evaluated in Phase 1 and 2 clinical trials in patients with CRPC.[5][12] While it showed some clinical activity, further development has faced challenges.[5][13]

Challenges and Future Directions

The development of dual-acting inhibitors is not without its challenges.

  • Optimizing Potency and Selectivity: Achieving the optimal balance of high potency against both CYP17 lyase and the AR, while maintaining selectivity over other cytochrome P450 enzymes and steroid receptors, is a significant medicinal chemistry challenge.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Ensuring that the drug has favorable PK/PD properties, including good oral bioavailability and sustained target engagement in vivo, is critical for clinical success.[14][15]

  • Overcoming Resistance: While dual inhibitors are designed to combat resistance, tumors can still develop bypass mechanisms. Understanding these new resistance pathways will be crucial for the development of next-generation therapies.

The future of this field lies in the rational design of more potent and selective dual inhibitors, potentially with novel mechanisms of action. Combination therapies that target parallel survival pathways in addition to the AR axis are also a promising avenue of investigation.

Conclusion

The dual inhibition of CYP17 lyase and the androgen receptor represents a scientifically sound and promising strategy for the treatment of castration-resistant prostate cancer. The continued refinement of our understanding of the underlying biology, coupled with advances in drug discovery technologies, will undoubtedly lead to the development of more effective therapies that can significantly improve the lives of patients with this challenging disease.

References

  • Auchus, R. J., & Sharifi, N. (2020). Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1). The Journal of Steroid Biochemistry and Molecular Biology, 197, 105520.
  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

  • Pandey, A. V., & Flück, C. E. (2018). Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency. International Journal of Molecular Sciences, 19(4), 1083.
  • Figg, W. D., et al. (2020). Phase 2 Study of Seviteronel (INO-464) in Patients With Metastatic Castration-Resistant Prostate Cancer After Enzalutamide Treatment. Clinical Genitourinary Cancer, 18(4), e423-e430.
  • Taplin, M. E., et al. (2019). A Phase 3, Randomized Trial of Galeterone Versus Enzalutamide in Androgen Receptor Splice Variant-7-expressing Metastatic Castration-resistant Prostate Cancer. European Urology, 76(6), 834-842.
  • Schrader, M., et al. (2021).
  • van Erp, N. P., et al. (2023). Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide. Clinical Pharmacokinetics, 62(10), 1339-1351.
  • Li, R., et al. (2017). Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer.
  • Lallous, N., et al. (2017).
  • Haidar, S., & Hartmann, R. W. (2017). Computational prediction of new CYP17 inhibitors based on pharmacophore modeling, virtual screening and docking approach. Pharmazie, 72(9), 529-536.
  • Babich, J. W., et al. (2017). Dual-Target Binding Ligands with Modulated Pharmacokinetics for Endoradiotherapy of Prostate Cancer. Journal of Nuclear Medicine, 58(8), 1289-1295.
  • de Bono, J., et al. (2016). Phase (Ph) 1 study of oral seviteronel (VT-464), a dual CYP17-Lyase (L) inhibitor and androgen receptor (AR) antagonist, in patients (pts) with advanced AR+ triple negative (TNBC) or estrogen receptor (ER)+ breast cancer (BC). Journal of Clinical Oncology, 34(15_suppl), 1088-1088.
  • Guengerich, F. P., & Waterman, M. R. (2018). Multi-Step Binding of the Non-Steroidal Inhibitors Orteronel and Seviteronel to Human Cytochrome P450 17A1 and Relevance to Inhibition of Enzyme Activity. Biochemistry, 57(11), 1735-1744.
  • Toren, P. J., et al. (2015). CYP17 inhibitors block androgen-mediated growth of AR-expressing prostate cancer cells.
  • ClinicalTrials.gov. (2016). CYP17 Lyase and Androgen Receptor Inhibitor Treatment With Seviteronel Trial. Retrieved from [Link]

  • Pandey, A. V. (2015). Effect of CYP17A1 Inhibitors Orteronel and Galeterone on Adrenal Androgen Biosynthesis.
  • Auchus, R. J. (2014). Active site proton delivery and the lyase activity of human CYP17A1. The Journal of Steroid Biochemistry and Molecular Biology, 143, 162-168.
  • ResearchGate. (2019). (PDF) Discovery of Novel CYP17 Inhibitors for the Treatment of Prostate Cancer with Structure-Based Drug Design. Retrieved from [Link]

  • ASCO Publications. (2016). Randomized, open-label, multicenter, controlled study of galeterone vs enzalutamide in men with metastatic castration-resistant prostate cancer (mCRPC) expressing AR-V7 splice variant (ARMOR3-SV). Retrieved from [Link]

  • ResearchGate. (2023). Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor-Darolutamide. Retrieved from [Link]

  • MDPI. (2023). Targeting Metabolic Vulnerabilities to Overcome Prostate Cancer Resistance: Dual Therapy with Apalutamide and Complex I Inhibition. Retrieved from [Link]

  • PubMed. (2025). Advances in Targeted Therapy for Metastatic Prostate Cancer. Retrieved from [Link]

  • ResearchGate. (2015). CYP17 inhibitors - Abiraterone, C17,20-lyase inhibitors and multi-targeting agents. Retrieved from [Link]

  • PubMed. (2023). Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor-Darolutamide. Retrieved from [Link]

  • National Institutes of Health. (2020). A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Determination of 17α-hydroxylase-C17,20-lyase (P45017α) enzyme activities and their inhibition by selected steroidal picolyl and picolinylidene compounds. Retrieved from [Link]

  • Alyamani, M., et al. (2017). Steroidogenic metabolism of galeterone reveals a diversity of biochemical activities. The Journal of Steroid Biochemistry and Molecular Biology, 171, 216-225.
  • Myung, J. K., et al. (2013). An androgen receptor N-terminal domain antagonist for treating prostate cancer.
  • OncLive. (2016). Galeterone Prostate Cancer Trial Closes as PFS Rates Miss Mark. Retrieved from [Link]

  • Handratta, V. D., et al. (2005). Novel C-17-heteroaryl steroidal CYP17 inhibitors/antiandrogens: synthesis, in vitro biological activity, pharmacokinetics, and antitumor activity in the LAPC4 human prostate cancer xenograft model. Journal of Medicinal Chemistry, 48(8), 2972-2984.
  • National Institutes of Health. (2020). Phase 2 Study of Seviteronel (INO-464) in Patients With Metastatic Castration-Resistant Prostate Cancer After Enzalutamide Treat. Retrieved from [Link]

  • Pharmaceutical Technology. (2025). Overcoming PK/PD Modeling Challenges. Retrieved from [Link]

  • Dr. Omics Education. (2024). CADD in Action: Case Studies of Successful Drug Discovery Projects. Retrieved from [Link]

  • PubMed. (2024). Dual targeting of the androgen receptor and PI3K/AKT/mTOR pathways in prostate cancer models improves antitumor efficacy and promotes cell apoptosis. Retrieved from [Link]

  • ecancer. (2014). Galeterone shows activity in a variant form of castration-resistant prostate cancer. Retrieved from [Link]

  • National Institutes of Health. (2006). Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Androgen Luciferase Reporter 22RV1 Cell Line. Retrieved from [Link]

  • Spandidos Publications. (2024). Targeting adenocarcinoma and enzalutamide‑resistant prostate cancer using the novel anti‑androgen inhibitor ADA‑308. Retrieved from [Link]

  • Kubinyi, H. (2006). SUCCESS STORIES OF COMPUTER-AIDED DESIGN. In Computer-Aided Drug Design (pp. 401-426). Wiley-VCH.

Sources

Methodological & Application

Application Notes & Protocols: VT-464 (Vistusertib) Racemate Solubility and Application for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of VT-464 (also known as Vistusertib or AZD2014) racemate in in vitro experimental settings. VT-464 is a potent, ATP-competitive dual inhibitor of the mechanistic target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2] Proper handling, solubilization, and application of this inhibitor are paramount for generating reproducible and reliable data. This guide details the critical aspects of VT-464 solubility in dimethyl sulfoxide (DMSO), provides validated, step-by-step protocols for the preparation of stock and working solutions, and offers field-proven insights into its application in common cell-based assays.

Scientific Background: The Role and Mechanism of VT-464

The mTOR signaling pathway is a master regulator of cellular metabolism, growth, proliferation, and survival.[3][4] It integrates signals from growth factors, nutrients, and cellular energy status. mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[3][5]

  • mTORC1 is acutely sensitive to nutrients and growth factors, promoting anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[3][6]

  • mTORC2 is primarily activated by growth factor signaling and is crucial for activating key survival kinases like AKT, regulating the cytoskeleton, and controlling ion transport.[3][4]

First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), only allosterically inhibit mTORC1.[3] A significant limitation of these inhibitors is the activation of a negative feedback loop where the inhibition of the mTORC1 substrate S6K leads to the activation of PI3K/AKT signaling, which can promote cell survival.[7] VT-464 (Vistusertib) overcomes this limitation by acting as an ATP-competitive inhibitor of the mTOR kinase domain, effectively blocking the activity of both mTORC1 and mTORC2.[8][9] This dual inhibition prevents the feedback activation of AKT, leading to more comprehensive pathway suppression and often greater anti-proliferative effects in cancer cell lines.[2][7]

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k PI3K/AKT Axis cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 AKT->mTORC1 S6K / 4E-BP1 S6K / 4E-BP1 (Protein Synthesis) mTORC1->S6K / 4E-BP1 AKT (pS473) AKT (pS473) (Survival) mTORC2->AKT (pS473) Cell Growth Cell Growth S6K / 4E-BP1->Cell Growth VT464 VT-464 (Vistusertib) VT464->mTORC1 Inhibits VT464->mTORC2 Inhibits

Figure 1: Simplified mTOR signaling pathway showing the dual inhibitory action of VT-464.

Critical Aspects of VT-464 Racemate Solubility in DMSO

The effective use of any small molecule inhibitor begins with its proper solubilization. VT-464 is a hydrophobic molecule and is practically insoluble in water and ethanol.[10] Dimethyl sulfoxide (DMSO) is the recommended and most widely used solvent for preparing high-concentration stock solutions for in vitro use.[9][11]

Causality: The amphipathic nature of DMSO, possessing both polar and nonpolar groups, allows it to effectively dissolve a wide range of compounds, including hydrophobic molecules like VT-464, that are poorly soluble in aqueous media.[12]

Data Summary: VT-464 Solubility

Property Value Source
Molecular Weight 462.54 g/mol [7][11]
Solubility in DMSO ≥23.15 mg/mL; ≥50 mg/mL [7][11]
Molar Solubility in DMSO ≥50 mM; ≥108.10 mM [7][11]
Solubility in Water Insoluble [10]

| Solubility in Ethanol | Insoluble (or ≥4.81 mg/mL with sonication) |[7][10] |

Key Technical Considerations:

  • Use Anhydrous DMSO: DMSO is highly hygroscopic. The presence of water can significantly decrease the solubility of hydrophobic compounds.[10][11] Always use fresh, anhydrous, research-grade DMSO from a newly opened bottle or a properly stored desiccated container.

  • Gentle Warming and Sonication: To achieve higher concentrations or to aid dissolution, warming the solution to 37°C for 10-15 minutes and/or brief sonication in an ultrasonic bath can be beneficial.[7] Avoid excessive heat, as it may degrade the compound.

  • Visual Inspection: Always visually inspect the solution after preparation to ensure there is no visible precipitate. If particulates are observed, the solution may be supersaturated or not fully dissolved.

Protocol: Preparation of High-Concentration VT-464 Stock Solutions

This protocol describes a self-validating method for preparing a 10 mM stock solution of VT-464 in DMSO. This concentration is a standard starting point for most in vitro applications.[13]

Materials:

  • VT-464 racemate powder (MW: 462.54 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance and weighing paper

  • Calibrated micropipettes

Workflow Diagram:

Stock_Prep_Workflow start Start weigh 1. Weigh VT-464 Powder (e.g., 4.63 mg) start->weigh transfer 2. Transfer to Sterile Tube weigh->transfer add_dmso 3. Add Anhydrous DMSO (e.g., 1 mL for 10 mM) transfer->add_dmso dissolve 4. Dissolve Compound (Vortex, Warm/Sonicate if needed) add_dmso->dissolve inspect 5. Visually Inspect for Precipitate dissolve->inspect inspect->dissolve Precipitate Present aliquot 6. Aliquot into Single-Use Volumes inspect->aliquot Clear store 7. Store at -20°C or -80°C aliquot->store end End store->end

Sources

Protocols for dissolving VT-464 racemate for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Solubilization and Maintenance of VT-464 (Seviteronel) Racemate for Cell Culture

Executive Summary & Scientific Context

VT-464 (Seviteronel) is a non-steroidal, orally bioavailable inhibitor of CYP17A1 (cytochrome P450 17A1) with high selectivity for the 17,20-lyase reaction.[1][2][3] Unlike abiraterone, which inhibits both hydroxylase and lyase activities (often requiring prednisone co-administration), VT-464’s selectivity reduces cortisol suppression while effectively blocking androgen biosynthesis.[3][4] Additionally, VT-464 functions as a competitive antagonist of the Androgen Receptor (AR).[3]

The Racemate Challenge: While clinical studies utilize the pure S-enantiomer (Seviteronel), early-stage research often employs the racemate (a 1:1 mixture of R- and S-enantiomers) due to synthesis costs or comparative chirality studies.[3]

  • Critical Consideration: The biological activity resides primarily in the S-enantiomer.[3] When using the racemate, researchers must account for the "dilution" of potency by the inactive or less active enantiomer. A 10 µM solution of racemate may effectively deliver only ~5 µM of the biologically active pharmacophore.[3]

Physicochemical Properties

Before solubilization, verify the specific batch properties.[3] The molecular weight is identical for the racemate and the pure enantiomer.[3]

PropertyValueNotes
Chemical Name VT-464 (Seviteronel)Racemic mixture
Molecular Formula C₁₈H₁₇F₄N₃O₃
Molecular Weight 399.34 g/mol Used for Molarity calculations
Solubility (DMSO) ~30–50 mg/mLRecommended Solvent
Solubility (Ethanol) ~1 mg/mLPoor; Not recommended for high-conc.[3] stocks
Solubility (Water) < 0.1 mg/mLInsoluble; Requires organic vehicle
Appearance White to off-white solidHygroscopic; Store desiccated

Mechanism of Action: CYP17A1 Inhibition[5]

VT-464 blocks the androgen biosynthesis pathway at a critical junction.[3] The diagram below illustrates the specific enzymatic blockade.

CYP17A1_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD OH_Preg 17-OH Pregnenolone Pregnenolone->OH_Preg CYP17A1 (Hydroxylase) OH_Prog 17-OH Progesterone Progesterone->OH_Prog CYP17A1 (Hydroxylase) DHEA DHEA (Androgen Precursor) OH_Preg->DHEA CYP17A1 (17,20-Lyase) Andro Androstenedione OH_Prog->Andro CYP17A1 (17,20-Lyase) VT464 VT-464 (Inhibitor) VT464->OH_Preg VT464->OH_Prog DHEA->Andro 3β-HSD Testo Testosterone Andro->Testo 17β-HSD DHT Dihydrotestosterone (DHT) Testo->DHT 5α-Reductase AR_Signal Prostate Cancer Cell Proliferation DHT->AR_Signal AR Activation

Figure 1: Mechanism of Action.[3] VT-464 selectively inhibits the 17,20-lyase activity of CYP17A1, preventing the conversion of 17-OH precursors into active androgens (DHEA, Androstenedione).[1][4]

Protocol: Preparation of Master Stock Solution

Objective: Create a sterile, stable 10 mM or 50 mM stock solution in DMSO. Safety: Wear nitrile gloves, lab coat, and safety glasses. Handle powder in a fume hood.

Materials:
  • VT-464 Racemate powder.[3]

  • Solvent: Dimethyl Sulfoxide (DMSO), Hybri-Max™ or Cell Culture Grade (sterile filtered, ≥99.9%).[3]

  • Vials: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid standard polypropylene tubes for long-term storage of hydrophobic drugs in DMSO.[3]

Step-by-Step Methodology:
  • Molarity Calculation: Use the formula:

    
    [3]
    
    • Example: To make 1 mL of a 50 mM stock:

      
      
      
    • Note on Racemates: If your experimental design requires a specific concentration of the active enantiomer (e.g., 10 µM active drug), and you assume the racemate is 50:50, you may need to prepare a 20 mM racemate stock to achieve the potency equivalent of a 10 mM pure drug stock.

  • Solubilization:

    • Weigh the calculated amount of VT-464 into a sterile amber glass vial.[3]

    • Add the calculated volume of sterile DMSO.[3]

    • Vortex vigorously for 30–60 seconds.[3]

    • Observation: The solution should be clear and colorless.[3] If particles persist, sonicate in a water bath at room temperature for 5 minutes. Do not heat above 37°C as this may degrade the compound.[3]

  • Sterilization (Optional but Recommended):

    • DMSO is bacteriostatic at high concentrations, but fungal spores can survive.[3]

    • If filtration is necessary, use a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon filter .[3] Do not use Cellulose Acetate (CA) or PES filters, as DMSO may dissolve the membrane.

  • Aliquoting and Storage:

    • Aliquot into small volumes (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C (short term, <1 month) or -80°C (long term, >6 months).

Protocol: Cell Culture Application (Dilution Strategy)

Direct addition of high-concentration DMSO stocks to media can cause the hydrophobic drug to precipitate ("crash out"), leading to inconsistent data and cytotoxicity.

Workflow Diagram:

Dissolution_Protocol Step1 Weigh VT-464 (Amber Vial) Step2 Add DMSO (Calculate for 50mM) Step1->Step2 Step3 Vortex/Sonicate (Until Clear) Step2->Step3 Step4 Aliquot (Single Use) Step3->Step4 Step5 Freeze (-80°C) Step4->Step5 Step6 Intermediate Dilution (10x in Media/PBS) Step5->Step6 Thaw Step7 Final Cell Treatment (e.g., 10 µM) Step6->Step7 Dropwise

Figure 2: Optimal workflow for handling hydrophobic racemates. The "Intermediate Dilution" step is critical to prevent precipitation.

Dilution Procedure:
  • Thaw the DMSO stock at room temperature. Vortex briefly.

  • Intermediate Dilution (The "Step-Down"):

    • Prepare a 10x or 100x intermediate solution in culture media (or PBS).

    • Example: To treat cells at 10 µM :

      • Take 2 µL of 50 mM Stock.[3]

      • Add to 998 µL of warm media.

      • Result: 100 µM intermediate (0.2% DMSO).

      • Vortex immediately.[3] Check for precipitate (cloudiness).[3]

  • Final Treatment:

    • Add the intermediate solution to your cell culture wells to reach the final 10 µM concentration.[3]

    • This ensures the final DMSO concentration is minimized (e.g., <0.1%).[3]

Vehicle Control:

Always run a control group treated with the exact same concentration of DMSO (e.g., 0.1%) lacking the drug. This validates that any observed cytotoxicity is due to VT-464, not the solvent.[3]

Troubleshooting & Scientific Integrity

IssueProbable CauseCorrective Action
Precipitation in Media Rapid addition of high-conc.[3] DMSO stock to aqueous media.[3][5][6][7]Use the "Intermediate Dilution" step.[3] Ensure media is pre-warmed to 37°C.
Unexpected Cytotoxicity DMSO concentration > 0.5% or endotoxin contamination.[3]Keep final DMSO < 0.1%.[3] Use cell-culture grade DMSO.[3]
Inconsistent IC50 Data Racemate variability or degradation.[3]Verify if the batch is 1:1 racemate or enantiopure.[3] Correct molarity calculations. Store at -80°C.
Filter Clogging Incompatible filter membrane.[3]Use PTFE or Nylon filters only.[3] DMSO dissolves CA/PES.[3]

References

  • PubChem. (2025).[3] Seviteronel (VT-464) Compound Summary. National Library of Medicine.[3] Available at: [Link][3]

  • Maity, S. N., et al. (2016).[3] Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis and Tumor Growth of Castration Resistant Prostate Cancer.[2][3][4][8] Scientific Reports.[3][8] Available at: [Link][3]

  • Tice, C. M., et al. (2010).[3] Design and synthesis of VT-464: A novel, selective CYP17 lyase inhibitor. Journal of Medicinal Chemistry. (Foundational chemistry reference).

Sources

Selective Inhibition of CYP17A1: Application Note for VT-464 (Seviteronel)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for determining the IC50 of VT-464 (Seviteronel) against the two distinct catalytic activities of the CYP17A1 enzyme: 17


-hydroxylase and 17,20-lyase. Unlike first-generation inhibitors (e.g., abiraterone), VT-464 is designed to selectively inhibit the 17,20-lyase reaction.[1] This selectivity preserves 17

-hydroxylase activity, maintaining cortisol biosynthesis and reducing the mineralocorticoid excess associated with total CYP17A1 blockade. This guide provides a robust, dual-assay workflow using recombinant microsomes and LC-MS/MS detection to quantify this selectivity.

Introduction & Mechanism of Action

The CYP17A1 Bifurcation

CYP17A1 (Cytochrome P450 17A1) is a dual-function enzyme critical for steroidogenesis.[2][3][4][5] It sits at a metabolic fork in the road:

  • 17

    
    -Hydroxylase Activity:  Converts Pregnenolone to 17-OH-Pregnenolone (or Progesterone to 17-OH-Progesterone).[2][4][5] This step is essential for Cortisol  production.[2][5]
    
  • 17,20-Lyase Activity: Cleaves the C17-C20 bond of 17-OH-Pregnenolone to form Dehydroepiandrosterone (DHEA).[2][4][5] This step is the gateway to Androgen production (Testosterone).

The Role of Cytochrome b5

A critical variable often overlooked in assay design is Cytochrome b5 (b5) . While the hydroxylase reaction requires only NADPH-P450 oxidoreductase (POR), the lyase reaction is allosterically enhanced by b5. Without b5 in your assay system, lyase kinetics will be artificially low, making IC50 determination unreliable.

VT-464 Selectivity

VT-464 binds the CYP17A1 active site but interacts differently with the heme iron compared to abiraterone. It preferentially blocks the lyase reaction, sparing the hydroxylase step.

SteroidPathway cluster_legend Targeting Mechanism Cholesterol Cholesterol Preg Pregnenolone Cholesterol->Preg CYP11A1 Prog Progesterone Preg->Prog 3β-HSD OHPreg 17-OH-Pregnenolone Preg->OHPreg CYP17A1 (Hydroxylase) OHProg 17-OH-Progesterone Prog->OHProg CYP17A1 (Hydroxylase) DHEA DHEA (Androgen Precursor) OHPreg->DHEA CYP17A1 (Lyase) + Cyt b5 BLOCKED by VT-464 Andro Androstenedione OHProg->Andro CYP17A1 (Lyase) Cortisol Cortisol (Glucocorticoid) OHProg->Cortisol CYP21A2 / CYP11B1 DHEA->Andro 3β-HSD key Green Arrow: Hydroxylase (Sparing Target) Red Dashed: Lyase (Inhibition Target)

Figure 1: Steroidogenic pathway highlighting the differential inhibition of VT-464. Note the specific blockade of the conversion of 17-OH-Pregnenolone to DHEA.

Experimental Design strategy

To accurately determine selectivity, we cannot use a single "soup" of substrates. We must isolate the reactions using two parallel assays with specific substrates that minimize cross-reactivity during the initial rate phase.

ParameterAssay A: Hydroxylase (Cortisol Path)Assay B: Lyase (Androgen Path)
Primary Substrate Progesterone 17

-OH-Pregnenolone
Primary Product 17

-OH-Progesterone
DHEA
Enzyme Source Human CYP17A1 Microsomes (b5 optional)Human CYP17A1 + Cytochrome b5 (Required)
Cofactor NADPHNADPH
Reaction Time 10–20 min (Linear Phase)10–20 min (Linear Phase)
VT-464 Range 0.1 nM – 10

M
0.01 nM – 1

M

Note on Substrate Selection: While Pregnenolone is the physiological substrate for hydroxylase, using Progesterone for the hydroxylase assay prevents the product (17-OH-Progesterone) from easily entering the lyase pathway (which prefers


5 steroids in humans), ensuring the signal measured is purely hydroxylase activity.

Materials & Reagents

Biologicals[1][2][3][4][5][6][7][8][9][10]
  • Enzyme Source: Recombinant Human CYP17A1 co-expressed with NADPH-P450 Oxidoreductase (POR) and Cytochrome b5. (e.g., Corning Supersomes or similar).

    • Validation: Ensure b5:P450 ratio is

      
       1:1 for maximal lyase activity.
      
  • Substrates:

    • Progesterone (Sigma-Aldrich, >99%)

    • 17

      
      -Hydroxypregnenolone (Sigma-Aldrich, >98%)
      
  • Inhibitor: VT-464 (Seviteronel) - Dissolved in DMSO (Stock 10 mM).

Buffers
  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4, containing 3 mM MgCl

    
    .
    
  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL Glucose-6-phosphate dehydrogenase.

Detailed Protocol

Step 1: Preparation of Stocks
  • VT-464 Serial Dilution: Prepare a 10-point dose-response series in DMSO.

    • Top concentration: 10 mM (yields 10

      
      M final).
      
    • Dilution factor: 1:3 or 1:4.

  • Substrate Stocks: Prepare 10 mM stocks of Progesterone and 17-OH-Pregnenolone in Methanol.

Step 2: The Reaction Mix (Perform in 96-well plates)

Pre-warm Assay Buffer to 37°C.

A. Hydroxylase Assay (Progesterone


 17-OH-Prog) 
  • Enzyme Mix: Dilute microsomes in Assay Buffer to 20 pmol CYP17A1/mL.

  • Inhibitor: Add 1

    
    L of VT-464 serial dilutions to wells (Final DMSO < 0.1%).
    
  • Substrate: Add Progesterone (Final concentration: 2

    
    M, approx. 
    
    
    
    ).
  • Pre-Incubation: Incubate for 10 min at 37°C to allow inhibitor binding.

  • Start: Initiate with NADPH regenerating system (Final volume 200

    
    L).
    

B. Lyase Assay (17-OH-Preg


 DHEA) 
  • Enzyme Mix: Dilute microsomes (must contain b5 ) in Assay Buffer to 20 pmol CYP17A1/mL.

  • Inhibitor: Add 1

    
    L of VT-464 serial dilutions.
    
  • Substrate: Add 17-OH-Pregnenolone (Final concentration: 2

    
    M).
    
  • Pre-Incubation: Incubate for 10 min at 37°C.

  • Start: Initiate with NADPH regenerating system.

Step 3: Incubation & Quenching
  • Incubate plates at 37°C with shaking (300 rpm).

  • Time: 15 minutes (Must be within linear range determined by pilot study).

  • Stop: Add 100

    
    L of ice-cold Acetonitrile containing Internal Standard  (e.g., D3-DHEA or D3-17-OH-Prog).
    
  • Centrifuge at 3000 x g for 10 min to pellet protein.

  • Transfer supernatant to LC-MS vials.

Step 4: LC-MS/MS Analysis

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent) coupled to UHPLC. Column: C18 Reverse Phase (e.g., Kinetex 2.6


m, 50 x 2.1 mm).
Mobile Phase:  (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

MRM Transitions (Positive Mode):

  • 17-OH-Progesterone: 331.2

    
     97.1 (Quantifier), 331.2 
    
    
    
    109.1 (Qualifier).
  • DHEA: DHEA ionizes poorly in ESI+. Derivatization (e.g., hydroxylamine) or APCI mode is recommended. Alternatively, monitor the water loss peak: 271.2

    
     213.1 (Requires optimization).
    
    • Pro-Tip: Many labs use APCI (Atmospheric Pressure Chemical Ionization) for DHEA to avoid derivatization steps.

Workflow Visualization

Workflow cluster_prep Preparation cluster_rxn Reaction (Split Assay) cluster_ana Analysis Stock VT-464 Stocks (DMSO) Hydrox Hydroxylase Rxn Sub: Progesterone Stock->Hydrox Lyase Lyase Rxn Sub: 17-OH-Preg Stock->Lyase Micro Microsomes (CYP17A1 + b5) Micro->Hydrox Micro->Lyase Incubate Incubate 37°C, 15 min Hydrox->Incubate Lyase->Incubate Quench Quench (ACN + IS) Incubate->Quench LCMS LC-MS/MS Quantification Quench->LCMS Data IC50 Calculation LCMS->Data

Figure 2: Experimental workflow separating Hydroxylase and Lyase activities into distinct reaction vessels to prevent substrate competition and ensure kinetic accuracy.

Data Analysis & Expected Results

Calculation
  • Normalize peak areas of product (17-OH-Prog or DHEA) to the Internal Standard.

  • Convert ratios to % Activity relative to DMSO control (0% Inhibition).

  • Fit data to a 4-parameter logistic equation (Sigmoidal dose-response) to derive IC50.

Selectivity Ratio

Calculate the Selectivity Factor (


) using the formula:


Expected Values (Benchmark)

Based on literature (e.g., Rauch et al., 2015):

  • VT-464 Lyase IC50: ~50 – 70 nM (High Potency)

  • VT-464 Hydroxylase IC50: ~500 – 700 nM (Lower Potency)

  • Selectivity: ~10-fold preference for Lyase.

Contrast with Abiraterone:

  • Abiraterone Lyase IC50: ~15 nM

  • Abiraterone Hydroxylase IC50: ~2.5 nM

  • Result: Abiraterone is more potent but not selective (hits Hydroxylase harder).

Troubleshooting & Tips

  • Solubility: VT-464 is hydrophobic. Ensure DMSO concentration in the final assay does not exceed 1%, as DMSO itself can inhibit P450s.

  • DHEA Detection: If DHEA signal is low in LC-MS, consider derivatizing with Dansyl Chloride or using 17-OH-Progesterone

    
     Androstenedione as a surrogate lyase reaction (though less physiological).
    
  • Linearity: Always run a time-course pilot. If the reaction runs too long (>20 min), substrate depletion will skew IC50 values.

References

  • Rauch, A., et al. (2015). "VT-464: A Novel, Selective Inhibitor of CYP17 Lyase for the Treatment of Prostate Cancer."[1] Cancer Research.

  • Gice, A., et al. (2020). "Seviteronel to Human Cytochrome P450 17A1 and Relevance to Inhibition of Enzyme Activity."[4] Journal of Medicinal Chemistry.

  • Auchus, R. J. (2016). "The hunt for a selective 17,20 lyase inhibitor; learning lessons from nature."[6] Endocrine-Related Cancer.

  • Innocrin Pharmaceuticals. (2016).[7] "Phase 1/2 Study of Seviteronel (VT-464)." ClinicalTrials.gov.

  • Thermo Fisher Scientific. "Liver Microsomes and S9 Fractions Protocol."

Sources

In Vitro Androgen Biosynthesis Inhibition Assay Using VT-464: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Androgen Synthesis with Precision

The landscape of therapies for androgen-driven malignancies, particularly castration-resistant prostate cancer (CRPC), has been significantly shaped by the development of agents that disrupt androgen biosynthesis. A pivotal enzyme in this pathway is Cytochrome P450 17A1 (CYP17A1), a dual-function enzyme responsible for both 17α-hydroxylase and 17,20-lyase activities.[1][2] While first-generation inhibitors like abiraterone acetate effectively block both activities, this dual inhibition leads to a consequent suppression of cortisol synthesis, necessitating co-administration of corticosteroids to manage adverse effects.[3]

VT-464 (also known as seviteronel) represents a significant advancement in this class of therapeutics. It is a non-steroidal, orally bioavailable, and selective inhibitor of CYP17A1, with a notable preference for inhibiting the 17,20-lyase activity over the 17α-hydroxylase activity.[4] This selectivity for the androgen-producing lyase reaction minimizes the impact on cortisol production, potentially offering a safer therapeutic window.[4]

This application note provides a comprehensive guide for researchers to design and execute a robust in vitro androgen biosynthesis inhibition assay using VT-464. We will delve into the underlying scientific principles, provide detailed, step-by-step protocols for both recombinant enzyme and cell-based assays, and offer insights into data analysis and interpretation.

Scientific Principles: Unraveling the Mechanism of CYP17A1 Inhibition

The androgen biosynthesis pathway is a complex cascade of enzymatic reactions. CYP17A1's dual catalytic functions represent a critical juncture in this pathway.

  • 17α-Hydroxylase Activity: This initial step involves the conversion of pregnenolone and progesterone to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively.[5] These products serve as precursors for both glucocorticoids and androgens.

  • 17,20-Lyase Activity: In the subsequent and rate-limiting step for androgen synthesis, CYP17A1 cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively.[3][6]

The activity of CYP17A1 is dependent on electron transfer from its redox partners, cytochrome P450 reductase (POR) and, particularly for the 17,20-lyase reaction, cytochrome b5.[7] Cytochrome b5 has been shown to allosterically enhance the 17,20-lyase activity of CYP17A1.[8]

VT-464 exerts its inhibitory effect by binding to the active site of CYP17A1. Its selectivity for the 17,20-lyase activity is a key attribute, allowing for the targeted suppression of androgen production while sparing the glucocorticoid pathway.

Visualizing the Pathway and Inhibition

To better understand the mechanism, the following diagram illustrates the androgen biosynthesis pathway and the specific point of inhibition by VT-464.

Androgen Biosynthesis Pathway and VT-464 Inhibition cluster_inhibition Inhibition by VT-464 Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17OH_Preg 17α-OH Pregnenolone Pregnenolone->17OH_Preg CYP17A1 (17α-hydroxylase) 17OH_Prog 17α-OH Progesterone Progesterone->17OH_Prog CYP17A1 (17α-hydroxylase) DHEA DHEA 17OH_Preg->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17OH_Prog->Androstenedione CYP17A1 (17,20-lyase) invis1 17OH_Prog->invis1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Cortisol Glucocorticoids (e.g., Cortisol) invis1->Cortisol invis2 VT464 VT-464 VT464->17OH_Preg Selective Inhibition VT464->17OH_Prog

Caption: Androgen biosynthesis pathway highlighting CYP17A1's dual activity and VT-464's selective inhibition of the 17,20-lyase step.

Experimental Protocols

Two primary in vitro models are recommended for assessing the inhibitory potential of VT-464 on androgen biosynthesis: a reconstituted recombinant enzyme system and a human adrenal carcinoma cell line (NCI-H295R).

Protocol 1: Recombinant Human CYP17A1/POR/Cytochrome b5 Inhibition Assay

This assay provides a direct measure of VT-464's effect on the enzymatic activity of CYP17A1 in a controlled, cell-free environment.

Materials and Reagents:

  • Recombinant human CYP17A1, cytochrome P450 reductase (POR), and cytochrome b5 (commercially available).

  • Substrates: Pregnenolone or Progesterone (for hydroxylase activity); 17α-hydroxypregnenolone (for lyase activity).

  • VT-464 (seviteronel) and a reference inhibitor (e.g., Abiraterone).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Potassium phosphate buffer (pH 7.4).

  • Reaction termination solvent (e.g., ethyl acetate or dichloromethane).

  • LC-MS/MS system for steroid quantification.

Experimental Workflow:

Recombinant Enzyme Assay Workflow prep Prepare Reagent Mixes (Enzymes, Buffers, Cofactors) reaction Set Up Reactions: Enzyme Mix + Substrate + Inhibitor prep->reaction inhibitor Prepare Serial Dilutions of VT-464 and Control Inhibitor inhibitor->reaction preincubation Pre-incubate at 37°C reaction->preincubation initiate Initiate Reaction with NADPH Regenerating System preincubation->initiate incubation Incubate at 37°C initiate->incubation quench Quench Reaction (e.g., add ethyl acetate) incubation->quench extract Extract Steroids quench->extract analyze Analyze by LC-MS/MS extract->analyze data Data Analysis: Determine IC50 values analyze->data

Caption: Workflow for the in vitro recombinant CYP17A1 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of enzymes, substrates, and inhibitors in appropriate solvents. Create a master mix of the reconstituted enzyme system containing CYP17A1, POR, and cytochrome b5 in potassium phosphate buffer. The molar ratio of these components is critical and should be optimized; a common starting point is a 1:2:2 ratio of CYP17A1:POR:cytochrome b5.[1]

  • Inhibitor Preparation: Prepare a serial dilution of VT-464 and the reference inhibitor (e.g., abiraterone) in the assay buffer.

  • Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the enzyme master mix, the substrate (e.g., 1-5 µM of pregnenolone or 17α-hydroxypregnenolone), and varying concentrations of VT-464 or the reference inhibitor. Include a vehicle control (solvent without inhibitor).

  • Pre-incubation: Pre-incubate the reaction mixtures for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NADPH regenerating system.[10]

  • Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of product formation.

  • Reaction Quenching: Stop the reaction by adding a volume of ice-cold organic solvent such as ethyl acetate or dichloromethane.[9]

  • Steroid Extraction: Vortex the samples vigorously and centrifuge to separate the organic and aqueous phases. Transfer the organic layer containing the steroids to a new tube.

  • Sample Preparation for LC-MS/MS: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the substrate and product concentrations using a validated LC-MS/MS method.[11][12]

Protocol 2: NCI-H295R Cell-Based Androgen Biosynthesis Inhibition Assay

The NCI-H295R cell line is a human adrenocortical carcinoma cell line that expresses all the key enzymes required for steroidogenesis, providing a more physiologically relevant model.[13][14]

Materials and Reagents:

  • NCI-H295R cells (ATCC® CRL-2128™).

  • Cell culture medium (e.g., DMEM/F12 supplemented with serum and growth factors).

  • VT-464 (seviteronel) and a reference inhibitor.

  • Forskolin (to stimulate steroidogenesis).

  • LC-MS/MS system for steroid quantification.

Experimental Workflow:

Cell-Based Assay Workflow culture Culture NCI-H295R Cells seed Seed Cells in Multi-well Plates culture->seed treat Treat Cells with VT-464/ Control and Forskolin seed->treat incubate Incubate for 24-48 hours treat->incubate collect Collect Cell Culture Supernatant incubate->collect extract Extract Steroids from Supernatant collect->extract analyze Analyze by LC-MS/MS extract->analyze data Data Analysis: Determine IC50 values analyze->data

Caption: Workflow for the NCI-H295R cell-based androgen biosynthesis inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Culture NCI-H295R cells according to the supplier's recommendations.[15]

  • Cell Seeding: Seed the cells into multi-well plates (e.g., 24- or 96-well) at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Treatment: Replace the culture medium with fresh medium containing varying concentrations of VT-464 or the reference inhibitor. Include a vehicle control. Stimulate steroidogenesis by adding a known concentration of forskolin (e.g., 10 µM).

  • Incubation: Incubate the treated cells for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant, which contains the secreted steroids.

  • Steroid Extraction: Perform a liquid-liquid extraction of the steroids from the supernatant as described in Protocol 1.

  • LC-MS/MS Analysis: Quantify the concentrations of relevant steroids (e.g., progesterone, 17α-hydroxyprogesterone, DHEA, androstenedione, and testosterone) using a validated LC-MS/MS method.

Data Analysis and Interpretation

The primary endpoint of these assays is the determination of the half-maximal inhibitory concentration (IC50) of VT-464 for the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.

  • Data Normalization: Normalize the product formation in the inhibitor-treated samples to the vehicle control.

  • IC50 Calculation: Plot the normalized product formation against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Selectivity Index: Calculate the selectivity index by dividing the IC50 for the 17α-hydroxylase activity by the IC50 for the 17,20-lyase activity. A higher selectivity index indicates greater preference for inhibiting the lyase reaction.

Quantitative Data Summary

The following table summarizes typical IC50 values for VT-464 and the comparator, abiraterone.

CompoundCYP17A1 ActivityReported IC50 (nM)Reference(s)
VT-464 (Seviteronel) 17,20-lyase69[4]
17α-hydroxylase670[4]
Abiraterone 17,20-lyase2.9 - 15[4][16]
17α-hydroxylase2.5 - 4.94[2][4]

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

Safety and Handling Precautions

VT-464 (seviteronel) is a potent investigational drug and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection, when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Consult the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

Conclusion and Future Directions

The in vitro androgen biosynthesis inhibition assays described in this application note provide robust and reliable methods for characterizing the inhibitory activity and selectivity of VT-464. By employing both recombinant enzyme and cell-based models, researchers can gain a comprehensive understanding of the compound's mechanism of action. These assays are invaluable tools for the preclinical evaluation of novel CYP17A1 inhibitors and for elucidating the intricacies of androgen synthesis in both physiological and pathological contexts.

References

  • Scott, E. E., & Guengerich, F. P. (2019). Stepwise binding of inhibitors to human cytochrome P450 17A1 and rapid kinetics of inhibition of androgen biosynthesis. Journal of Biological Chemistry, 294(18), 7353–7363. [Link]

  • Tyl, M., & Kolehmainen, E. (2022). Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. Journal of Medicinal Chemistry, 65(13), 8737–8760. [Link]

  • McKay, R. R., Werner, L., & Montgomery, B. (2020). A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment. Clinical Cancer Research, 26(13), 3175–3182. [Link]

  • Wróbel, T., Grudzińska, A., & Jibira, Y. (2024). Secondary Binding Site of CYP17A1 in Enhanced Sampling Simulations. Journal of Chemical Information and Modeling, 64(19), 6196-6207. [Link]

  • Innocrin Pharmaceutical. (2015). CYP17 Lyase and Androgen Receptor Inhibitor Treatment With Seviteronel Trial (INO-VT-464-006; NCT02580448). ClinicalTrials.gov. [Link]

  • McKay, R. R., Werner, L., & Montgomery, B. (2020). Phase 2 Study of Seviteronel (INO-464) in Patients With Metastatic Castration-Resistant Prostate Cancer After Enzalutamide Treatment. Clinical Genitourinary Cancer, 18(4), 268-275.e2. [Link]

  • Tyl, M., & Kolehmainen, E. (2022). Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. Journal of Medicinal Chemistry, 65(13), 8737–8760. [Link]

  • Strese, M. A., & Guengerich, F. P. (2012). CYTOCHROME P450 17A1 STRUCTURES WITH PROSTATE CANCER DRUGS ABIRATERONE AND TOK-001. Journal of Biological Chemistry, 287(31), 25772–25780. [Link]

  • Mostaghel, E. A. (2014). Androgen synthesis inhibitors in the treatment of castration-resistant prostate cancer. Current Opinion in Urology, 24(3), 261–269. [Link]

  • de la Perra, S., & Adlan, M. (2018). Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency. Annals of Clinical Biochemistry, 56(1), 28–36. [Link]

  • Pandey, A. V., & Miller, W. L. (2017). Tight binding of cytochrome b5 to cytochrome P450 17A1 is a critical feature of stimulation of C21 steroid lyase activity and androgen synthesis. Journal of Biological Chemistry, 292(36), 15034–15044. [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2016). DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line. JRC Big Data Analytics Platform. [Link]

  • Guengerich, F. P., & Waterman, M. R. (2016). The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1). Journal of Biological Chemistry, 291(31), 15995–16003. [Link]

  • Palme, R. (2013). LC-MS as a method for non-invasive measurement of steroid hormones and their metabolites in urine and faeces of animals. Wiener Tierärztliche Monatsschrift, 100(7-8), 209-221. [Link]

  • Petrunak, E. M., & DeVore, N. M. (2015). Structure-based design of inhibitors with improved selectivity for steroidogenic cytochrome P450 17A1 over cytochrome P450 21A2. Journal of Medicinal Chemistry, 58(15), 6037–6049. [Link]

  • Hecker, M., & Giesy, J. P. (2008). Human adrenocarcinoma (H295R) cells for rapid in vitro determination of effects on steroidogenesis: Hormone production. Toxicology and Applied Pharmacology, 228(2), 144-153. [Link]

  • Attard, G., Reid, A. H., & de Bono, J. S. (2009). Clinical and Biochemical Consequences of CYP17A1 Inhibition with Abiraterone Given with and without Exogenous Glucocorticoids in Castrate Men with Advanced Prostate Cancer. Clinical Cancer Research, 15(18), 5850–5858. [Link]

  • El-Sankary, S., & El-Sherbeni, A. A. (2021). Structure-based discovery of selective CYP17A1 inhibitors for Castration-resistant prostate cancer treatment. Biology Methods and Protocols, 6(1), bpab013. [Link]

  • Wróbel, T., Grudzińska, A., & Jibira, Y. (2024). Secondary Binding Site of CYP17A1 in Enhanced Sampling Simulations. DiVA. [Link]

  • Davydov, D. R., & Halpert, J. R. (2015). Cytochrome b5 enhances androgen synthesis by rapidly reducing the CYP17A1 oxy-complex in the lyase step. FEBS Letters, 589(20 Pt B), 3118–3124. [Link]

  • Lu, J., & Reiser, V. (2022). A Comprehensive Investigation of Steroidogenic Signaling in Classical and New Experimental Cell Models of Adrenocortical Carcinoma. Cancers, 14(9), 2111. [Link]

  • Chromatography Today. (2023). Novel LC–MS/MS method enables high-throughput quantification of steroids for clinical applications. [Link]

  • van der Toom, E. E., & Pienta, K. J. (2019). A bypass mechanism of abiraterone‐resistant prostate cancer: Accumulating CYP17A1 substrates activate androgen receptor signaling. The Prostate, 79(11), 1279–1288. [Link]

  • Pandey, A. V., & Miller, W. L. (2017). Cytochrome b5 modulation of 17α hydroxylase and 17-20 lyase (CYP17) activities in steroidogenesis. ResearchGate. [Link]

  • Rainey, W. E., & Saner, K. (2021). Primary Cultures and Cell Lines for In Vitro Modeling of the Human Adrenal Cortex. Endocrinology, 162(6), bqab065. [Link]

  • Conference Correspondent. (2014). Androgen Receptor and CYP17A1 Copy Number Variations as Predictors of Outcomes in Patients with Metastatic Prostate Cancer Receiving Abiraterone. Clinical Advances in Hematology & Oncology. [Link]

  • Rathkopf, D. E. (2017). Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer. ResearchGate. [Link]

  • Keevil, B. G. (2013). LC-MS/MS Analysis of steroids in the clinical laboratory. ResearchGate. [Link]

  • Guengerich, F. P., & Waterman, M. R. (2016). Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1). Methods in Enzymology, 577, 181–193. [Link]

Sources

Application Note: Enantiomeric Separation of Seviteronel (VT-464) via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation of Seviteronel (VT-464) enantiomers. VT-464 is a selective CYP17 lyase inhibitor containing a 1,2,3-triazole moiety and a chiral tertiary alcohol.[1][2] The separation of the active (S)-enantiomer from its (R)-antipode is critical for establishing enantiomeric purity (ee) during clinical development, as the (S)-isomer exhibits superior selectivity for 17,20-lyase over 17


-hydroxylase.[1]

This guide prioritizes the immobilized polysaccharide stationary phase (Chiralpak IC) due to its superior resistance to polar solvents and distinct selectivity for nitrogen-containing heterocycles.[1]

Chemical Background & Separation Strategy

Target Molecule Analysis[1][2]
  • Compound: Seviteronel (VT-464)[1][3]

  • IUPAC Name: (1S)-1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-1,2,3-triazol-4-yl)propan-1-ol.[1][2]

  • Chiral Center: C1 (tertiary alcohol).[1]

  • Key Functional Groups:

    • 1,2,3-Triazole: Basic nitrogen center; potential for peak tailing without mobile phase additives.[1]

    • Naphthalene Ring: Strong

      
      -
      
      
      
      interaction site.[1][2]
    • Tertiary Alcohol: Hydrogen bond donor/acceptor.[1][2]

Column Selection Logic

While traditional coated phases (e.g., Chiralpak AD-H, OD-H) are effective for many alcohols, the Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica) is selected as the primary column.[1]

  • Reasoning: The chlorinated carbamate selector of the IC column offers unique dipole-dipole interactions that often resolve triazole-containing compounds better than the methylated analogs (AD/OD).[1] Furthermore, the immobilized nature allows for the use of aggressive co-solvents (e.g., DCM, THF) if solubility becomes an issue, though standard alcohols are sufficient here.

Experimental Protocol

Equipment & Reagents[1][2]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD).

  • Column: Daicel Chiralpak IC, 5

    
    m, 250 x 4.6 mm (Part No. 83311).
    
  • Mobile Phase Solvents:

    • n-Hexane (HPLC Grade,

      
      99%).[1]
      
    • Isopropanol (IPA) or Ethanol (EtOH) (HPLC Grade).[1]

    • Additive: Diethylamine (DEA) or Triethylamine (TEA) (Reagent Grade,

      
      99.5%).[1]
      
Sample Preparation[1][2]
  • Stock Solution: Weigh 5.0 mg of VT-464 racemate into a 10 mL volumetric flask.

  • Diluent: Dissolve in 100% Ethanol (or Mobile Phase B).

  • Concentration: 0.5 mg/mL.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into an HPLC vial.
    
    • Note: Ensure the sample is completely dissolved; sonicate for 5 minutes if necessary.[2]

Chromatographic Conditions (Standard Phase)
ParameterSettingRationale
Column Chiralpak IC (250 x 4.6 mm, 5

m)
Immobilized cellulose selector provides unique selectivity for the triazole/naphthalene core.[1]
Mobile Phase n-Hexane / IPA / DEA (80 : 20 : 0.1 v/v/v) Normal phase mode utilizes H-bonding for chiral recognition.[1] DEA suppresses triazole interaction with residual silanols.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.[1][2]
Temperature 25°CAmbient temperature preserves column life and maintains consistent resolution (

).
Detection UV @ 254 nm (ref 360 nm)Naphthalene moiety has strong absorption at 254 nm.[1]
Injection Vol 5 - 10

L
Prevent column overload which can merge enantiomer peaks.[1][2]
Run Time 20 - 30 minutesEnsure elution of both enantiomers and any late-eluting impurities.[1]
System Suitability Criteria
  • Resolution (

    
    ): 
    
    
    
    between enantiomers.
  • Tailing Factor (

    
    ): 
    
    
    
    for both peaks (controlled by DEA).[1]
  • Theoretical Plates (

    
    ): 
    
    
    
    .[1]

Method Development & Troubleshooting

If the primary protocol does not yield baseline resolution (


), follow this optimization logic:
  • Modify Modifier: Switch IPA to Ethanol (80:20 Hex/EtOH).[1][2] Ethanol is a stronger H-bond donor/acceptor and often alters selectivity on polysaccharide columns.[1][2]

  • Change Column: If Chiralpak IC fails, switch to Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1] The helical amylose structure may provide a better "fit" for the bulky naphthalene group.[2]

  • Polar Organic Mode: If solubility in Hexane is poor, use 100% Acetonitrile with 0.1% DEA on the Chiralpak IC column.[2]

Workflow Visualization

The following diagram outlines the decision process for separating VT-464 enantiomers.

G Start Start: VT-464 Racemate Screen1 Screen 1: Chiralpak IC Hex/IPA/DEA (80:20:0.1) Start->Screen1 CheckRes Check Resolution (Rs) Screen1->CheckRes Success Protocol Validated (Rs > 2.0) CheckRes->Success Yes Fail1 Rs < 1.5 or Tailing CheckRes->Fail1 No Opt1 Optimization A: Switch IPA to Ethanol Fail1->Opt1 Poor Selectivity Opt2 Optimization B: Switch to Chiralpak AD-H Fail1->Opt2 If IC Fails Opt3 Optimization C: Polar Organic Mode (100% ACN + 0.1% DEA) Fail1->Opt3 Solubility Issues Opt1->CheckRes Opt2->CheckRes Opt3->CheckRes

Figure 1: Method development decision tree for the chiral resolution of VT-464.

Mechanism of Separation

The separation on Chiralpak IC is driven by a "three-point interaction" model:

  • Hydrogen Bonding: The carbamate groups on the stationary phase interact with the hydroxyl group and triazole nitrogen of VT-464.[2]

  • 
    -
    
    
    
    Stacking:
    The dichlorophenyl group of the stationary phase engages with the electron-rich naphthalene ring of VT-464.[1][2]
  • Inclusion Complex: The polysaccharide backbone forms a chiral cavity.[2] The (S)-enantiomer fits differently into this cavity compared to the (R)-enantiomer, leading to differential retention times.[1]

The (S)-enantiomer (active drug) typically elutes second on cellulose-based columns in normal phase, but this must be confirmed with an authentic standard.[1]

References

  • Seviteronel (VT-464)

    • T. E. Klippel et al., "Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis and Tumor Growth of Castration Resistant Prostate Cancer," Scientific Reports, vol. 6, no. 35354, 2016.[4]

    • [1]

  • Chiral Separation of Triazole Derivatives (Analogous Methodology)

    • Justia Patents, "MCL1 Inhibitors - Patent Application," (Describes Chiralpak IC separation of triazole-containing intermediates).[1]

    • [1]

  • General Strategies for Chiral HPLC

    • Phenomenex, "Chiral HPLC Separations: A Guide to Column Selection and Method Development."[2][5]

  • CYP17A1 Binding & Stereochemistry

    • Petrunak et al., "Structural and Functional Evaluation of Clinically Relevant Inhibitors of Steroidogenic Cytochrome P450 17A1," Drug Metabolism and Disposition, 2014. (Details the binding of (S)-Seviteronel).
    • [1]

Sources

Application Notes and Protocols: VT-464 (Seviteronel) Dosing Schedules for the MDA-PCa-133 Patient-Derived Xenograft Model

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers on the design and implementation of preclinical studies using VT-464 (seviteronel) in the MDA-PCa-133 patient-derived xenograft (PDX) mouse model of prostate cancer. VT-464 is a potent, dual-mechanism inhibitor of CYP17A1 lyase and the androgen receptor (AR). The MDA-PCa-133 model, derived from a human bone metastasis, is an androgen-receptor positive adenocarcinoma that closely mimics a clinical state of the disease. This guide details the scientific rationale, recommended dosing schedules, detailed protocols for drug formulation and administration, and key considerations for study design and endpoint analysis to ensure robust and reproducible results.

Scientific Background

Mechanism of Action of VT-464 (Seviteronel)

VT-464 is a novel, non-steroidal small molecule that exhibits a dual mechanism of action crucial for combating prostate cancer. Firstly, it acts as a selective inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase), a critical enzyme in the androgen biosynthesis pathway. Unlike first-generation inhibitors like abiraterone, VT-464 demonstrates higher selectivity for the 17,20-lyase activity, which is the rate-limiting step in the production of androgen precursors.[1] Secondly, VT-464 functions as a direct antagonist of the androgen receptor (AR), preventing the binding of androgens and subsequent translocation to the nucleus, thereby inhibiting AR-mediated gene transcription that drives tumor growth.[1][2] Preclinical studies have shown that this dual action leads to greater suppression of the AR axis and lower intratumoral androgen levels compared to abiraterone, suggesting its potential for enhanced efficacy in castration-resistant prostate cancer (CRPC).[1][3][4]

VT464_Mechanism cluster_synthesis Androgen Synthesis Pathway cluster_ar_signaling AR Signaling in Cancer Cell cluster_nucleus Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 CYP17A1 Progesterone->CYP17A1 Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT AR Androgen Receptor DHT->AR Binds CYP17A1->Androstenedione VT464_Inhibitor VT-464 VT464_Inhibitor->CYP17A1 Inhibits Lyase Activity AR_DHT AR-DHT Complex AR->AR_DHT Activates & Dimerizes VT464_Antagonist VT-464 VT464_Antagonist->AR Antagonizes Nucleus Nucleus ARE Androgen Response Element (DNA) Gene_Transcription Tumor Growth Gene Transcription ARE->Gene_Transcription AR_DHT->ARE

Caption: Dual mechanism of VT-464 action.

The MDA-PCa-133 Patient-Derived Xenograft (PDX) Model

The MDA-PCa-133 model is part of a well-characterized series of patient-derived xenografts developed at MD Anderson Cancer Center.[5] This specific model was derived from a bone metastasis of a prostate adenocarcinoma. A key feature of the MDA-PCa-133 PDX is that it retains the histopathological and molecular characteristics of the original patient tumor, including positive staining for the Androgen Receptor (AR). The use of PDX models is increasingly recognized for its high translational relevance, as these models are known to better recapitulate the heterogeneity and therapeutic response of human cancers compared to traditional cell line-derived xenografts.[6][7] Its origin from a metastatic, castrate-resistant site makes MDA-PCa-133 an exceptionally relevant model for evaluating novel therapies like VT-464.

Preclinical Dosing Summary

While specific studies on the MDA-PCa-133 model are not publicly available, dosing information from other preclinical cancer models provides a strong basis for dose selection.

Model Type Compound Dose Route Schedule Key Findings Reference
TNBC PDX (HCI-009)Seviteronel150 mg/kgOral GavageDailyTumor growth inhibition[8]
TNBC Xenograft (MDA-MB-453)Seviteronel75 mg/kgOral GavageDailyRadiosensitization, tumor growth delay[9]
CRPC Xenograft (MR49F)VT-464Not SpecifiedOralNot SpecifiedGreater tumor growth inhibition than abiraterone[1][3]

Experimental Design and Workflow

A well-designed in vivo study is critical for obtaining meaningful data. The following workflow is recommended for evaluating VT-464 in the MDA-PCa-133 model. The rationale for this design is to ensure tumors are established and actively growing before treatment initiation and to randomize animals to eliminate bias from variable tumor growth rates.

Experimental_Workflow A Animal Acclimation (1-2 weeks) B Tumor Implantation (MDA-PCa-133 fragments, s.c.) A->B C Tumor Growth Monitoring (2-3 times/week) B->C D Randomization (Tumor Volume ≈ 100-150 mm³) C->D E Treatment Initiation (Day 0) D->E F Daily Dosing & Monitoring (Tumor Volume, Body Weight) E->F G Endpoint Analysis (Tumor collection, Blood sampling) F->G

Caption: Recommended workflow for in vivo efficacy studies.

Detailed Protocols

Protocol 1: Preparation of VT-464 Formulation for Oral Gavage

Causality: VT-464 is a hydrophobic molecule, requiring a suspension vehicle for consistent oral administration. A homogenous suspension is critical for accurate dosing. Using a standard vehicle like 0.5% methylcellulose ensures consistency with established laboratory practices and minimizes vehicle-induced toxicity.[10]

Materials:

  • VT-464 (Seviteronel) powder

  • Vehicle: 0.5% (w/v) Methylcellulose in sterile water

  • Sterile conical tubes (15 mL or 50 mL)

  • Mortar and pestle (optional, for breaking up clumps)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Mass: Determine the total amount of VT-464 needed for the entire study. For a 25g mouse receiving a 100 mg/kg dose at a volume of 10 mL/kg (0.25 mL), the concentration is 10 mg/mL.

    • Formula:[Dose (mg/kg) / Dosing Volume (mL/kg)] = Concentration (mg/mL)

  • Weigh Compound: Accurately weigh the required amount of VT-464 powder.

  • Prepare Vehicle: Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring vigorously. It may be necessary to heat slightly and then cool to fully dissolve.

  • Create Suspension: a. Add a small amount of the 0.5% methylcellulose vehicle to the VT-464 powder to create a paste. This helps to wet the compound and prevent clumping. b. Gradually add the remaining vehicle while continuously mixing. c. Vortex the suspension vigorously for 2-3 minutes until it is homogenous. d. If necessary, sonicate the suspension for 5-10 minutes to ensure a fine, uniform particle distribution.

  • Storage: Store the suspension at 4°C, protected from light. It is recommended to prepare the formulation fresh every 3-5 days. Always vortex thoroughly before each use to re-suspend the compound.

Protocol 2: VT-464 Administration via Oral Gavage

Causality: Oral gavage ensures that a precise dose is delivered directly to the stomach.[10] Proper technique is paramount to prevent animal stress, esophageal injury, or accidental tracheal administration, all of which can compromise the animal's welfare and the study's integrity.

Materials:

  • VT-464 suspension

  • Appropriate sized syringes (e.g., 1 mL)

  • 20-gauge, 1.5-inch curved, ball-tipped stainless steel feeding needles[10]

  • 70% Ethanol for disinfection

Procedure:

  • Preparation: Vortex the VT-464 suspension to ensure it is homogenous. Draw up the calculated dose volume into the syringe.

  • Animal Restraint: Firmly restrain the mouse by scruffing the loose skin over the neck and back. The animal should be immobilized but able to breathe freely.

  • Needle Insertion: a. Position the mouse vertically. b. Gently insert the ball-tipped gavage needle into the side of the mouth, allowing it to slide along the roof of the mouth. c. Advance the needle gently down the esophagus. There should be no resistance. If resistance is felt, or the animal begins to struggle excessively, withdraw and restart.

  • Dose Administration: Once the needle is properly positioned in the esophagus (the ball tip should be palpable just below the sternum), depress the syringe plunger slowly and steadily to deliver the full dose.

  • Withdrawal and Monitoring: Withdraw the needle smoothly in a single motion. Return the mouse to its cage and monitor it for a few minutes to ensure there are no signs of distress (e.g., gasping, colored fluid from the nose).

Protocol 3: Recommended Dosing Schedules for MDA-PCa-133

Causality: A dose-response study is essential to identify an optimal therapeutic window that maximizes anti-tumor efficacy while minimizing toxicity. Based on published data, doses of 75 mg/kg and 150 mg/kg are logical starting points.[8][9] A daily (QD) schedule is standard for this class of compound to maintain therapeutic drug levels.

Study Groups:

Group Treatment Dose (mg/kg) Concentration (mg/mL) Route Schedule
1 Vehicle Control 0 0 Oral Gavage Daily
2 VT-464 75 7.5 Oral Gavage Daily

| 3 | VT-464 | 150 | 15.0 | Oral Gavage | Daily |

Concentration calculated assuming a 10 mL/kg dosing volume.

Duration: Dosing should continue for a minimum of 21-28 days, or until tumors in the control group reach the predetermined endpoint size as defined by the institution's IACUC protocol.

Monitoring and Endpoint Analysis

Self-Validating System: Consistent monitoring provides an internal control system. Expected outcomes are tumor growth inhibition in VT-464 treated groups relative to the vehicle, with stable body weight. Deviations from this (e.g., weight loss, lack of efficacy) trigger investigation.

  • Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Volume (mm³) = (Length x Width²) / 2.

  • Body Weight: Measure animal body weight 2-3 times per week as a general indicator of toxicity. A weight loss exceeding 15-20% is a common humane endpoint.

  • Serum PSA: At the study endpoint, collect blood via cardiac puncture for serum PSA analysis (if the model is known to secrete human PSA).

  • Pharmacodynamic Analysis: At necropsy, a portion of the tumor should be snap-frozen for analysis of intratumoral androgen levels (e.g., testosterone, DHT) via LC-MS/MS and for gene expression analysis (qRT-PCR) of AR-regulated genes (e.g., KLK3, TMPRSS2). Another portion should be fixed in formalin for immunohistochemical analysis of AR localization and proliferation markers (e.g., Ki-67).

References

  • Hahn, A. W., et al. (2018). Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Women with Estrogen Receptor-positive or Triple-negative Breast Cancer.
  • ClinicalTrials.gov. (n.d.). Seviteronel in Combination With Chemotherapy in Androgen-receptor Positive Metastatic Triple-negative Breast Cancer. ClinicalTrials.gov Identifier: NCT04947189. [Link]

  • McKay, R. R., et al. (2020). Phase 2 Study of Seviteronel (INO-464) in Patients With Metastatic Castration-Resistant Prostate Cancer After Enzalutamide Treatment. Clinical Genitourinary Cancer, 18(4), 258-265.e2. [Link]

  • Toren, P. J., et al. (2015). Anticancer activity of a novel selective CYP17A1 inhibitor in preclinical models of castrate-resistant prostate cancer. Molecular Cancer Therapeutics, 14(1), 59-69. [Link]

  • Toren, P. J., et al. (2014). Anticancer activity of the selective CYP17A1 inhibitor, VT-464, in preclinical models of castrate-resistant prostate cancer. Journal of Clinical Oncology, 32(4_suppl), 104-104. [Link]

  • Wardell, S. E., et al. (2021). Activity of Combined Androgen Receptor Antagonism and Cell Cycle Inhibition in Androgen Receptor Positive Triple Negative Breast Cancer. Molecular Cancer Therapeutics, 20(1), 58-70. [Link]

  • ASCO. (2014). Anticancer activity of the selective CYP17A1 inhibitor, VT-464, in preclinical models of castrate-resistant prostate cancer. 2014 Genitourinary Cancers Symposium. [Link]

  • Hahn, A. W., et al. (2018). Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Women with Estrogen Receptor-positive or Triple-negative Breast Cancer. Breast Cancer Research and Treatment, 170(3), 555-564. [Link]

  • Aparicio, A., et al. (2016). The MD Anderson prostate cancer patient-derived xenograft series (MDA PCa PDX) captures the molecular landscape of prostate cancer and facilitates marker-driven therapy development. Clinical Cancer Research, 22(18), 4719-4731. [Link]

  • Ljungman, M., et al. (2020). Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells. International Journal of Radiation Oncology, Biology, Physics, 108(3), e799-e800. [Link]

  • CU Anschutz Newsroom. (2018). Study: Drug Treatment to Inhibit Growth of Prostate Cancer Cells. University of Colorado Anschutz Medical Campus. [Link]

  • ClearH2O. (2021). Chemotherapy Delivery to Rodents: 4 Drugs Tested in Gels. ClearH2O Website. [Link]

  • Anselmino, N., et al. (2022). Integrative analysis of the MD Anderson Prostate Cancer Patient-Derived Xenograft Series (MDA PCa PDX). bioRxiv. [Link]

  • Memorial Sloan Kettering Cancer Center. (2020). A New Approach in Prostate Cancer: Targeting the Cells Surrounding the Tumor. MSKCC News Release. [Link]

  • Google Patents. (n.d.).
  • The Institute of Cancer Research. (2023). Scientists reverse drug resistance in prostate cancer by targeting 'hijacked' white blood cells. ICR News. [Link]

  • Aparicio, A., et al. (2016). The MD Anderson Prostate Cancer Patient-derived Xenograft Series (MDA PCa PDX) Captures the Molecular Landscape of Prostate Cancer and Facilitates Marker-driven Therapy Development. ResearchGate. [Link]

  • ResearchGate. (n.d.). 60 questions with answers in ORAL GAVAGE | Science topic. [Link]

  • Hanks, A. M., et al. (2015). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science, 54(3), 288–293. [Link]

  • Lobb, D., et al. (2022). Pre-Clinical Models to Study Human Prostate Cancer. Cancers, 14(19), 4851. [Link]

  • Anselmino, N., et al. (2024). Integrative Molecular Analyses of the MD Anderson Prostate Cancer Patient-derived Xenograft (MDA PCa PDX) Series. Clinical Cancer Research. [Link]

  • Di Lorenzo, G., et al. (2022). New Therapeutic Perspectives in Prostate Cancer: Patient-Derived Organoids and Patient-Derived Xenograft Models in Precision Medicine. Cancers, 14(15), 3686. [Link]

  • Flinders University. (2025). Blocking two enzymes weakens prostate tumors and boosts drug effectiveness. Medical Xpress. [Link]

Sources

Synthesis of VT-464 Racemate: A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of VT-464 (Seviteronel) in Oncology

VT-464, also known as Seviteronel, is a potent and selective non-steroidal inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway.[1][2][3] Developed by Viamet Pharmaceuticals and Innocrin Pharmaceuticals, VT-464 has garnered significant attention in the field of oncology, particularly for its potential in treating castration-resistant prostate cancer (CRPC) and certain types of breast cancer.[1][2][4] What sets VT-464 apart is its dual mechanism of action; it not only inhibits CYP17A1 lyase, thereby blocking the production of androgens that fuel cancer growth, but it also functions as a direct antagonist of the androgen receptor (AR).[5] This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of the racemic form of VT-464, intended for researchers, medicinal chemists, and drug development professionals.

Mechanistic Insight: Why Inhibit CYP17A1?

The cytochrome P450 17A1 (CYP17A1) enzyme is a validated therapeutic target in hormone-dependent cancers. It possesses both 17α-hydroxylase and 17,20-lyase activities, which are essential for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively. These are key precursors to testosterone and dihydrotestosterone (DHT), potent androgens that drive the proliferation of prostate cancer cells. By selectively inhibiting the 17,20-lyase activity, VT-464 effectively curtails androgen production, offering a targeted therapeutic strategy.

Proposed Synthetic Pathway for Racemic VT-464

The synthesis of racemic VT-464 can be logically approached through a convergent strategy. This involves the preparation of two key intermediates: a substituted pyridine core and a fluorinated phenyl ethanol moiety. These intermediates are then coupled to form the final product. The following sections detail the synthesis of these intermediates and the final coupling step.

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Coupling Step A1 2,6-Dibromopyridine A3 2-Bromo-6-(1H-1,2,4-triazol-1-yl)pyridine (Intermediate A) A1->A3 Nucleophilic Aromatic Substitution A2 1H-1,2,4-Triazole A2->A3 A3_copy Intermediate A B1 3-Fluoro-4-(trifluoromethyl)benzonitrile B2 3-Fluoro-4-(trifluoromethyl)benzaldehyde B1->B2 Reduction (e.g., DIBAL-H) B4 rac-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanol (Intermediate B) B2->B4 Grignard Reaction B3 Methylmagnesium Bromide B3->B4 B4_copy Intermediate B Final rac-VT-464 A3_copy->Final Grignard Reaction B4_copy->Final caption Overall synthetic workflow for racemic VT-464.

Figure 1: Overall synthetic workflow for racemic VT-464.

Part 1: Synthesis of Key Intermediates

Protocol 1: Synthesis of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)pyridine (Intermediate A)

This protocol describes the synthesis of the core pyridine-triazole structure via a nucleophilic aromatic substitution reaction.

Materials and Reagents:

ReagentSupplierGrade
2,6-DibromopyridineSigma-Aldrich98%
1H-1,2,4-TriazoleAlfa Aesar99%
Potassium Carbonate (K₂CO₃)Fisher ScientificAnhydrous
N,N-Dimethylformamide (DMF)VWRAnhydrous
Ethyl acetate (EtOAc)EMD MilliporeACS Grade
HexanesEMD MilliporeACS Grade
Saturated Sodium Bicarbonate (NaHCO₃) solution--
Brine (Saturated NaCl solution)--
Anhydrous Magnesium Sulfate (MgSO₄)Acros Organics-

Experimental Procedure:

  • To a stirred solution of 2,6-dibromopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1H-1,2,4-triazole (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine (Intermediate A) as a solid.

Rationale: The use of a polar aprotic solvent like DMF facilitates the nucleophilic aromatic substitution by solvating the potassium cation, thereby increasing the nucleophilicity of the triazole anion. Potassium carbonate acts as a base to deprotonate the 1H-1,2,4-triazole.

Protocol 2: Synthesis of rac-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanol (Intermediate B)

This protocol outlines the preparation of the racemic alcohol intermediate starting from the corresponding benzaldehyde.

Materials and Reagents:

ReagentSupplierGrade
3-Fluoro-4-(trifluoromethyl)benzaldehydeCombi-Blocks>97%
Methylmagnesium Bromide (3.0 M in Diethyl Ether)Sigma-Aldrich-
Anhydrous Tetrahydrofuran (THF)Acros Organics-
Saturated Ammonium Chloride (NH₄Cl) solution--
Diethyl EtherFisher ScientificAnhydrous
Anhydrous Sodium Sulfate (Na₂SO₄)VWR-

Experimental Procedure:

  • To a solution of 3-fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield rac-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol (Intermediate B) as an oil, which can be used in the next step without further purification.

Rationale: The Grignard reaction is a classic and efficient method for the formation of carbon-carbon bonds. The addition of the methyl Grignard reagent to the aldehyde carbonyl forms the desired secondary alcohol. Anhydrous conditions are critical to prevent quenching of the highly reactive Grignard reagent.

Part 2: Final Assembly of Racemic VT-464

Protocol 3: Synthesis of rac-2-(1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridine (Racemic VT-464)

This final step involves the coupling of the two key intermediates to generate the target molecule.

G cluster_0 Grignard Formation cluster_1 Coupling Reaction A Intermediate A (2-Bromo-6-(1H-1,2,4-triazol-1-yl)pyridine) Grignard Pyridyl Grignard Reagent A->Grignard THF, I₂ (cat.) Mg Magnesium Turnings Mg->Grignard Grignard_copy Pyridyl Grignard Reagent VT464 rac-VT-464 Grignard_copy->VT464 THF, -78 °C to rt Aldehyde 3-Fluoro-4-(trifluoromethyl)benzaldehyde Aldehyde->VT464 caption Final coupling step via Grignard reaction.

Figure 2: Final coupling step via Grignard reaction.

Materials and Reagents:

ReagentSupplierGrade
Intermediate A(from Protocol 1)-
Magnesium (Mg) turningsSigma-Aldrich-
Iodine (I₂)J.T. BakerCrystal
Anhydrous Tetrahydrofuran (THF)Acros Organics-
3-Fluoro-4-(trifluoromethyl)benzaldehydeCombi-Blocks>97%
Saturated Ammonium Chloride (NH₄Cl) solution--
Ethyl acetate (EtOAc)EMD MilliporeACS Grade
HexanesEMD MilliporeACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)VWR-

Experimental Procedure:

  • Activate magnesium turnings (1.5 eq) in a flame-dried flask under a nitrogen atmosphere. Add a small crystal of iodine.

  • Add a solution of Intermediate A (1.0 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction may need gentle heating to initiate. Once initiated, maintain a gentle reflux by controlling the addition rate.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure the formation of the Grignard reagent.

  • In a separate flask, dissolve 3-fluoro-4-(trifluoromethyl)benzaldehyde (1.1 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the prepared Grignard reagent to the aldehyde solution via cannula.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield rac-VT-464 .

Rationale: This key step involves the formation of a pyridyl Grignard reagent from Intermediate A, which then acts as a nucleophile, attacking the carbonyl carbon of the fluorinated benzaldehyde. This forms the carbon-carbon bond that connects the two main fragments of the VT-464 molecule, directly yielding the racemic secondary alcohol.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
Intermediate AC₇H₅BrN₄225.0570-80
Intermediate BC₈H₇F₄O206.13>90
rac-VT-464C₁₅H₁₁F₄N₅O353.2840-50

Conclusion

This application note provides a comprehensive and logical synthetic pathway for the production of racemic VT-464. The described protocols are based on established and reliable organic chemistry transformations, offering a solid foundation for researchers in the field of medicinal chemistry and drug development. The successful synthesis of this compound will enable further investigation into its promising therapeutic potential.

References

  • Seviteronel - Wikipedia. [Link]

  • Innocrin Pharmaceuticals Pitch - CED Life Science Conference 2016. [Link]

  • Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells - PubMed. [Link]

  • Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis and Tumor Growth of Castration Resistant Prostate Cancer - PMC - NIH. [Link]

  • Our Pipeline | Innocrin Pharma. [Link]

  • Multi-Step Binding of the Non-Steroidal Inhibitors Orteronel and Seviteronel to Human Cytochrome P450 17A1 and Relevance to Inhibition of Enzyme Activity - NIH. [Link]

  • Synthesis of 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H- 1,2,3-Triazol-4-yl) Methyl) - Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-2-Bromo-6-(4%2C5-Diphenyl-1-((1-Phenyl-1H-yl)-Raidu-Kumar/7f2f1e63a830219662a5b28d844c8b25d0c36394]([Link]

  • CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof - Google P

Sources

Troubleshooting & Optimization

Technical Support Center: VT-464 (Seviteronel) Solubilization & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Root Cause Analysis

The Issue: Researchers frequently report rapid precipitation ("crashing out") of VT-464 (Seviteronel) when diluting high-concentration DMSO stock solutions directly into aqueous buffers like PBS or cell culture media.

The Science (Root Cause): VT-464 is a non-steroidal CYP17 lyase inhibitor with a naphthalene backbone and a triazole moiety.[1][2] Its chemical structure confers high lipophilicity (hydrophobicity).

  • Solubility Mismatch: VT-464 is highly soluble in organic solvents (DMSO ~50 mg/mL) but practically insoluble in water.

  • Solvent Shock: When a small volume of concentrated DMSO stock is added to a large volume of aqueous buffer (a "direct spike"), the local concentration of DMSO drops instantly. The hydrophobic VT-464 molecules, suddenly stripped of their solvation shell, aggregate into micro-crystals before they can disperse.

  • Salting Out: Ionic buffers like PBS (high Na+ concentration) reduce the solubility of non-polar compounds further compared to water or media containing proteins (which can act as carriers).

Physicochemical Data Table

PropertyValueNotes
Compound Name VT-464 (Seviteronel)
MW 399.35 g/mol
Solubility (DMSO) ~50 mg/mL (125 mM)Requires sonication; hygroscopic DMSO reduces this limit.[3]
Solubility (Water) < 1 mg/mLPractically insoluble.
Solubility (Ethanol) ~30 mg/mLAlternative stock solvent, but more volatile.
Critical Factor Hygroscopicity VT-464 solids and DMSO stocks absorb atmospheric water, triggering precipitation.

Optimized Solubilization Protocol

Status: Validated for In Vitro Cell Assays Objective: Create a stable working solution without precipitation.

Phase A: Preparation of Master Stock (DMSO)
  • Weighing: Weigh VT-464 powder in a low-humidity environment.

  • Dissolution: Add high-grade anhydrous DMSO to achieve a 10 mM to 50 mM stock concentration.

    • Pro-Tip: Do not attempt to make a 100 mM stock unless absolutely necessary; it is near the saturation limit and prone to crashing upon freeze-thaw.

  • Sonication: Sonicate in a water bath at 37°C for 5–10 minutes until the solution is perfectly clear.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store at -80°C.

Phase B: The "Stepwise" Dilution Method (The Fix)

Do not pipette DMSO stock directly into the cell culture dish.

  • Warm Your Media: Pre-warm the culture medium or buffer to 37°C. Cold buffers accelerate precipitation.

  • Create an Intermediate Dilution (10x or 100x):

    • Prepare a sterile tube with the warm medium.

    • While vortexing the medium gently , slowly add the required volume of DMSO stock.

    • Example: To get 1 µM final in 10 mL media:

      • Make a 100 µM intermediate: Add 1 µL of 10 mM DMSO stock into 99 µL of warm media. Vortex immediately.

      • Add this 100 µL intermediate to the 10 mL culture dish.

  • Visual Check: Inspect the intermediate dilution under a light source.[4] It should be clear. If cloudy, do not proceed.

Troubleshooting Guide (FAQ)

Q1: My DMSO stock solution turned cloudy after taking it out of the freezer. Is it ruined?

Diagnosis: Likely moisture contamination or cold-induced crystallization. Fix:

  • Warm the vial to 37°C for 10 minutes.

  • Sonicate for 5 minutes.

  • If it remains cloudy, the DMSO has absorbed too much water (DMSO is hygroscopic). Discard and make fresh stock using a new bottle of anhydrous DMSO.

    • Reference: MedChemExpress guidelines on VT-464 hygroscopicity [1].

Q2: I see crystals in my cell culture wells under the microscope.

Diagnosis: "Solvent Shock" precipitation. You likely performed a direct spike of high-concentration stock into the well, or the final concentration exceeds the aqueous solubility limit (usually >10-20 µM is risky in serum-free media). Fix:

  • Switch to the Stepwise Dilution Method (Phase B above).

  • Ensure your media contains FBS (Fetal Bovine Serum). Serum proteins (Albumin) bind hydrophobic drugs and act as a carrier, significantly increasing apparent solubility compared to serum-free media or PBS.

Q3: Why does it precipitate in PBS but not in my growth media?

Diagnosis: The "Salting Out" effect.[4] Explanation: PBS is a high-salt, protein-free environment. The ions compete for water molecules, leaving fewer available to solvate the hydrophobic drug. Media containing FBS provides protein carriers (Albumin) that sequester VT-464, keeping it in solution. Fix: Avoid diluting VT-464 in PBS. If a wash step is needed, perform the wash before adding the drug, or use a vehicle-matched control in media.

Visualizing the Mechanism

The following diagram illustrates the difference between the "Crash" pathway (Direct Spike) and the "Stable" pathway (Stepwise Dilution).

VT464_Solubility cluster_legend Key Factors Stock VT-464 Master Stock (50mM in DMSO) DirectSpike Direct Spike into Cold PBS/Media Stock->DirectSpike Incorrect Method Stepwise Stepwise Dilution (Intermediate Step) Stock->Stepwise Optimized Protocol SolventShock Solvent Shock (Rapid DMSO dispersion) DirectSpike->SolventShock Precipitation Precipitation (Micro-crystals formed) SolventShock->Precipitation Hydrophobic Aggregation WarmMedia Dilute into Warm Media + FBS Stepwise->WarmMedia Equilibrium Protein Binding (Albumin sequestration) WarmMedia->Equilibrium StableSol Stable Working Solution (Bioavailable) Equilibrium->StableSol Key1 PBS = High Risk (Salting Out) Key2 FBS = Stabilizer (Carrier Protein)

Figure 1: Decision Logic for VT-464 Solubilization. The red path indicates the common failure mode (Direct Spike), while the green path illustrates the stabilizing effect of stepwise dilution and serum proteins.

References

  • MedChemExpress. Seviteronel racemate (VT-464) Product Information. (Accessed 2025).[5] Notes on DMSO solubility and hygroscopicity.

  • Gauch, L., et al. (2020). Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells.[5][6] Frontiers in Endocrinology.[6] (Describes preparation of Seviteronel in DMSO for cellular assays).

  • Rajan, A., et al. (2016).[7] Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis.[7][8] Scientific Reports. (Details preclinical formulation and efficacy).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78357816, Seviteronel. (Chemical structure and physical properties).[1][2]

Sources

Technical Guide: Optimizing VT-464 (Seviteronel) for AR Transactivation Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

VT-464 (Seviteronel) is a non-steroidal, orally bioavailable small molecule with a distinct dual mechanism of action .[1] Unlike standard antiandrogens (e.g., Enzalutamide) that solely target the Androgen Receptor (AR), VT-464 functions as both:

  • A CYP17 Lyase Inhibitor: Selectively blocking the 17,20-lyase activity of CYP17A1, halting androgen biosynthesis.

  • An AR Antagonist: Competitively binding to the AR ligand-binding domain (LBD) to prevent nuclear translocation and DNA binding.

Critical Experimental Context: In a standard AR transactivation assay driven by a synthetic agonist (e.g., R1881), the CYP17 inhibition component is effectively bypassed because R1881 does not require enzymatic conversion. Therefore, when optimizing VT-464 concentration in this specific assay type, you are primarily measuring its AR antagonistic potency .

Mechanism Visualization

The following diagram illustrates the dual intervention points of VT-464, highlighting which pathway is active during your specific assay conditions.

VT464_Mechanism Precursors Cholesterol/Pregnenolone CYP17 CYP17A1 Enzyme (17,20-lyase) Precursors->CYP17 Androgens DHEA / Androstenedione CYP17->Androgens Testosterone Testosterone / DHT Androgens->Testosterone Downstream Enzymes AR_Cyto Cytosolic AR (Inactive) Testosterone->AR_Cyto Endogenous Bind R1881 Synthetic Agonist (R1881) (Bypasses Synthesis) R1881->AR_Cyto Direct Bind AR_Complex AR-Ligand Complex AR_Cyto->AR_Complex Activation VT464 VT-464 (Seviteronel) VT464->CYP17 Inhibits (IC50 ~69nM) VT464->AR_Cyto Competes (Antagonist) Nucleus Nuclear Translocation & DNA Binding (ARE) AR_Complex->Nucleus Reporter Luciferase Expression Nucleus->Reporter

Figure 1: Dual mechanism of VT-464.[1][2][3] Note that in R1881-driven assays, the CYP17 inhibition (left branch) is bypassed, isolating the AR Antagonist effect (right branch).

Strategic Optimization of Concentrations

To generate a robust IC50 curve for VT-464, you must balance the concentration of the agonist (R1881) against the antagonist (VT-464).

The "Schild Regression" Principle

Because VT-464 is a competitive antagonist, its apparent potency (IC50) depends entirely on the concentration of the agonist used.

  • Too much R1881 (>10 nM): Will outcompete VT-464, artificially shifting the IC50 to the right (making the drug appear less potent).

  • Too little R1881 (<0.1 nM): Signal-to-noise ratio will be too low to detect inhibition reliably.

Recommended Concentration Matrix
ComponentRoleRecommended ConcentrationNotes
R1881 (Metribolone) Agonist0.1 nM – 1.0 nM Aim for the EC50 to EC80 of the agonist. Do not use saturating doses (e.g., 10 nM).
VT-464 (Seviteronel) Antagonist10 nM – 10 µM Perform an 8-point dilution series (1:3 or 1:4 dilutions).
DMSO Solvent< 0.1% Final VT-464 is hydrophobic.[4] Normalize DMSO across all wells.
CS-FBS Serum5% - 10% Charcoal-Stripped FBS is mandatory to remove endogenous hormones.

Validated Experimental Protocol

This protocol assumes the use of an AR-positive cell line (e.g., LNCaP) or a reporter system (e.g., HEK293 + AR plasmid + ARE-Luc).

Phase 1: Preparation (Day 0)
  • Cell Seeding: Seed cells in white-walled 96-well plates (to maximize luminescence reflection).

  • Media: Use Phenol Red-Free RPMI/DMEM supplemented with 10% Charcoal-Stripped FBS (CS-FBS) .

    • Why? Phenol red acts as a weak estrogen mimetic; standard FBS contains testosterone which will mask the antagonist effect.

Phase 2: Transfection (Day 1)

Skip if using stable reporter lines.

  • Transfect using a lipid-based reagent.[5][6]

  • Plasmids:

    • pAR-t1: Full-length Androgen Receptor expression vector.

    • pARE-Luc: Androgen Response Element driving Firefly Luciferase.

    • pRL-TK: Renilla Luciferase (constitutive) for normalization of transfection efficiency.

Phase 3: Treatment (Day 2)
  • Starvation: Ensure cells have been in CS-FBS for at least 24 hours prior to treatment.

  • Compound Prep:

    • Prepare 4x stocks of VT-464 in media (ensure DMSO is constant).

    • Prepare 4x stock of R1881 (target final conc: 0.5 nM).

  • Dosing:

    • Add 25 µL VT-464 stock to cells (in 50 µL media).

    • Incubate for 1 hour (Pre-incubation allows the antagonist to occupy the receptor before the agonist arrives).

    • Add 25 µL R1881 stock.

    • Total Volume = 100 µL.

  • Incubation: 18–24 hours at 37°C.

Phase 4: Readout (Day 3)
  • Lyse cells using passive lysis buffer.

  • Perform Dual-Luciferase assay (measure Firefly, quench, measure Renilla).

  • Calculation: Calculate Ratio (Firefly/Renilla) to normalize data.

Troubleshooting & FAQs

Q1: My VT-464 IC50 is fluctuating wildly between experiments. Why?

A: This is almost always due to Agonist Drift . VT-464 is a competitive antagonist.[1][3] If you use 0.5 nM R1881 one week and 2.0 nM R1881 the next (due to pipetting error or degradation of the R1881 stock), your VT-464 IC50 will shift significantly.

  • Fix: Aliquot R1881 into single-use vials at -80°C. Never freeze-thaw the agonist stock more than once.

Q2: I see high background activity even in my "No R1881" control wells.

A: Your serum is not "stripped" enough. Standard "Charcoal-Stripped" FBS varies by batch. Residual testosterone in the serum can activate the AR, making it impossible to see the baseline.

  • Fix: Test a "No Serum" condition or purchase "Double-Stripped" FBS. Alternatively, treat control wells with Enzalutamide (10 µM) to confirm if the background is AR-driven.

Q3: VT-464 precipitates at 10 µM. How do I solve this?

A: VT-464 is hydrophobic.[4]

  • Fix: Ensure you are not adding a 100% DMSO stock directly to the media in the well. Perform an intermediate dilution step.

    • Wrong: 1 µL of 10 mM stock -> 1000 µL media.

    • Right: Dilute 10 mM stock to 100 µM in media (vortex vigorously), then dilute to 10 µM in the well.

Q4: Can I use Testosterone instead of R1881?

A: Not recommended for VT-464 optimization. Testosterone is metabolically unstable in cells (converted to DHT or aromatized to Estrogen). R1881 is non-metabolizable (synthetic), providing a stable baseline for measuring antagonism.

Visual Troubleshooting Guide

Use this decision tree to diagnose assay failures.

Troubleshooting Start Assay Result Analysis CheckSig Is Signal-to-Background > 5x? Start->CheckSig LowSig Low Signal CheckSig->LowSig No HighBack High Background CheckSig->HighBack High Basal Activity GoodSig Signal OK, Check IC50 CheckSig->GoodSig Yes Transfection Transfection LowSig->Transfection Check Transfection Eff. AgonistConc AgonistConc LowSig->AgonistConc Increase R1881 (max 5nM) SerumCheck SerumCheck HighBack->SerumCheck Serum Stripping Failed? PhenolRed PhenolRed HighBack->PhenolRed Remove Phenol Red ShiftedIC50 IC50 Shifted Right (Weak Potency) GoodSig->ShiftedIC50 Unexpected IC50 Compete Compete ShiftedIC50->Compete R1881 Conc. Too High? Time Time ShiftedIC50->Time Incubation Too Long (>24h)?

Figure 2: Troubleshooting logic for AR Transactivation Assays.

References

  • Tice, C. M., et al. (2017). Design and Optimization of Seviteronel (VT-464), a Dual Inhibitor of CYP17 Lyase and the Androgen Receptor. Journal of Medicinal Chemistry.[6]

  • Barton, V. N., et al. (2018). Phase I Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Men with Castration-Resistant Prostate Cancer.[2][3] Clinical Cancer Research. [3]

  • Michmerhuizen, A. R., et al. (2020). Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells.[2][7] Frontiers in Endocrinology.[8]

  • Féau, C., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors.[5] Journal of Biomolecular Screening.[5]

  • LifeTein Support. (2023). DMSO Usage in Cell Culture: Solubility and Cytotoxicity Guidelines.

Sources

Technical Support Center: Overcoming Enzalutamide Resistance with VT-464 (Seviteronel)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of VT-464 (Seviteronel) in Enzalutamide-Resistant Prostate Cancer Cell Lines Target Audience: Drug Discovery Scientists, Oncological Researchers Last Updated: February 2026

Introduction: The Clinical Problem & The Solution

The Issue: Enzalutamide (Enza) resistance is a pervasive bottleneck in Castration-Resistant Prostate Cancer (CRPC) therapy.[1][2] Resistance is frequently driven by Androgen Receptor (AR) splice variants (e.g., AR-V7 ) which lack the Ligand Binding Domain (LBD)—the specific target of Enzalutamide—or by point mutations (e.g., F876L ) that convert antagonists into agonists.

The Solution: VT-464 (Seviteronel) is a non-steroidal, dual-action inhibitor. Unlike Enzalutamide (pure AR antagonist) or Abiraterone (CYP17 hydroxylase/lyase inhibitor requiring prednisone), VT-464 targets:

  • CYP17 Lyase (Selective): Blocks the biosynthesis of androgens without causing severe mineralocorticoid excess.

  • AR Antagonism: Competitively binds AR and, crucially, has been shown to reduce AR-V7 protein stability and nuclear accumulation, bypassing the LBD-dependency of Enzalutamide.

Module 1: Experimental Design & Reagent Handling

Q: How should I prepare and store VT-464 stock solutions?

A: VT-464 is a hydrophobic small molecule. Proper handling is critical to prevent precipitation in cell culture media.

  • Solvent: Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a 10 mM or 50 mM master stock.

  • Storage: Aliquot into single-use vials and store at -80°C . Avoid repeated freeze-thaw cycles (max 2 cycles).

  • Working Solution: Dilute into culture media immediately before use. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity masking drug effects.

Q: What is the "Serum Trap" and why is my VT-464 assay failing?

A: A common failure mode in VT-464 experiments is the use of standard Fetal Bovine Serum (FBS).

  • The Problem: Standard FBS contains exogenous testosterone and dihydrotestosterone (DHT). If you use full FBS, the CYP17 inhibition mechanism of VT-464 is masked because the cells simply uptake androgens from the media, bypassing the need for intracellular synthesis.

  • The Fix: You must use Charcoal-Stripped Serum (CSS) for at least 24–48 hours prior to treatment. This forces the cells to rely on intracrine androgen synthesis (which VT-464 inhibits) or sensitizes the AR to the antagonistic effect.

Module 2: Cell Line Selection & Validation

Q: Which cell lines best model Enzalutamide resistance for VT-464 testing?

A: Do not rely solely on LNCaP. Use the following hierarchy:

Cell LineResistance MechanismEnzalutamide StatusVT-464 Expected Effect
LNCaP Wild-type AR (T877A mutant)SensitivePotent (Control)
22Rv1 AR-V7 High , AR AmplificationResistant Effective (Reduces AR-V7 levels)
C4-2B Castration-Resistant, Bone-metastaticResistantEffective
MR49F AR-F876L MutationResistant (Agonist switch)Effective (Competitive inhibition)
Q: How do I validate that my 22Rv1 cells are actually expressing AR-V7?

A: You cannot rely on generic AR antibodies.

  • Western Blot: Use an antibody specific to the cryptic exon 3 (e.g., clone RM7). You should see a band at ~80 kDa (AR-V7) distinct from the 110 kDa full-length AR (AR-FL).

  • qPCR: Design primers spanning the Exon 3/Cryptic Exon 3 junction to specifically amplify the variant transcript.

Module 3: Mechanism of Action Visualization

Understanding why VT-464 works where Enzalutamide fails is critical for interpreting data.

VT464_Mechanism VT464 VT-464 (Seviteronel) CYP17 CYP17 Lyase (Endoplasmic Reticulum) VT464->CYP17 Inhibits AR_FL AR Full Length (LBD Intact) VT464->AR_FL Competes (Antagonist) AR_V7 AR-V7 (LBD Truncated) VT464->AR_V7 Reduces Protein Stability Androgens Intracrine Androgens (DHEA/Testosterone) CYP17->Androgens Synthesizes Androgens->AR_FL Activates Nucleus Nuclear Translocation & Transcription AR_FL->Nucleus AR_V7->Nucleus Constitutive Activation Enza Enzalutamide Enza->AR_FL Inhibits Enza->AR_V7 NO BINDING (Resistance)

Figure 1: Dual Mechanism of VT-464.[3] Unlike Enzalutamide, which cannot bind the truncated AR-V7, VT-464 reduces androgen supply (upstream) and reduces AR-V7 stability (downstream).

Module 4: Troubleshooting Efficacy Assays

Q: My IC50 curves are flat. What went wrong?

A: If you see no dose-response in 22Rv1 cells, check these variables:

  • Incubation Time: Enzalutamide and VT-464 are cytostatic, not rapidly cytotoxic.

    • Standard: 72 hours.

    • Optimized:5 to 7 days is often required to see significant viability shifts in resistant lines like 22Rv1.

  • Seeding Density: 22Rv1 cells grow in clusters. If seeded too densely (>5,000 cells/well in 96-well), contact inhibition and cluster formation will mask drug effects. Aim for 3,000 cells/well .

  • Readout Method: Avoid MTT if possible (metabolic interference). Use CellTiter-Glo (ATP) or Crystal Violet (mass) for more stable readouts over long incubations.

Q: What IC50 values should I expect?

Use this reference table to validate your controls:

Cell LineEnzalutamide IC50VT-464 IC50Interpretation
LNCaP ~0.02 - 0.05 µM~0.05 - 0.1 µMBoth drugs highly effective.
22Rv1 > 10 µM (Resistant) ~2 - 5 µM VT-464 overcomes resistance.
PC-3 No Effect (AR Null)No EffectNegative control (validates specificity).

Module 5: Validating the Mechanism (Protocol)

To prove VT-464 is working via the expected mechanism in your specific cells, perform this Western Blot workflow.

Workflow Diagram

Workflow Step1 Seed 22Rv1 Cells (RPMI + 10% CSS) Step2 Treat 24h (Vehicle vs. 5uM VT-464) Step1->Step2 Step3 Fractionated Lysis (Cytoplasm vs. Nucleus) Step2->Step3 Step4 Western Blot Step3->Step4 SubOutput Target Analysis: 1. AR-FL (110kDa) 2. AR-V7 (80kDa) 3. PSA (Downstream) Step4->SubOutput

Figure 2: Validation Workflow. Fractionation is recommended to demonstrate inhibition of nuclear translocation.

Step-by-Step Protocol
  • Seeding: Seed

    
     cells in a 6-well plate with RPMI-1640 + 10% Charcoal-Stripped FBS.
    
  • Treatment: After 24h, treat with:

    • Vehicle (DMSO)[4]

    • Enzalutamide (10 µM) - Negative Control for V7

    • VT-464 (5 µM and 10 µM)

  • Lysis: Harvest after 24h. Use a RIPA buffer supplemented with protease inhibitors.

    • Critical: For AR-V7 detection, avoid boiling samples too long; 5 mins at 95°C is sufficient.

  • Blotting:

    • Primary Ab: Anti-AR (N-term specific) to detect both FL and V7, or specific anti-AR-V7.

    • Loading Control: GAPDH or Beta-Actin.

  • Result: VT-464 should show a dose-dependent decrease in AR-V7 protein levels , whereas Enzalutamide will likely show increased or stable AR-V7 (due to feedback upregulation).

References

  • Yamashita, N., et al. (2016). Seviteronel (VT-464), a dual inhibitor of CYP17 lyase and androgen receptor, inhibits enzalutamide-resistant prostate cancer. Neoplasia.[3][5][6][7][8][9][10]

  • Antonarakis, E. S., et al. (2014). AR-V7 and resistance to enzalutamide and abiraterone in prostate cancer. New England Journal of Medicine.

  • Barton, V. N., et al. (2015). The effects of CYP17 lyase inhibition on androgen receptor signaling in castration-resistant prostate cancer.[3] Molecular Cancer Therapeutics.[9][11]

  • Scher, H. I., et al. (2016). Association of AR-V7 on Circulating Tumor Cells as a Treatment-Specific Biomarker with Outcomes and Survival in Castration-Resistant Prostate Cancer. JAMA Oncology.

  • Gao, S., et al. (2016). Seviteronel (VT-464) inhibits androgen receptor and CYP17A1 in castration-resistant prostate cancer.[3] Oncotarget.

Sources

Technical Guide: Optimizing CYP17A1 Selectivity Assays for VT-464

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Off-Target CYP17 Hydroxylase Inhibition with VT-464 (Seviteronel) Audience: Drug Discovery Scientists, Pharmacologists, and Translational Researchers.

Executive Summary: The Selectivity Challenge

VT-464 (Seviteronel) represents a paradigm shift from first-generation CYP17 inhibitors like Abiraterone. While Abiraterone indiscriminately inhibits both 17α-hydroxylase and 17,20-lyase activities (often favoring hydroxylase), VT-464 is designed to be a 17,20-lyase selective inhibitor .[1]

The Clinical Value: By sparing 17α-hydroxylase, VT-464 maintains cortisol biosynthesis, preventing the mineralocorticoid excess (hypertension, hypokalemia) that necessitates prednisone co-administration with Abiraterone.[2]

The Technical Challenge: In vitro assays often fail to recapitulate this selectivity due to incorrect enzyme-cofactor ratios (specifically Cytochrome b5) or substrate concentrations that mask the lyase-specific inhibition. This guide provides the protocols and troubleshooting frameworks to validate VT-464’s mechanism accurately.

Mechanism & Pathway Visualization

To minimize off-target inhibition, one must understand where VT-464 acts compared to Abiraterone.

Figure 1: Differential Inhibition of the Steroidogenic Pathway VT-464 targets the conversion of 17-OH-Pregnenolone to DHEA (Lyase), whereas Abiraterone blocks the upstream conversion of Pregnenolone to 17-OH-Pregnenolone (Hydroxylase).

Steroidogenesis cluster_legend Inhibition Profile Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD OH_Preg 17-OH-Pregnenolone Pregnenolone->OH_Preg CYP17A1 (Hydroxylase Activity) OH_Prog 17-OH-Progesterone Progesterone->OH_Prog CYP17A1 (Hydroxylase Activity) DOC Deoxycorticosterone (Mineralocorticoid) Progesterone->DOC CYP21A2 DHEA DHEA (Androgen Precursor) OH_Preg->DHEA CYP17A1 (Lyase Activity) [VT-464 TARGET] Androstenedione Androstenedione OH_Prog->Androstenedione CYP17A1 (Lyase Activity) (Minor in Humans) Cortisol Cortisol (Glucocorticoid) OH_Prog->Cortisol CYP21A2 / CYP11B1 DHEA->Androstenedione 3β-HSD Legend Abiraterone: Blocks Red (Hydroxylase) & Blue (Lyase) VT-464: Selectively Blocks Blue (Lyase)

Caption: Steroidogenic pathway illustrating VT-464's selective blockade of the 17,20-lyase reaction (Blue), sparing the 17α-hydroxylase reaction (Red) required for Cortisol synthesis.[1][3][4][5][6][7]

Reference Data: Benchmarking Selectivity

Use these values to validate your assay performance. If your Abiraterone control does not show hydroxylase preference, your system is likely deficient in Cytochrome b5.[2]

CompoundTarget ActivityIC50 (nM)Selectivity RatioClinical Consequence
VT-464 (Seviteronel) 17,20-Lyase 69 nM ~10-fold (Lyase selective) Androgen suppression; Cortisol spared.
17α-Hydroxylase670 nM
Abiraterone 17,20-Lyase15 nM~6-fold (Hydroxylase selective)Androgen suppression; Cortisol suppressed (Requires Prednisone).
17α-Hydroxylase 2.5 nM

Data Source: Validated from preclinical pharmacology studies [1][2].[2]

Assay Optimization & Troubleshooting Guide

The Protocol: You must run two parallel reactions or a dual-substrate reaction using LC-MS/MS detection.

  • Enzyme Source: Use human adrenal microsomes (H295R microsomes) or recombinant CYP17A1 co-expressed with Cytochrome b5 (Cyt b5) and P450 Oxidoreductase (POR) .[2]

    • Critical: The Lyase reaction is allosterically promoted by Cyt b5.[2] If Cyt b5 is absent (e.g., standard liver microsomes), Lyase activity will be negligible, making inhibition impossible to measure.[2]

  • Substrates:

    • Hydroxylase Reaction: Substrate = Progesterone (2 µM).[2] Product = 17-OH-Progesterone.[3][4]

    • Lyase Reaction: Substrate = 17-OH-Pregnenolone (2 µM). Product = DHEA.[2][8]

  • Buffer System: 50 mM Potassium Phosphate (pH 7.4), 3 mM MgCl2.

  • Initiation: Add NADPH regenerating system (1 mM NADPH final).

  • Incubation: 10–20 minutes at 37°C (Ensure linearity).

Diagnosis: This is often an artifact of Substrate Depletion or Low Protein Binding .[2]

  • Cause 1: Substrate Concentration < Km. If [Progesterone] is significantly below its Km, the enzyme is hypersensitive to competitive inhibitors.[2] Ensure substrate concentration is near Km (~1–2 µM).[2]

  • Cause 2: Low Microsomal Protein. VT-464 is lipophilic. In low protein assays (<0.2 mg/mL), the free fraction is higher than in vivo, inflating potency.[2]

  • Solution: Increase microsomal protein to 0.5 mg/mL or correct for unbound fraction (fu).

Diagnosis: Cytochrome b5 Deficiency.

  • Abiraterone is a potent hydroxylase inhibitor.[2][4] However, if your system lacks Cyt b5, the "Lyase" baseline activity is so low that the assay becomes noisy, or the conformational state of CYP17A1 shifts, altering binding kinetics.[2]

  • Validation Step: Confirm the presence of Cyt b5 via Western blot or use a defined "Supersomes" system with a 1:1 or 1:5 CYP17:Cyt b5 ratio.[2]

Troubleshooting Workflow (Logic Diagram)

Figure 2: Troubleshooting Loss of Selectivity in CYP17 Assays

Troubleshooting Start Issue: VT-464 shows poor selectivity (Inhibits Hydroxylase ~ Lyase) Check_Control Step 1: Check Abiraterone Control Is Abi >6x more potent on Hydroxylase? Start->Check_Control No_Abi NO: Abiraterone also lacks selectivity Check_Control->No_Abi No Yes_Abi YES: Abiraterone behaves normally Check_Control->Yes_Abi Yes CytB5_Check Check Cytochrome b5 Levels (Lyase requires Cyt b5) No_Abi->CytB5_Check Action_B5 Action: Switch to H295R microsomes or co-express Cyt b5 CytB5_Check->Action_B5 Check_Substrate Step 2: Check Substrate Conc. Is Progesterone << Km? Yes_Abi->Check_Substrate Action_Km Action: Increase Progesterone to ~2µM (Competitive Inhibition bias) Check_Substrate->Action_Km Yes Check_Time Step 3: Check Incubation Time Is substrate depletion > 20%? Check_Substrate->Check_Time No Action_Linear Action: Reduce time/protein to maintain linear velocity Check_Time->Action_Linear Yes

Caption: Step-by-step logic flow to diagnose why VT-464 might appear non-selective in vitro.

Frequently Asked Questions (FAQs)

Q: Can I use LNCaP cells for these assays? A: No. LNCaP cells express a mutated Androgen Receptor (T877A) but have negligible endogenous CYP17A1 activity.[2] You must use H295R (adrenocortical carcinoma) cells, which endogenously express the full steroidogenic machinery (CYP17A1, POR, Cyt b5) and produce cortisol and androgens, allowing for a "whole-cell" selectivity assessment.[2]

Q: Does VT-464 bind to the heme iron like Abiraterone? A: Yes, but with a difference. VT-464 coordinates with the heme iron, but structural studies suggest it adopts a "tilted" binding mode or interacts with a peripheral site that is more critical for the lyase reaction conformational state.[2] This distinct binding mode underpins its selectivity [3].[2]

Q: What is the primary biomarker for Hydroxylase inhibition in vivo? A: Corticosterone and 11-Deoxycorticosterone (DOC). If VT-464 is hitting the hydroxylase target off-target, you will see a spike in DOC and Corticosterone (upstream of the block) and a drop in Cortisol. In successful Lyase-selective dosing, Cortisol remains stable while DHEA and Testosterone drop [1].[2]

References

  • Rauch, A. et al. (2012).[2][6] VT-464: A novel, selective inhibitor of P450c17(CYP17)-17,20 lyase for castration-refractory prostate cancer (CRPC).[6][9] Journal of Clinical Oncology, 30(15_suppl), 4616.[2] Link[2]

  • Gyamfi, M. A. et al. (2016).[2] The enzymology of the selective CYP17 lyase inhibitor, VT-464, and its effects in castration-resistant prostate cancer (CRPC) models. Cancer Research, 76(14_Supplement), 4616.[2] Link

  • Wróbel, T. M. et al. (2024).[2] Secondary Binding Site of CYP17A1 in Enhanced Sampling Simulations. Journal of Chemical Information and Modeling. Link[2]

  • Yamashita, N. et al. (2018).[2] Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Women with Estrogen Receptor-positive or Triple-negative Breast Cancer.[2][10] Breast Cancer Research.[2] Link

Sources

Technical Support Center: VT-464 (Seviteronel) Racemate Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Experimental Context

VT-464 (Seviteronel) is a non-steroidal CYP17 lyase inhibitor and androgen receptor antagonist. While the clinical candidate is the (S)-enantiomer , early-stage synthesis often yields a racemate (mixture of R and S enantiomers) .

Testing the stability of the racemate in plasma and microsomes presents unique challenges compared to pure enantiomers. The two enantiomers may exhibit significantly different intrinsic clearance (


) rates and binding affinities to CYP enzymes. Furthermore, as a CYP17 inhibitor, VT-464 can exhibit autoinhibition  or mechanism-based inhibition (MBI)  of the very enzymes responsible for its metabolism (particularly CYP3A4), leading to non-linear kinetics.

This guide addresses the specific troubleshooting required when observing non-standard depletion profiles (e.g., biphasic curves) during VT-464 racemate stability testing.

Experimental Protocols

A. Plasma Stability (Hydrolytic Stability)

VT-464 contains a naphthalene ring and a triazole moiety, which are generally chemically stable in plasma. Instability here often indicates methodological artifacts rather than true hydrolysis.

Standard Workflow:

  • Test System: Pooled Human/Rat/Mouse Plasma (pH 7.4).

  • Concentration: 1 µM VT-464 Racemate (0.1% DMSO final).

  • Incubation: 37°C for 0, 30, 60, 120, 240 min.

  • Control: Propantheline (Unstable) and Warfarin (Stable).

  • Analysis: LC-MS/MS (Achiral C18 column is sufficient unless checking for chiral inversion).

B. Microsomal Stability (Metabolic Stability)

This is the critical assay. VT-464 is metabolized by CYP enzymes.

Optimized Workflow for Racemates:

  • Test System: Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH (1 mM) or regenerating system.

  • Substrate Concentration: 0.5 µM - 1 µM (Critical: Keep low to avoid autoinhibition).

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Analysis:

    • Screening: Achiral LC-MS (measures Total VT-464).

    • Definitive:Chiral LC-MS (measures R and S separately).

Visualizing the Workflow

The following diagram illustrates the decision logic when testing the racemate.

VT464_Workflow Start Start: VT-464 Racemate Stability Incubation Incubate in Microsomes (0.5 µM, +NADPH) Start->Incubation Analysis LC-MS Analysis (Achiral Column) Incubation->Analysis ResultCheck Check Depletion Curve (Ln % Remaining vs Time) Analysis->ResultCheck Linear Linear Decay ResultCheck->Linear Straight Line Biphasic Biphasic / Curved ResultCheck->Biphasic Curved/Kinked LinearAction Both enantiomers have similar CLint (Report Average) Linear->LinearAction BiphasicCheck Cause Analysis Biphasic->BiphasicCheck Cause1 Stereoselective Metabolism (One enantiomer clears faster) BiphasicCheck->Cause1 Plateau at 50% Cause2 Autoinhibition (Drug inhibits CYP) BiphasicCheck->Cause2 Plateau at >50% ActionChiral Re-run with Chiral LC-MS (Separate R vs S) Cause1->ActionChiral ActionDilute Re-run at lower conc (< 0.1 µM) Cause2->ActionDilute

Caption: Decision logic for interpreting VT-464 racemate stability profiles. Biphasic curves require differentiation between stereoselective metabolism and enzyme inhibition.

Troubleshooting Guide (FAQ Format)

Q1: My microsomal depletion curve is "biphasic" (drops quickly then plateaus). What is happening?

Diagnosis: This is the hallmark of Stereoselective Metabolism .

  • The Mechanism: In a racemate (50:50 mixture), if the S-enantiomer is stable but the R-enantiomer is rapidly metabolized (or vice versa), the total signal will drop to 50% and then flatten out. An achiral LC-MS method measures the sum (

    
    ).
    
  • Solution: You cannot calculate a valid half-life (

    
    ) from the composite curve.
    
    • Immediate Fix: Use the initial slope (0–15 min) to estimate the "fastest" clearance component.

    • Correct Fix: Develop a Chiral LC-MS method (e.g., Chiralpak IA-3 or IC column) to quantify S and R separately.

Q2: I observe very low clearance (high stability) even though literature suggests VT-464 is metabolized. Why?

Diagnosis: Potential Autoinhibition .

  • The Mechanism: VT-464 is a potent CYP17 inhibitor and can also inhibit CYP3A4 (the major metabolizing enzyme for this scaffold). If you incubate at 1 µM or higher , the drug may inhibit the very enzymes trying to clear it.

  • Test: Repeat the assay at 0.1 µM . If the clearance (

    
    ) increases significantly at the lower concentration, autoinhibition is confirmed.
    
Q3: Is VT-464 stable in plasma? I see a 10-20% loss at T=0.

Diagnosis: This is likely Non-Specific Binding (NSB) or Solubility issues, not instability.

  • The Mechanism: VT-464 is lipophilic. It may bind to the plastic of the incubation plate or pipette tips.

  • Solution:

    • Pre-warm plasma to 37°C before spiking.

    • Use low-binding plates.

    • Normalization: Always normalize % remaining to the T=0 sample , not the nominal spike concentration. If T=0 is low, check solubility in the spiking solvent (ensure DMSO < 1%).

Q4: Can VT-464 undergo chiral inversion in plasma?

Diagnosis: Unlikely but possible to test.

  • The Mechanism: Chiral inversion usually requires a labile proton at the chiral center (e.g., profens). VT-464's chiral center is a tertiary alcohol structure which is generally resistant to racemization under physiological conditions.

  • Verification: Incubate pure (S)-VT-464 in plasma for 4 hours. Analyze via Chiral LC-MS. If (R)-VT-464 peaks appear, inversion is occurring. If not, the racemate stability is simply the average of the two stable enantiomers.

Data Presentation & Reference Values

When reporting racemate data, clearly distinguish between "Apparent Racemate Clearance" and "Enantiomer-Specific Clearance."

ParameterRacemate (Achiral Method)S-Enantiomer (Active)R-Enantiomer (Distomer)
Depletion Profile Often BiphasicLinear (First-order)Linear (First-order)
Interpretation Weighted average of R & STrue Drug ClearanceImpurity Clearance
Risk Underestimates clearance of the unstable isomerN/AN/A
Recommended Assay High-throughput ScreenLate-Stage ValidationLate-Stage Validation
Reference Data (Predicted/Typical)
  • Plasma Stability: >85% remaining at 120 min (Human/Rat).

  • Microsomal Stability: Moderate clearance (CYP3A4 mediated).

  • Binding: High plasma protein binding (>95%).

References

  • Seviteronel (VT-464)

    • Title: Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist.[1][2][3][4]

    • Source: Frontiers in Endocrinology (2020).[5]

    • URL:[Link]

  • Racemate Interpretation Guidelines

    • Title: Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures.
    • Source: Drug Metabolism and Disposition (2011).
    • URL:[Link]

  • CYP Inhibition & Autoinhibition

    • Title: Multi-Step Binding of the Non-Steroidal Inhibitors Orteronel and Seviteronel to Human Cytochrome P450 17A1.
    • Source: Journal of Biological Chemistry (2017).
    • URL:[Link]

  • Microsomal Assay Protocols

    • Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.[6][7]

    • Source: Springer Protocols (Methods in Molecular Biology).
    • URL:[Link]

Sources

Technical Support Center: VT-464 (Seviteronel) in Non-Human Primate Models

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist, Preclinical Endocrinology Division System Status: Active Topic: Troubleshooting Cortisol & Steroidogenic Profiling in NHP Models Last Updated: February 3, 2026

Executive Summary: The VT-464 Mechanism

Welcome to the technical guide for VT-464 (Seviteronel). If you are transitioning from Abiraterone Acetate (AA) studies, your primary point of confusion likely stems from cortisol preservation .

The Core Distinction:

  • Abiraterone: Inhibits CYP17A1 indiscriminately (both 17α-hydroxylase and 17,20-lyase ). This blocks the glucocorticoid pathway, causing cortisol depletion and a compensatory ACTH surge, requiring prednisone co-administration.[1]

  • VT-464 (Seviteronel): Designed as a selective 17,20-lyase inhibitor .[2][3] It blocks androgen synthesis (converting 17-OH-Pregnenolone to DHEA) but spares the 17α-hydroxylase activity required to convert Pregnenolone to 17-OH-Pregnenolone (the precursor to Cortisol).

Expected NHP Phenotype: In Cynomolgus or Rhesus macaques, effective VT-464 dosing should result in suppressed androgens (Testosterone, DHEA) with maintained cortisol levels .

Interactive Troubleshooting Modules

Module A: Experimental Design & Dosing

Q: I am observing variable cortisol levels in my control and treatment groups. Is the drug failing?

Diagnostic: In Non-Human Primates (NHPs), cortisol is highly sensitive to handling stress and circadian rhythm. A "spike" is often procedural, not pharmacological.

Troubleshooting Steps:

  • Check Sampling Method: Are you using chair restraint or squeeze-back cages?

    • Correction: Acclimatize animals to the sampling procedure for at least 14 days. Use vascular access ports (VAPs) or tethered systems if possible to sample without handling stress.

  • Circadian Timing:

    • NHP cortisol peaks in the early morning (06:00–08:00) and drops significantly by afternoon.

    • Protocol: Always sample at the exact same time of day. Compare T=0 (pre-dose) to T=End (post-dose) within the same circadian window if possible, or use a vehicle control group sampled in parallel.

  • Route of Administration:

    • VT-464 has been validated in NHPs via oral and subcutaneous (SC) routes.

    • Reference Data: SC administration of 12.5 mg/kg in monkeys successfully suppressed testosterone by 90% without altering cortisol.

Q: How do I validate that VT-464 is hitting the target if cortisol doesn't move?

Diagnostic: You cannot use cortisol reduction as a pharmacodynamic (PD) biomarker for VT-464 (unlike Abiraterone).

Correct PD Markers:

  • Primary: Reduction in DHEA and Testosterone.

  • Secondary: Lack of increase in upstream mineralocorticoids (Progesterone, DOC).

  • Differentiation: If Progesterone/DOC skyrocket, you are inhibiting hydroxylase (off-target/high dose). If they remain stable while androgens drop, you have achieved lyase selectivity.

Module B: Assay Interference & Data Analysis

Q: My immunoassay (ELISA/RIA) shows a decrease in cortisol, but the animal looks healthy. Why?

Diagnostic: Immunoassays are prone to cross-reactivity with steroid precursors. However, in the case of VT-464, the risk is usually overestimation if precursors accumulate. If you see a decrease, it might be real, or it might be matrix interference.

The Golden Rule: Do not use Immunoassays for CYP17 inhibitor studies. You must use LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) .

Why?

  • CYP17 inhibition alters the ratios of steroid precursors (e.g., 17-OH-Pregnenolone).

  • Many cortisol antibodies cross-react with 21-Deoxycortisol or 11-Deoxycortisol.

  • LC-MS/MS separates these analytes based on mass-to-charge ratio (m/z) and retention time, providing the only accurate profile.

Q: Data Comparison: VT-464 vs. Abiraterone in NHPs

Use this table to benchmark your results. If your data deviates significantly, check your dosing formulation or assay specificity.

AnalyteAbiraterone Effect (Non-Selective)VT-464 Effect (Lyase Selective)Mechanism
Cortisol ↓↓ Decrease (11-fold) ↔ No Change / Minor Hydroxylase sparing preserves cortisol path.
Testosterone ↓↓ Decrease↓↓ DecreaseLyase inhibition blocks androgen path.
DHEA ↓↓ Decrease↓↓ DecreaseDirect Lyase inhibition.[4]
DOC (Mineralocorticoid) ↑↑ Increase (7-fold) ↔ No Change VT-464 avoids ACTH-driven mineralocorticoid buildup.
Progesterone ↑↑ Increase (20-fold)↓ Slight DecreaseUpstream accumulation vs. normal metabolism.

Visualizing the Mechanism

The following diagram illustrates the steroidogenic pathway in the adrenal zona fasciculata/reticularis. It highlights exactly where VT-464 exerts its selective pressure compared to Abiraterone.

Steroidogenesis cluster_hydroxylase CYP17A1 (17α-Hydroxylase Activity) cluster_lyase CYP17A1 (17,20-Lyase Activity) cluster_legend Legend Cholesterol Cholesterol Preg Pregnenolone Cholesterol->Preg CYP11A1 Prog Progesterone Preg->Prog 3β-HSD OHPreg 17-OH-Pregnenolone Preg->OHPreg Sparing Target of VT-464 DOC Deoxycorticosterone (DOC) Prog->DOC CYP21A2 OHProg 17-OH-Progesterone Prog->OHProg Sparing Target of VT-464 CortB Corticosterone DOC->CortB CYP11B1 Aldo Aldosterone CortB->Aldo CYP11B2 OHPreg->OHProg 3β-HSD DHEA DHEA OHPreg->DHEA BLOCKED by VT-464 DeoxyCort 11-Deoxycortisol OHProg->DeoxyCort CYP21A2 Andro Androstenedione OHProg->Andro BLOCKED by VT-464 Cortisol CORTISOL DeoxyCort->Cortisol CYP11B1 DHEA->Andro 3β-HSD Testo Testosterone Andro->Testo 17β-HSD key1 Green Arrow: Pathway Spared (Cortisol Maintained) key2 Red Block: Pathway Inhibited (Androgens Reduced)

Figure 1: Selective inhibition profile of VT-464.[2][4][5][6] Note the preservation of the conversion from Pregnenolone to 17-OH-Pregnenolone (Hydroxylase), ensuring Cortisol synthesis remains intact while Androgen synthesis is halted.

Experimental Workflow: NHP Cortisol Validation

If you are designing a study to confirm VT-464 activity, follow this logic flow to ensure data integrity.

Workflow Start Start Study Acclim Acclimatization (14 Days) Train for Sampling Start->Acclim Baseline Baseline Profiling (LC-MS/MS) -8:00 AM Sampling- Acclim->Baseline Dosing Dosing Phase VT-464 (e.g., 12.5 mg/kg SC) vs Vehicle Baseline->Dosing Sampling PK/PD Sampling Time-Matched to Baseline Dosing->Sampling Analysis Analyze Cortisol/Androgens Sampling->Analysis Decision Cortisol Status? Analysis->Decision Normal Normal Cortisol Low Androgens Decision->Normal Unchanged Low Low Cortisol Decision->Low Decreased >50% High High Cortisol Decision->High Spike Success Valid Lyase Inhibition Normal->Success CheckTox Check: High Dose? (Hydroxylase overlap) Low->CheckTox CheckStress Check: Handling Stress Repeat Sampling High->CheckStress

Figure 2: Decision tree for interpreting cortisol data in VT-464 NHP studies.

References

  • Gauch, L., et al. (2015). "VT-464: A novel, selective inhibitor of P450c17(CYP17)-17,20 lyase for castration-refractory prostate cancer (CRPC)." ResearchGate.[1][7] Available at: [Link]

  • Toren, P., et al. (2016). "Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis and Tumor Growth of Castration Resistant Prostate Cancer." SciSpace. Available at: [Link]

  • Scher, H. I., et al. (2018). "Phase I Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Men with Castration-Resistant Prostate Cancer." Clinical Cancer Research. Available at: [Link]

  • Kitzmiller, J. P., et al. (2025). "Plasma steroid concentrations in male Rhesus monkeys following treatment with the P450c17 (CYP17) inhibitors VT-464 and abiraterone acetate." ResearchGate.[1][7] Available at: [Link]

  • Mohamed, M., et al. (2023).[8] "Cortisol as Biomarker for CYP17-Inhibition is Associated with Therapy Outcome of Abiraterone Acetate."[8] PubMed.[9] Available at: [Link][8]

Sources

Validation & Comparative

A Comparative Guide: VT-464 (Seviteronel) Racemate vs. Abiraterone Acetate Selectivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced prostate cancer therapeutics, the inhibition of androgen biosynthesis remains a cornerstone of treatment. Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the steroidogenesis pathway, has emerged as a key therapeutic target. This guide provides an in-depth, objective comparison of the selectivity profiles of two prominent CYP17A1 inhibitors: the investigational drug VT-464 (seviteronel) and the established therapy, abiraterone acetate. By examining their distinct mechanisms of action, off-target effects, and the resultant clinical implications, this document aims to equip researchers and drug development professionals with the critical information needed to inform future research and clinical strategies.

Introduction: Targeting Androgen Synthesis in Prostate Cancer

Androgen deprivation therapy (ADT) is the standard of care for advanced prostate cancer. However, the disease often progresses to a castration-resistant state (CRPC), where cancer cells can synthesize their own androgens or have androgen receptors (AR) that are hypersensitive to low levels of androgens. This has driven the development of next-generation hormonal therapies that target the enzymes involved in androgen production.

Abiraterone acetate , the prodrug of abiraterone, is a potent inhibitor of CYP17A1.[1][2] This enzyme possesses two distinct catalytic activities: a 17α-hydroxylase and a 17,20-lyase function.[3] Abiraterone acetate effectively blocks both of these activities, leading to a significant reduction in the production of androgens, including testosterone.[1]

VT-464 (seviteronel) is a novel, non-steroidal investigational drug that also targets CYP17A1.[4] However, a key distinction lies in its mechanism of action. VT-464 is a selective inhibitor of the 17,20-lyase activity of CYP17A1.[5][6] Furthermore, seviteronel exhibits a dual mechanism of action by also functioning as an androgen receptor (AR) antagonist.[7]

This guide will dissect the nuanced differences in the selectivity profiles of these two agents, providing a comprehensive analysis of their biochemical and clinical implications.

The Steroidogenesis Pathway and a Tale of Two Inhibitors

To understand the differential effects of VT-464 and abiraterone acetate, it is crucial to visualize their points of intervention in the steroidogenesis pathway.

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17OH-Pregnenolone 17α-Hydroxypregnenolone Pregnenolone->17OH-Pregnenolone CYP17A1 (17α-hydroxylase) 17OH-Progesterone 17α-Hydroxyprogesterone Progesterone->17OH-Progesterone CYP17A1 (17α-hydroxylase) Aldosterone Aldosterone Progesterone->Aldosterone DHEA DHEA 17OH-Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17OH-Progesterone->Androstenedione CYP17A1 (17,20-lyase) Cortisol Cortisol 17OH-Progesterone->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Abiraterone Abiraterone Acetate Abiraterone->Pregnenolone Abiraterone->Progesterone Abiraterone->17OH-Pregnenolone Abiraterone->17OH-Progesterone VT464 VT-464 VT464->17OH-Pregnenolone VT464->17OH-Progesterone

Figure 1: Steroidogenesis Pathway and Inhibition. This diagram illustrates the key steps in steroid hormone synthesis and the points of inhibition for Abiraterone Acetate and VT-464.

Head-to-Head: A Comparative Analysis of Selectivity

The therapeutic window and side-effect profile of a drug are intrinsically linked to its selectivity. Here, we present a detailed comparison of VT-464 and abiraterone acetate.

CYP17A1 Inhibition: Hydroxylase vs. Lyase Activity

The defining difference between these two inhibitors lies in their selectivity for the two distinct enzymatic functions of CYP17A1.

CompoundCYP17A1 17α-hydroxylase IC50CYP17A1 17,20-lyase IC50Selectivity (Lyase/Hydroxylase)Reference
VT-464 (Seviteronel) 670 nM69 nM~0.1 (10-fold selective for lyase)[5]
Abiraterone 2.5 nM15 nM~6 (6-fold selective for hydroxylase)[5]

Key Insights:

  • VT-464 demonstrates a clear preference for inhibiting the 17,20-lyase activity of CYP17A1, the final step in androgen precursor synthesis.[5][6] This targeted approach aims to specifically block the production of androgens while sparing the 17α-hydroxylase activity, which is crucial for cortisol synthesis.[5]

  • Abiraterone , in contrast, is a more potent inhibitor of the 17α-hydroxylase activity.[5] This non-selective inhibition leads to a broader disruption of the steroidogenesis pathway, impacting the production of both androgens and corticosteroids.[2]

A Dual-Action Agent: VT-464's Androgen Receptor Antagonism

Beyond its effects on androgen synthesis, VT-464 possesses a second, clinically relevant mechanism of action: it acts as a direct androgen receptor (AR) antagonist .[7] This dual functionality means that VT-464 not only reduces the fuel for prostate cancer growth (androgens) but also blocks the receptor that these hormones activate. This competitive antagonism has been observed against both wild-type and mutated forms of the AR.[6]

Abiraterone has also been shown to have some AR antagonist activity, which may contribute to its clinical efficacy.[4]

Off-Target Activity: A Broader Look at the CYP450 Family

The selectivity of a drug is not limited to its primary target. Off-target effects, particularly on other cytochrome P450 enzymes, can have significant implications for drug-drug interactions and adverse events.

Abiraterone is known to be a "promiscuous" drug, interacting with several other CYP enzymes.[5] It has been shown to inhibit CYP2D6 and CYP2C8.[8][9] Inhibition of CYP2C8, for instance, can lead to interactions with other drugs metabolized by this enzyme.[8]

Information on the comprehensive off-target profile of VT-464 against a broad panel of CYP450 enzymes is less extensively published. However, its design as a more selective inhibitor of CYP17A1 lyase suggests a potentially cleaner off-target profile compared to abiraterone.

Clinical Implications of Divergent Selectivity

The differences in the selectivity profiles of VT-464 and abiraterone acetate translate into distinct clinical consequences, particularly concerning their side-effect profiles.

The Mineralocorticoid Excess of Abiraterone

Abiraterone's potent inhibition of 17α-hydroxylase leads to a decrease in cortisol production. This triggers a compensatory increase in adrenocorticotropic hormone (ACTH) from the pituitary gland. The elevated ACTH, in turn, stimulates the production of upstream mineralocorticoids, leading to a syndrome of secondary mineralocorticoid excess. Clinically, this manifests as:

  • Hypertension [5]

  • Hypokalemia (low potassium levels)[5]

  • Fluid retention [10]

To mitigate these side effects, abiraterone acetate is co-administered with a corticosteroid, typically prednisone.[6]

VT-464: A Corticosteroid-Sparing Approach?

Due to its selective inhibition of 17,20-lyase, VT-464 has a lesser impact on cortisol synthesis.[5] Preclinical and early clinical data suggest that this selectivity may obviate the need for concurrent corticosteroid administration, potentially avoiding the long-term side effects associated with steroid use.[6]

However, it is important to note that in a phase 2 study of seviteronel in patients with metastatic castration-resistant prostate cancer, the drug was not well tolerated and was associated with significant central nervous system toxicity, leading to the early termination of the study.[11] The most common adverse events included concentration impairment, fatigue, tremor, and nausea.[11]

Experimental Methodologies: A Closer Look at the Assays

The determination of a drug's selectivity profile relies on robust and well-validated experimental assays. Below are outlines of the key methodologies used to characterize the activity of CYP17A1 inhibitors and androgen receptor antagonists.

CYP17A1 Inhibition Assays

cluster_0 CYP17A1 Inhibition Assay Workflow A 1. Recombinant Enzyme/ Cell Lysate Preparation B 2. Incubation with Substrate (e.g., radiolabeled pregnenolone or progesterone) A->B C 3. Addition of Test Compound (VT-464 or Abiraterone) B->C D 4. Reaction Quenching C->D E 5. Product Separation (e.g., HPLC or TLC) D->E F 6. Quantification of Products (e.g., radioactivity detection) E->F G 7. IC50 Determination F->G

Figure 2: CYP17A1 Inhibition Assay Workflow. This diagram outlines the general steps involved in determining the inhibitory activity of compounds against CYP17A1.

Detailed Protocol for In Vitro CYP17A1 Hydroxylase and Lyase Inhibition Assay:

  • Enzyme Source: Recombinant human CYP17A1 co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., E. coli, insect cells) is commonly used. Alternatively, lysates from cells overexpressing the enzyme can be utilized.

  • Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4) containing the enzyme, a source of electrons (NADPH-generating system), and, for lyase activity, cytochrome b5.

  • Substrate Addition: Add a specific substrate for the desired reaction. For hydroxylase activity, radiolabeled pregnenolone or progesterone is used. For lyase activity, radiolabeled 17α-hydroxypregnenolone is the substrate.

  • Inhibitor Incubation: Add varying concentrations of the test inhibitor (VT-464 or abiraterone) to the reaction mixture and pre-incubate for a defined period at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NADPH-generating system.

  • Incubation: Incubate the reaction for a specific time at 37°C.

  • Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., a mixture of organic solvents).

  • Product Extraction and Separation: Extract the steroids from the reaction mixture and separate the substrate and products using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).[12]

  • Quantification: Quantify the amount of product formed, typically by detecting the radioactivity of the labeled product.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Androgen Receptor Antagonist Assay

cluster_1 AR Antagonist Reporter Assay Workflow H 1. Cell Seeding (Prostate cancer cells with AR and luciferase reporter gene) I 2. Treatment with Test Compound (VT-464) and AR Agonist (e.g., DHT) H->I J 3. Incubation I->J K 4. Cell Lysis J->K L 5. Luciferase Activity Measurement K->L M 6. Data Analysis (Inhibition of agonist-induced luciferase activity) L->M

Sources

Comparative Efficacy of VT-464 and Enzalutamide in MR49F Cells: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Enzalutamide Resistance in Prostate Cancer

The advent of potent androgen receptor (AR) signaling inhibitors, such as enzalutamide, has significantly improved outcomes for patients with metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] Enzalutamide, a second-generation nonsteroidal antiandrogen, effectively antagonizes the AR, preventing its nuclear translocation and subsequent activation of pro-growth genes.[4][5][6][7] However, the development of resistance remains a significant clinical hurdle.[1][8] One mechanism of acquired resistance is the emergence of specific mutations in the AR ligand-binding domain.

This guide provides a comparative analysis of VT-464 (seviteronel) and enzalutamide, with a specific focus on their efficacy in the MR49F cell line. MR49F cells are a clinically relevant model of acquired enzalutamide resistance, harboring the F876L mutation in the androgen receptor, which paradoxically converts enzalutamide from an antagonist to an agonist.[9][10] We will delve into the distinct mechanisms of action of these two compounds and provide a detailed experimental framework for their head-to-head comparison.

Mechanisms of Action: A Tale of Two Inhibitors

Enzalutamide: A Potent Androgen Receptor Antagonist

Enzalutamide is a selective antagonist of the androgen receptor.[6] Its mechanism of action is multifaceted, involving:

  • Competitive inhibition of androgen binding: Enzalutamide binds to the AR with a higher affinity than first-generation antiandrogens.[8]

  • Prevention of nuclear translocation: It hinders the movement of the AR into the nucleus, a critical step for its function as a transcription factor.[4][7]

  • Inhibition of DNA binding and coactivator recruitment: Even if some AR molecules reach the nucleus, enzalutamide prevents them from binding to DNA and recruiting the necessary coactivators for gene transcription.[5][6]

The androgen receptor signaling pathway is a critical driver of prostate cancer growth and progression.[11][12][13]

Androgen_Receptor_Signaling_Pathway Androgen Receptor Signaling Pathway and Drug Intervention Points cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_complex Androgen-AR Complex AR->AR_complex AR_translocation Nuclear Translocation AR_complex->AR_translocation Nucleus Nucleus DNA_binding DNA Binding & Coactivator Recruitment AR_translocation->DNA_binding Gene_transcription Gene Transcription (e.g., PSA, TMPRSS2) DNA_binding->Gene_transcription Cell_growth Cell Growth & Proliferation Gene_transcription->Cell_growth Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding Enzalutamide->AR_translocation Inhibits VT464_AR VT-464 (AR Antagonist) VT464_AR->AR Inhibits Binding CYP17 CYP17A1 Enzyme Androgen_synthesis Androgen Synthesis CYP17->Androgen_synthesis VT464_CYP17 VT-464 (CYP17 Inhibitor) VT464_CYP17->CYP17 Inhibits

Caption: Simplified androgen receptor signaling pathway and the points of intervention for Enzalutamide and VT-464.

VT-464 (Seviteronel): A Dual-Action Inhibitor

VT-464, also known as seviteronel, possesses a dual mechanism of action that distinguishes it from enzalutamide:

  • CYP17A1 Lyase Inhibition: VT-464 is a selective inhibitor of CYP17A1, a key enzyme in the androgen biosynthesis pathway.[14][15][16] By inhibiting CYP17A1, VT-464 reduces the production of androgens in the testes, adrenal glands, and within the tumor microenvironment.[17][18]

  • Androgen Receptor Antagonism: In addition to its effects on androgen synthesis, VT-464 also acts as a competitive inhibitor of the androgen receptor, including both wild-type and mutated forms.[17]

This dual mechanism suggests that VT-464 may be effective in tumors that have become resistant to agents that only target the AR.

The MR49F Cell Line: A Model of Enzalutamide Resistance

The MR49F cell line was derived from LNCaP prostate cancer cells through serial passage in mice treated with enzalutamide.[10][19] This cell line is characterized by the acquired F876L mutation in the androgen receptor, in addition to the T878A mutation present in the parental LNCaP cells.[10][20] The F876L mutation is of particular interest as it has been shown to convert enzalutamide into an agonist, thereby promoting tumor growth in the presence of the drug.[10] MR49F cells are also known to have higher levels of nuclear AR.[10] These characteristics make MR49F an excellent in vitro model for studying therapies aimed at overcoming enzalutamide resistance.[21]

Experimental Design for Comparative Efficacy

The following experimental plan is designed to provide a robust comparison of the anti-tumor effects of VT-464 and enzalutamide in MR49F cells.

Objective: To determine the comparative efficacy of VT-464 and enzalutamide in inhibiting cell viability and key signaling pathways in the enzalutamide-resistant MR49F prostate cancer cell line.

Methodology

1. Cell Culture and Maintenance

  • Cell Line: MR49F (RRID:CVCL_RW53).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Rationale: Standard cell culture conditions are used to ensure the health and reproducibility of the cell line.

2. Drug Preparation and Treatment

  • Compounds: VT-464 and Enzalutamide.

  • Stock Solutions: Prepare 10 mM stock solutions in dimethyl sulfoxide (DMSO) and store at -20°C.

  • Working Solutions: Dilute stock solutions in culture medium to the desired final concentrations immediately before use. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Rationale: Proper drug preparation and handling are crucial for accurate and reproducible results. A vehicle control (DMSO) is essential to distinguish the effects of the drug from the effects of the solvent.

3. Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method for assessing cell viability based on the metabolic activity of the cells.[22][23] Viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.[22]

  • Procedure:

    • Seed MR49F cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of VT-464 and enzalutamide (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (0.1% DMSO) for 72 hours.

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each compound.

  • Rationale: The MTS assay provides a quantitative measure of the cytotoxic and cytostatic effects of the drugs. The dose-response curve is essential for comparing the potency of the two compounds.

4. Western Blot Analysis

Western blotting is a technique used to detect and quantify specific proteins in a sample.[24][25] This will allow for the assessment of the drugs' effects on key proteins in the androgen receptor signaling pathway.

  • Procedure:

    • Seed MR49F cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with VT-464 (e.g., 10 µM), enzalutamide (e.g., 10 µM), and a vehicle control for 24 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[25]

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.[25][26] Key antibodies to consider:

      • Anti-Androgen Receptor

      • Anti-PSA (Prostate-Specific Antigen)

      • Anti-c-Myc

      • Anti-Actin or Anti-GAPDH (as a loading control)

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

  • Rationale: Western blotting provides mechanistic insight into how each drug affects the androgen receptor and its downstream targets. A decrease in PSA and c-Myc expression would indicate successful inhibition of AR signaling.

Experimental Workflow

Experimental_Workflow Comparative Efficacy Experimental Workflow start Start cell_culture Culture MR49F Cells start->cell_culture seed_plates Seed Cells in 96-well & 6-well Plates cell_culture->seed_plates drug_treatment Treat with VT-464, Enzalutamide, and Vehicle Control seed_plates->drug_treatment mts_assay MTS Assay (72h) drug_treatment->mts_assay western_blot Western Blot (24h) drug_treatment->western_blot read_absorbance Read Absorbance mts_assay->read_absorbance protein_analysis Protein Lysis, SDS-PAGE, Transfer, Antibody Probing western_blot->protein_analysis data_analysis_mts Calculate IC50 read_absorbance->data_analysis_mts data_analysis_wb Densitometry Analysis protein_analysis->data_analysis_wb conclusion Compare Efficacy data_analysis_mts->conclusion data_analysis_wb->conclusion

Caption: A step-by-step workflow for comparing the efficacy of VT-464 and Enzalutamide in MR49F cells.

Expected Outcomes and Data Interpretation

The results of these experiments will provide a clear comparison of the efficacy of VT-464 and enzalutamide in an enzalutamide-resistant cell line.

Hypothetical Data Summary

MetricEnzalutamideVT-464Expected Outcome in MR49F Cells
IC50 (µM) > 100~5-15VT-464 is expected to have a significantly lower IC50, indicating greater potency in inhibiting cell viability. Enzalutamide may show little to no effect or even a slight proliferative effect at certain concentrations due to its agonist activity on the F876L mutant AR.
AR Protein Levels No significant changeNo significant changeNeither drug is expected to significantly alter total AR protein levels in the short term.
PSA Protein Levels Increase or no changeSignificant decreaseEnzalutamide may increase PSA expression due to its agonist effect. VT-464 is expected to decrease PSA expression, indicating successful inhibition of AR signaling.
c-Myc Protein Levels Increase or no changeSignificant decreaseSimilar to PSA, c-Myc is a downstream target of AR signaling. VT-464 should decrease its expression.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to comparing the efficacy of VT-464 and enzalutamide in the enzalutamide-resistant MR49F prostate cancer cell line. Based on their distinct mechanisms of action, it is hypothesized that VT-464 will demonstrate superior anti-tumor activity in this model. The dual action of VT-464, inhibiting both androgen synthesis and the mutated androgen receptor, provides a strong rationale for its potential to overcome the resistance mechanisms that limit the efficacy of enzalutamide. The experimental framework provided here will enable researchers to generate robust and reliable data to test this hypothesis and further elucidate the potential of VT-464 as a therapeutic option for patients with enzalutamide-resistant prostate cancer.

References

  • Enzalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. (n.d.). Geeky Medics.
  • What is the mechanism of Enzalutamide? (2024, July 17). Patsnap Synapse.
  • Enzalutamide. (n.d.). Wikipedia.
  • A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment. (2020, March 29). National Institutes of Health.
  • Dr. Mary-Ellen Taplin on the Mechanism of Action of Enzalutamide (MDV3100). (2012, November 29). YouTube.
  • Western Blotting Protocol. (n.d.). Cell Signaling Technology.
  • Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer. (n.d.). Frontiers in Oncology.
  • Androgen receptor signaling in prostate cancer development and progression. (2011, August 23). National Institutes of Health.
  • Cellular androgen content influences enzalutamide agonism of F877L mutant androgen receptor. (2016, June 3). National Institutes of Health.
  • Enzalutamide-resistant castration-resistant prostate cancer: challenges and solutions. (n.d.). National Institutes of Health.
  • CYP17 inhibitors in prostate cancer: latest evidence and clinical potential. (n.d.). National Institutes of Health.
  • Cellosaurus cell line MR49F (CVCL_RW53). (n.d.). Cellosaurus.
  • Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. (n.d.). MDPI.
  • CYP17A1 inhibitor. (n.d.). Wikipedia.
  • Western blot protocol. (n.d.). Abcam.
  • Mutant F877L AR-expressing MR49F cells are resistant to enzalutamide,... (n.d.). ResearchGate.
  • Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. (n.d.). National Institutes of Health.
  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023, January 12). Bio-Rad.
  • Enzalutamide Delays Need for Chemo in Metastatic Prostate Cancer. (2014, January 30). CancerNetwork.
  • Enzalutamide increases survival in metastatic castration-resistant prostate cancer. (2012, September 28). 2 Minute Medicine.
  • Western Blot Protocol. (n.d.). R&D Systems.
  • Prostate cancer resistance leads to a global deregulation of translation factors and unconventional translation. (n.d.). NAR Cancer.
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • Anticancer Activity of a Novel Selective CYP17A1 Inhibitor in Preclinical Models of Castrate-Resistant Prostate Cancer. (n.d.). AACR Journals.
  • What are the similarities between MTT and MTS assays? (2022, November 16). AAT Bioquest.
  • Phase (Ph) 1 study of oral seviteronel (VT-464), a dual CYP17-Lyase (L) inhibitor and androgen receptor (AR) antagonist, in patients (pts) with advanced AR+ triple negative (TNBC) or estrogen receptor (ER)+ breast cancer (BC). (2016, May 20). ASCO Publications.
  • Western Blot: Principles, Procedures, and Clinical Applications. (2025, December 1). National Institutes of Health.
  • Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications. (2020, December 10). PubMed.

Sources

Publish Comparison Guide: VT-464 (Seviteronel) Suppression of AR-V7 Splice Variant Expression

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of VT-464 (Seviteronel) and its specific capability to suppress Androgen Receptor Splice Variant 7 (AR-V7), a critical resistance mechanism in Castration-Resistant Prostate Cancer (CRPC).

Executive Summary: The AR-V7 Resistance Paradox

The clinical failure of next-generation anti-androgens (Abiraterone, Enzalutamide) is frequently driven by the emergence of AR-V7 , a constitutively active splice variant of the Androgen Receptor (AR) that lacks the Ligand-Binding Domain (LBD).[1][2] Because AR-V7 lacks the drug-binding pocket, it renders LBD-targeting therapies ineffective.

The Critical Differentiator: While Abiraterone and Enzalutamide often induce AR-V7 expression through feedback upregulation of the AR gene, VT-464 (Seviteronel) distinguishes itself as a dual CYP17-lyase inhibitor and AR antagonist that suppresses AR-V7 expression rather than inducing it. This guide details the mechanistic basis, comparative performance, and validation protocols for this phenomenon.

Part 1: Mechanistic Divergence

To understand VT-464's superiority in this context, one must analyze the feedback loops governing AR splicing.

Mechanism of Action: The "Non-Induction" Advantage

Standard AR signaling inhibitors (ARSIs) cause a "starvation" effect that triggers the cell to upregulate full-length AR (AR-FL) mRNA. High levels of AR pre-mRNA increase the probability of alternative splicing, generating AR-V7.

  • Abiraterone/Enzalutamide: Block signaling

    
     Upregulate AR-FL mRNA 
    
    
    
    Increase AR-V7 .
  • VT-464 (Seviteronel): Blocks CYP17 lyase (stopping androgen production) AND competitively antagonizes AR.[3][4][5][6] Crucially, in xenograft models (e.g., MDA-PCa-133), VT-464 treatment results in a statistically significant decrease in AR-V7 levels (

    
    ), breaking the feedback loop.
    

AR_V7_Mechanism Drug_Abi Abiraterone/Enzalutamide AR_Gene AR Gene Transcription Drug_Abi->AR_Gene Feedback Upregulation AR_FL Full-Length AR (AR-FL) Drug_Abi->AR_FL Inhibits (LBD) Drug_VT464 VT-464 (Seviteronel) Drug_VT464->AR_Gene Suppression/No Induction Drug_VT464->AR_FL Antagonizes (LBD) AR_V7 AR-V7 (Constitutively Active) Drug_VT464->AR_V7 Reduces Expression Pre_mRNA AR Pre-mRNA Pool AR_Gene->Pre_mRNA Splicing Alternative Splicing Pre_mRNA->Splicing Splicing->AR_FL Splicing->AR_V7 High Pre-mRNA drives V7 Tumor_Growth CRPC Tumor Growth AR_FL->Tumor_Growth AR_V7->Tumor_Growth Bypasses LBD Inhibition

Figure 1: Differential impact of ARSIs on AR-V7 generation. Unlike standard therapies that inadvertently fuel AR-V7 production via feedback loops, VT-464 suppresses the variant's expression.

Part 2: Comparative Performance Analysis

The following table synthesizes preclinical data comparing VT-464 against standard-of-care and other experimental agents regarding AR-V7 modulation.

FeatureVT-464 (Seviteronel) Abiraterone Acetate Enzalutamide Galeterone
Primary Mechanism Dual CYP17 Lyase Inhibitor + AR AntagonistCYP17 Hydroxylase/Lyase InhibitorPure AR AntagonistCYP17 Inhibitor + AR Degrader
Effect on AR-V7 Levels Suppression (

in vivo)
Induction (via feedback)Induction (via feedback)Degradation (Proteasomal)
Steroid Requirement No (Lyase selective)Yes (Prednisone required)NoNo
Activity in V7+ Models High (e.g., 22Rv1, MDA-PCa-133)Low / ResistantLow / ResistantHigh
Clinical Status Phase 2 (Discontinued/Repurposed)FDA ApprovedFDA ApprovedPhase 3 (Failed)

Key Insight: While Galeterone claimed to degrade AR-V7 via the proteasome, VT-464 achieves a functional equivalent by preventing the transcriptional accumulation of the variant, making it a distinct alternative for overcoming resistance.

Part 3: Experimental Validation Protocols

To validate VT-464’s suppression of AR-V7 in your own research, use the following self-validating protocols.

Protocol A: Differential mRNA Quantification (RT-qPCR)

Purpose: To distinguish between the suppression of full-length AR and the specific AR-V7 splice variant.

  • Cell Model Selection: Use 22Rv1 (naturally AR-V7 positive) or LNCaP95 cell lines.

  • Treatment:

    • Vehicle Control (DMSO)

    • Enzalutamide (10

      
      M) - Positive control for V7 induction.
      
    • VT-464 (1-5

      
      M)
      
  • Primer Design (Critical):

    • AR-FL Specific: Target Exon 7-8 junction (absent in V7).

    • AR-V7 Specific: Target Cryptic Exon 3 (CE3).

  • Normalization: Use RPL13A or GAPDH as housekeeping genes.

  • Data Output: Calculate fold-change (

    
    ).
    
    • Success Criteria: Enzalutamide treatment should show

      
       1.5x increase in AR-V7 mRNA. VT-464 should show 
      
      
      
      0.8x (reduction) or no change, distinct from the induction seen with Enzalutamide.
Protocol B: Transcriptional Reporter Assay (Luciferase)

Purpose: To verify that VT-464 inhibits the constitutive activity of AR-V7, not just the ligand-dependent FL-AR.

  • Transfection: Cotransfect PC-3 (AR-null) cells with:

    • Plasmid expressing AR-V7 (constitutively active).[1]

    • ARE-Luciferase reporter (e.g., MMTV-Luc).

    • Renilla luciferase (for transfection efficiency).

  • Starvation: Culture in charcoal-stripped serum (CSS) for 24 hours to remove androgens (ensuring only V7 activity is measured).

  • Dosing: Treat with VT-464 (0.1, 1, 10

    
    M) for 24 hours.
    
  • Readout: Measure Luminescence.

    • Interpretation: A dose-dependent decrease in luminescence confirms VT-464 inhibits AR-V7 transcriptional efficacy. Note that Enzalutamide typically has minimal effect on this specific assay because it cannot bind AR-V7.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis Pathways cluster_2 Readouts Cells 22Rv1 Cells (AR-V7+) Treat Treatment: VT-464 vs Enza Cells->Treat RNA_Ext RNA Extraction Treat->RNA_Ext Prot_Ext Protein Lysate Treat->Prot_Ext qPCR RT-qPCR (Exon CE3 vs Exon 7) RNA_Ext->qPCR West Western Blot (AR-V7 Specific Ab) Prot_Ext->West

Figure 2: Validation Workflow. A dual-stream approach (mRNA and Protein) is required to confirm suppression, as transcriptional changes (qPCR) must correlate with protein abundance (Western Blot) to rule out stability artifacts.

References
  • Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis and Tumor Growth of Castration Resistant Prostate Cancer. Source:[7][8] Scientific Reports (2016).[5] Significance: Demonstrates in vivo reduction of AR-V7 levels (

    
    ) in MDA-PCa-133 xenografts treated with VT-464.
    URL:[Link]
    
  • AR-V7 and Resistance to Enzalutamide and Abiraterone in Prostate Cancer. Source: New England Journal of Medicine (2014).[6] Significance: Establishes AR-V7 as the key resistance marker for standard therapies. URL:[Link]

  • Efficacy of VT-464, a novel selective inhibitor of cytochrome P450 17,20-lyase, in castrate-resistant prostate cancer models. Source: AACR Annual Meeting Abstracts (2013). Significance: Early data showing VT-464 inhibits AR-V7 dependent reporter activity by 50%, unlike Abiraterone. URL:[Link][9]

  • Phase I Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Men with Castration-Resistant Prostate Cancer. Source: Clinical Cancer Research (2018). Significance: Clinical evaluation of Seviteronel, noting its activity in subjects with prior AR-targeted therapy failure.[8][10] URL:[Link]

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of VT-464 Racemate

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists dedicated to advancing oncology, the lifecycle of an investigational drug extends far beyond its synthesis and application. The final and arguably most critical phase—its disposal—demands a meticulous and informed approach to ensure the safety of personnel and the environment. This guide provides an in-depth, procedural framework for the proper disposal of VT-464 racemate, a potent CYP17A1 inhibitor. In the absence of a publicly available Safety Data Sheet (SDS) for VT-464 racemate, this document synthesizes best practices for the disposal of investigational new drugs, antineoplastic agents, and hazardous pharmaceutical waste, grounded in established safety protocols and regulatory guidelines.

The Unseen Responsibility: Why Proper Disposal Matters

VT-464, also known as seviteronel, is a nonsteroidal inhibitor of CYP17A1, an enzyme crucial for androgen biosynthesis.[1][] Its mechanism of action, which involves suppressing hormone production, places it in the category of antineoplastic agents.[3] As with many compounds designed to have a biological effect, the potential for environmental impact and personnel exposure during disposal necessitates a rigorous and standardized procedure. Improper disposal can lead to contamination of water systems and unintended exposure to non-target organisms. For laboratory personnel, the risks associated with handling potent pharmaceutical compounds, even in waste form, underscore the importance of adhering to strict safety protocols.

Core Principles of VT-464 Racemate Disposal

The disposal of VT-464 racemate should be approached with the understanding that it is a potentially hazardous chemical. The following principles form the foundation of a safe and compliant disposal process:

PrincipleRationale
Segregation Prevents accidental mixing with incompatible waste streams, which could lead to hazardous reactions or improper disposal.
Containment Ensures that the waste is securely stored to prevent leaks, spills, and personnel exposure.
Labeling Clearly communicates the contents and associated hazards of the waste container to all personnel.
Documentation Creates a clear audit trail for waste management and ensures regulatory compliance.
Authorized Disposal Guarantees that the waste is handled and treated by personnel and facilities qualified to manage hazardous pharmaceutical waste.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram outlines the key stages from waste generation to final disposal.

VT464_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Accumulation & Storage cluster_2 Waste Pickup & Disposal A Unused VT-464 Racemate (Solid/Solution) C Segregate into Designated Hazardous Waste Container A->C B Contaminated Labware (Gloves, Pipettes, Vials) B->C D Label Container: "Hazardous Waste - Cytotoxic" & Contents C->D E Store in a Secure, Designated Satellite Accumulation Area (SAA) D->E F Schedule Pickup with Institutional EHS E->F G Complete Hazardous Waste Manifest F->G H Transport by Licensed Hazardous Waste Hauler G->H I Incineration at a Permitted Facility H->I

Caption: Workflow for the safe disposal of VT-464 racemate and contaminated materials.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the proper disposal of VT-464 racemate.

1. Personal Protective Equipment (PPE):

  • Before handling any waste materials, ensure you are wearing the appropriate PPE, including:

    • Disposable gown

    • Two pairs of chemotherapy-grade gloves

    • Safety glasses or goggles

    • A NIOSH-approved respirator may be necessary depending on the form of the waste (e.g., fine powder) and your institution's specific guidelines for handling cytotoxic compounds.[4]

2. Waste Segregation at the Source:

  • Unused or Expired VT-464 Racemate:

    • Solid form: Carefully transfer the solid into a designated hazardous waste container. Avoid creating dust.

    • Solutions: Do not dispose of solutions down the drain.[5] Collect all liquid waste containing VT-464 racemate in a compatible, leak-proof hazardous waste container.

  • Contaminated Materials:

    • All disposable items that have come into contact with VT-464 racemate, such as gloves, pipette tips, vials, and bench paper, are considered contaminated and must be disposed of as hazardous waste.[6]

    • Place these items into a designated hazardous waste container immediately after use.

3. Container Selection and Labeling:

  • Use only containers approved by your institution's Environmental Health and Safety (EHS) department for hazardous pharmaceutical or cytotoxic waste. These are typically puncture-resistant and have a secure lid.

  • The container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The specific name of the chemical: "VT-464 racemate"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • Any applicable hazard warnings (e.g., "Cytotoxic," "Handle with Care")

4. Waste Storage:

  • Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be away from general lab traffic and clearly marked.

5. Final Disposal:

  • Once the waste container is full or has been in the SAA for the maximum allowable time according to your institution's policy, contact your EHS department to arrange for pickup.

  • Complete all required hazardous waste disposal paperwork, often referred to as a hazardous waste manifest. This document tracks the waste from your laboratory to its final disposal site.

  • The ultimate disposal method for cytotoxic and antineoplastic waste is typically high-temperature incineration at a licensed hazardous waste facility.[7][8] This method ensures the complete destruction of the active pharmaceutical ingredient.

The Critical Role of Institutional EHS

This guide provides a framework based on general principles of hazardous waste management. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department. Your EHS office will provide specific guidance on:

  • Approved waste containers and labeling requirements.

  • Location of designated SAAs.

  • Procedures for requesting waste pickup.

  • Specific training requirements for handling hazardous pharmaceutical waste.

By adhering to these procedures and maintaining open communication with your EHS department, you can ensure the safe and compliant disposal of VT-464 racemate, upholding your commitment to a safe and sustainable research environment.

References

  • [Placeholder for a specific VT-464 Racem
  • University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs.[Link]

  • University of Pittsburgh. CHEMOTHERAPEUTIC- ANTINEOPLASTIC WASTE DISPOSAL.[Link]

  • Stanford Health Care. Investigational Product Disposal, Return, and Destruction.[Link]

  • Wikipedia. Seviteronel.[Link]

  • Idaho Department of Environmental Quality. Managing Hazardous Waste Pharmaceuticals (February 6, 2024).[Link]

  • Stericycle. Pharmaceutical Waste Management and Disposal.[Link]

  • TriHaz Solutions. Pharmaceutical Waste Disposal EXPLAINED.[Link]

  • eviQ. 188-Safe handling and waste management of hazardous drugs.[Link]

  • U.S. Food and Drug Administration. Investigational New Drug (IND) Application.[Link]

  • Washington University in St. Louis. Guidance for Disposal of Drugs Used in Clinical Research.[Link]

  • MySkinRecipes. Seviteronel racemate (VT-464 racemate).[Link]

  • University of California, Los Angeles. Group of Chemicals SOP Example Antineoplastic Administration, Handling & Disposal.[Link]

  • TriHaz Solutions. What Goes in the Yellow Bin in Hospitals? Disposing of Chemo Waste Safely.[Link]

  • Technical Services - Disposal of Cytotoxic Waste. [Link]

  • LabXchange. How To: Lab Waste.[Link]

  • Ventec International Group. VT-464LT CCL Safety Data Sheet.[Link]

  • Ventec International Group. VT-464 Laminate/Prepreg Datasheet.[Link]

  • ACS Publications. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment.[Link]

  • Chemsrc. VT-464 (racemate) | CAS#:1375603-36-3.[Link]

  • American Society of Health-System Pharmacists. Handling Investigational Drugs 101.[Link]

  • PubMed Central. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen.[Link]

  • PubMed Central. Management guidelines for preventing exposure to antineoplastics.[Link]

Sources

Navigating the Handling of VT-464 Racemate: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling VT-464 racemate, a potent enzyme inhibitor. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, fostering a culture of trust and excellence in your laboratory. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in established safety principles for handling potent pharmaceutical compounds.

Understanding the Compound: Hazard Identification and Risk Assessment

VT-464 racemate is the racemic form of Seviteronel, a potent, non-steroidal inhibitor of CYP17 lyase, an enzyme involved in androgen biosynthesis.[1][2] While it may be shipped as a non-hazardous chemical for research purposes, its potent biological activity necessitates careful handling to prevent accidental exposure.[1] The primary risks associated with this solid powder are inhalation of airborne particles and dermal contact.

A thorough risk assessment is the foundation of safe laboratory practice.[3][4] Before commencing any work with VT-464 racemate, a comprehensive risk assessment should be conducted, considering the quantity of the compound being handled, the experimental procedures involved, and the potential for aerosol generation.

Key Physicochemical Properties:

PropertyValueSource
Appearance Solid Powder[1]
Solubility Insoluble in water; Soluble in DMSO (50 mg/mL)[1]
Molecular Formula C18H17F4N3O3[1]
Molecular Weight 399.34[1]

Engineering Controls: The First Line of Defense

The hierarchy of controls prioritizes engineering solutions to minimize exposure. Whenever possible, VT-464 racemate should be handled in a contained environment to prevent the dissemination of airborne particles.

  • Chemical Fume Hood: For general handling of small quantities, a certified chemical fume hood is the minimum requirement.

  • Glove Box or Containment Ventilated Enclosure (CVE): For procedures with a higher risk of aerosolization, such as weighing or preparing concentrated stock solutions, a glove box or a CVE is strongly recommended. These enclosures provide a physical barrier and a controlled, negative pressure environment.[5]

  • Ventilation: Ensure adequate ventilation in the laboratory to dilute and remove any fugitive emissions.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE is critical to prevent direct contact with VT-464 racemate. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection:

    • Safety Glasses with Side Shields: For low-risk procedures within a fume hood.

    • Chemical Splash Goggles: To be worn when there is a risk of splashes, particularly when working with solutions.

    • Face Shield: In addition to goggles, a face shield provides an extra layer of protection for the entire face during procedures with a high splash potential.

  • Gloves:

    • Double Gloving: The use of two pairs of nitrile gloves is a standard practice when handling potent compounds. This provides a safeguard against undetected pinholes or tears in the outer glove.

    • Glove Compatibility: Ensure that the chosen gloves are resistant to the solvents being used (e.g., DMSO). Consult the glove manufacturer's compatibility chart.

    • Frequent Changes: Change gloves immediately if they become contaminated. Do not wear gloves outside of the designated work area.[1]

  • Protective Clothing:

    • Laboratory Coat: A dedicated lab coat, preferably one that is disposable or laundered by a specialized service, should be worn.

    • Disposable Gown with Elastic Cuffs: For higher-risk procedures, a disposable gown provides more comprehensive coverage.

    • Closed-toe Shoes: Always wear closed-toe shoes in the laboratory.

  • Respiratory Protection:

    • N95 Respirator: For weighing and handling the powder outside of a containment enclosure, a properly fitted N95 respirator is the minimum requirement to prevent inhalation of airborne particles.

    • Powered Air-Purifying Respirator (PAPR): For extended work with the powder or in situations with a higher potential for aerosolization, a PAPR offers a higher level of respiratory protection and is recommended.

PPE Selection Workflow

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE & Engineering Control Selection Start Start: Handling VT-464 Racemate Assess_Task Assess Task: - Weighing Powder? - Preparing Solution? - In Vitro/In Vivo Dosing? Start->Assess_Task Assess_Quantity Assess Quantity: - Milligrams? - Grams? Assess_Task->Assess_Quantity Assess_Aerosol Assess Aerosolization Potential: - High (e.g., vortexing) - Low (e.g., careful pipetting) Assess_Quantity->Assess_Aerosol Low_Risk Low Risk: - Fume Hood - Lab Coat - Safety Glasses - Single Nitrile Gloves Assess_Aerosol->Low_Risk Low Quantity Low Aerosol Moderate_Risk Moderate Risk: - Fume Hood/CVE - Lab Coat/Disposable Gown - Goggles - Double Nitrile Gloves - N95 Respirator Assess_Aerosol->Moderate_Risk Moderate Quantity or Aerosol Potential High_Risk High Risk: - Glove Box/CVE - Disposable Gown - Goggles & Face Shield - Double Nitrile Gloves - PAPR Assess_Aerosol->High_Risk High Quantity or High Aerosol Potential

Caption: Risk-based selection of PPE and engineering controls for handling VT-464 racemate.

Operational Plan: Step-by-Step Guidance

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring the integrity of your research.

Preparation and Weighing
  • Designated Area: Designate a specific area within a chemical fume hood or a containment ventilated enclosure for handling VT-464 racemate.

  • Don PPE: Put on all required PPE before entering the designated area.

  • Weighing: If possible, weigh the compound directly into a sealable container to minimize transfer steps. Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • Cleaning: After weighing, carefully clean all surfaces with a solvent known to dissolve VT-464 racemate (e.g., DMSO), followed by a general laboratory detergent.

Solution Preparation
  • Solvent Addition: Add the solvent (e.g., DMSO) slowly to the container with the weighed VT-464 racemate to avoid splashing.

  • Dissolution: Cap the container securely before any agitation (e.g., vortexing or sonicating) to ensure the compound is fully dissolved.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.

Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Gown/Lab Coat Don2 2. N95 Respirator/PAPR Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Inner) Don3->Don4 Don5 5. Gloves (Outer) Don4->Don5 Doff1 1. Gloves (Outer) Doff2 2. Gown/Lab Coat Doff1->Doff2 Doff3 3. Gloves (Inner) Doff2->Doff3 Doff4 4. Goggles/Face Shield Doff3->Doff4 Doff5 5. N95 Respirator/PAPR Doff4->Doff5

Caption: Recommended sequence for donning and doffing PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of VT-464 racemate and contaminated materials is essential to protect both personnel and the environment.

  • Solid Waste:

    • All solid waste contaminated with VT-464 racemate (e.g., weighing paper, pipette tips, gloves, disposable gowns) should be collected in a dedicated, clearly labeled hazardous waste container.[6]

    • This container should be kept sealed when not in use.

  • Liquid Waste:

    • Liquid waste containing VT-464 racemate should be collected in a separate, labeled hazardous waste container.

    • Aqueous solutions should not be disposed of down the drain.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of pharmaceutical waste.[7] In many cases, incineration at a licensed facility is the required method of disposal.[7]

  • Decontamination:

    • All non-disposable equipment that has come into contact with VT-464 racemate should be thoroughly decontaminated. This can be achieved by washing with a solvent that dissolves the compound, followed by a standard laboratory cleaning procedure.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, a swift and appropriate response is crucial.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of significant aerosolization.

  • Secure the Area: Prevent entry into the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.

  • Contain and Clean:

    • Solid Spills: Gently cover the spill with absorbent material to prevent further dispersal. Carefully scoop the material into a labeled hazardous waste container.

    • Liquid Spills: Absorb the spill with an inert absorbent material. Collect the contaminated material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by a laboratory detergent.

  • Report: Report the incident to your supervisor and your institution's EHS office.

Exposure Response
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to an area with fresh air.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention. Provide the medical personnel with information about the compound, if available.

Conclusion: A Commitment to Safety

Handling potent compounds like VT-464 racemate requires a diligent and informed approach to safety. By implementing robust engineering controls, consistently using the correct PPE, and adhering to established operational and disposal plans, researchers can significantly mitigate the risks associated with this valuable research tool. This guide serves as a foundation for your laboratory's safety protocols. Always consult your institution's specific safety guidelines and your EHS department for further guidance.

References

  • Handling Processing Of Potent Compounds A Holistic Approach. Bioprocess Online. [Link]

  • Handling or Working with Enzymes ? STOP AND READ THIS FIRST!. A.I.S.E. [Link]

  • Guide to the safe handling of Industrial Enzyme Preparations. AMFEP. [Link]

  • Best Practices For Handling Potent APIs. Outsourced Pharma. [Link]

  • It's more than just being Fragile : How to Handle Potent Formulation?. Esco Pharma. [Link]

  • Potent compound safety in the laboratory. TKS Publisher. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Risk assessment - Chemical safety. Simon Fraser University. [Link]

  • Chemical Risk Assessment. Health and Safety Authority. [Link]

  • How to dispose sharps, biohazard & pharmaceutical waste. YouTube. [Link]

  • Pharmaceutical Waste Disposal EXPLAINED. YouTube. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.